Raxofelast

Catalog No.
S541091
CAS No.
128232-14-4
M.F
C15H18O5
M. Wt
278.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Raxofelast

CAS Number

128232-14-4

Product Name

Raxofelast

IUPAC Name

2-(5-acetyloxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid

Molecular Formula

C15H18O5

Molecular Weight

278.30 g/mol

InChI

InChI=1S/C15H18O5/c1-7-8(2)15-12(5-11(20-15)6-13(17)18)9(3)14(7)19-10(4)16/h11H,5-6H2,1-4H3,(H,17,18)

InChI Key

QLWBKUUORSULMI-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-(2,3-dihydro-5-acetoxy-4,6,7-trimethylbenzofuranyl)acetic acid, IRFI 016, IRFI-016, Raxofelast

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)CC(=O)O)C)OC(=O)C)C

The exact mass of the compound Raxofelast is 278.1154 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Key Research Findings and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Raxofelast has been investigated in various models of oxidative stress and inflammation. The table below summarizes quantitative data and methodologies from pivotal studies.

Disease/Injury Model Key Findings Dosing & Administration Experimental Methods & Assays
Carrageenan-Induced Pleurisy (Acute Inflammation) Dose-dependent ↓ in pleural exudate, PMN migration, lung MPO/MDA; ↓ peroxynitrite & DNA damage; preserved mitochondrial respiration & NAD+ [1] [2] 5, 10, 20 mg/kg; i.p. injection 5 min before carrageenan [1] [2] Pleural exudate volume, leukocyte count, lung MPO activity, MDA levels, immunohistochemistry (nitrotyrosine), dihydrorhodamine 123 oxidation, MTT assay, alkaline unwinding for DNA breaks [1] [2]
H₂O₂-Stimulated Rat Aortic Smooth Muscle Cells (Antiproliferative) ↓ ROS; ↓ cell proliferation; inhibited ERK activation (IC₅₀: 200 μM); attenuated MEK1/2 & PKC activation; ↓ c-Myc mRNA [3] IC₅₀: 200 μM (for ERK inhibition) [3] Tetrazolium-based (MTT) colorimetric assay, intracellular ROS measurement, Western Blot (ERK, MEK1/2, PKC, Ras), RT-PCR (c-Myc) [3]
Glutamate-Induced Oxidative Stress (Neuroprotection) ↓ Glutathione depletion; ↓ nuclear translocation of NF-κB p50 & p65 subunits [4] Dose-dependent (specific concentrations not listed) [4] Glutathione measurement, immunocytochemistry/Western Blot for NF-κB subunits (p50, p65) [4]
mdx Mouse Model (Duchenne Muscular Dystrophy) ↑ Forelimb strength; ↓ fatigue & serum CK; ↓ muscle necrosis; ↑ regeneration; ↓ NF-κB DNA-binding & TNF-α [5] 20 mg/kg; i.p. injection, 3 times/week for 5 weeks [5] Grip strength test, serum CK assay, muscle histology (H&E), NF-κB DNA-binding assay (EMSA), TNF-α expression analysis [5]
Wound Healing in Diabetic Mice Stimulated wound healing in genetically diabetic mice [6] Details in primary source (academia.edu) [6] Wound closure measurement, histological analysis [6]

Diagram of Signaling Pathways and Mechanisms

Based on the research data, the following diagram illustrates the core signaling pathways modulated by this compound and the logical workflow of its effects in experimental models.

G cluster_stimuli External Stimuli/Models cluster_primary Primary Antioxidant Action of this compound cluster_signaling Modulation of Signaling Pathways cluster_outcomes Observed Experimental Outcomes Stimuli Inflammatory Stimuli (Carrageenan, H₂O₂, Glutamate) Scavenging Scavenges ROS Inhibits Lipid Peroxidation Stimuli->Scavenging Induces This compound This compound (IRFI 016) This compound->Scavenging  Mediates PKC Attenuates PKC Activation Scavenging->PKC Reduces Oxidative Stress NFkB Inhibits NF-κB Nuclear Translocation Scavenging->NFkB Reduces Oxidative Stress MEK Attenuates MEK1/2 Activation PKC->MEK ERK Inhibits ERK Activation MEK->ERK cMyc Down-regulates c-Myc Expression ERK->cMyc AntiProlif ↓ Cell Proliferation ERK->AntiProlif AntiInflam ↓ Inflammation (Exudate, PMN Infiltration) NFkB->AntiInflam Cytoprotect Cytoprotection (↓ DNA Damage, ↑ Cell Energetics) NFkB->Cytoprotect cMyc->AntiProlif TissueProtect Tissue Protection & Repair (↓ Necrosis, ↑ Regeneration) AntiInflam->TissueProtect Cytoprotect->TissueProtect

This compound inhibits oxidative stress-induced signaling pathways, leading to anti-inflammatory and cytoprotective effects.

Experimental Protocol Highlights

For researchers aiming to replicate or build upon key studies, here is a detailed look at the experimental protocols for the carrageenan-induced pleurisy model and signaling studies in smooth muscle cells.

Carrageenan-Induced Pleurisy Model [1] [2]
  • Animal Model: Rats were lightly anesthetized, and pleurisy was induced by an intrapleural injection of 0.2 ml of 1% λ-carrageenan.
  • Treatment: this compound (5, 10, 20 mg/kg) or vehicle was administered via intraperitoneal injection 5 minutes before carrageenan.
  • Outcome Measures (at 4h post-injection):
    • Inflammation: Pleural exudate volume and leukocyte count.
    • Oxidative Stress: Lung tissue MDA levels (lipid peroxidation) and MPO activity (neutrophil infiltration).
    • Peroxynitrite Formation: Immunohistochemistry for nitrotyrosine and oxidation of dihydrorhodamine 123 to rhodamine in ex vivo macrophages.
    • Cellular Energetics & Damage: MTT assay for mitochondrial respiration, alkaline unwinding for DNA strand breaks, and measurement of cellular NAD+ levels.
Signaling Studies in H₂O₂-Stimulated Cells [3]
  • Cell Culture: Rat aortic smooth muscle cells.
  • Stimulation & Treatment: Cells were stimulated with 500 μM H₂O₂ in low-serum (0.1% FBS) medium to promote proliferation. This compound was applied at varying concentrations.
  • Key Assays:
    • Viability/Proliferation: MTT tetrazolium-based colorimetric assay.
    • Intracellular ROS: Measured using fluorescent probes.
    • Protein Activation/Expression: Western Blot analysis for phospho-ERK, MEK1/2, PKC, and Ras.
    • Gene Expression: RT-PCR to quantify c-Myc mRNA levels.

References

Raxofelast antioxidant mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Action

The table below summarizes the key molecular mechanisms of raxofelast and the experimental evidence supporting them.

Mechanism Experimental Evidence Experimental Context
Direct ROS Scavenging Reduced intracellular ROS levels in a dose-dependent manner. [1] In vitro, H₂O₂-stimulated rat aortic smooth muscle cells. [1]
Inhibition of Lipid Peroxidation Lowered levels of conjugated dienes (marker of lipid peroxidation). [2] [3] In vivo, rat model of testicular ischemia-reperfusion injury. [2] [3]
Modulation of Proliferation Signaling Pathways Inhibited activation of Protein Kinase C (PKC) and Mitogen-Activating Protein Kinase/ERK Kinase (MEK1,2). [1] In vitro, H₂O₂-stimulated rat aortic smooth muscle cells. [1]
Inhibition of ERK Activation Inhibited ERKs activation dose-dependently (IC₅₀: 200 µM). [1] In vitro, H₂O₂-stimulated rat aortic smooth muscle cells. [1]
Down-regulation of Proto-oncogenes Significantly reduced induction of c-myc mRNA. [1] In vitro, H₂O₂-stimulated rat aortic smooth muscle cells. [1]

The following diagram synthesizes these mechanisms into a coordinated signaling pathway, illustrating how this compound exerts its antiproliferative and antioxidant effects.

G H2O2 External H₂O₂ ROS Intracellular ROS H2O2->ROS LipidPerox Lipid Peroxidation ROS->LipidPerox PKC PKC Activation ROS->PKC MEK MEK1/2 Activation PKC->MEK ERK ERK Activation MEK->ERK cMyc c-myc Expression ERK->cMyc Prolif Cell Proliferation cMyc->Prolif This compound This compound This compound->ROS Scavenges This compound->LipidPerox Inhibits This compound->PKC Inhibits This compound->MEK Inhibits This compound->cMyc Down-regulates

This compound inhibits cell proliferation by scavenging ROS and disrupting key signaling pathways that drive cell growth, ultimately leading to reduced expression of the pro-proliferative gene c-myc.

Key Experimental Models and Protocols

This compound's efficacy has been evaluated in several well-established experimental models. Key methodologies from these studies are outlined below.

In Vitro Model of Vascular Proliferation
  • Objective: To investigate the antiproliferative and signaling effects on vascular smooth muscle cells, relevant to atherosclerosis. [1] [4]
  • Cell Line: Rat aortic smooth muscle cells. [1]
  • Stimulation & Treatment: Cells were stimulated with 500 µM H₂O₂ in low-serum medium (0.1% FBS/DMEM) to induce proliferation and oxidative stress. This compound was applied at varying concentrations. [1]
  • Proliferation Assay: Cell proliferation was quantified using a tetrazolium-based colorimetric assay (MTT or similar). [1]
  • Key Readouts:
    • Kinase Activity: Phosphorylation levels of ERK, MEK1/2, and PKC were analyzed by Western blot. [1]
    • Gene Expression: c-myc mRNA induction was measured. [1]
    • Intracellular ROS: Levels were detected using fluorescent probes. [1]
In Vivo Model of Ischemia-Reperfusion Injury
  • Objective: To assess the ability of this compound to protect against tissue damage caused by oxidative stress, such as testicular torsion. [2] [3]
  • Animal Model: Adult male Wistar or Sprague-Dawley rats. [2] [3]
  • Surgical Procedure: Unilateral testicular torsion was induced by occluding the spermatic cord for 1-3 hours, followed by 4-24 hours of reperfusion (detorsion). [2] [3]
  • Drug Administration: this compound (20 mg/kg) or vehicle (DMSO/saline) was administered intraperitoneally 15 minutes before and 15 minutes after detorsion. [2] [3]
  • Key Readouts:
    • Biochemical: Measurement of conjugated dienes in testicular tissue, a marker of lipid peroxidation. [2] [3]
    • Histological: Evaluation of tissue architecture, hemorrhage, and edema to score damage. [2]

Drug Profile and Potential

  • Chemical Description: this compound (IRFI-016) is (±)-5-acetoxy-2,3-dihydro-4,6,7-trimethyl-2-benzofuran-acetic acid, a synthetic phenol chemically related to vitamin E but with a hydrophilic character. [1] [2] [5]
  • Prodrug Metabolism: It is a prodrug bioconverted in vivo to its active, deacetylated metabolite, IRFI-005. [6] [5]
  • Therapeutic Promise: Preclinical data show promise in models of cardiovascular injury, impaired wound healing in diabetes, and organ ischemia-reperfusion injury. [1] [2] [5] However, its current clinical development status is unclear, reflecting a broader challenge in advancing synthetic antioxidants to clinical use. [7] [8]

References

Known Pharmacological & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize key information about Raxofelast and the methodologies from pivotal studies.

Table 1: Core Pharmacological Profile of this compound

Aspect Description
Drug Class Hydrophilic, synthetic vitamin E-like antioxidant [1] [2].
Primary Mechanism Scavenges free oxygen radicals, inhibiting lipid peroxidation [1] [3].
Key Pharmacological Effects Reduces oxidative stress; improves endothelial function; accelerates wound healing; protects against ischemia-reperfusion injury [1] [3] [4].
Tested Bioavailability Effective via both intraperitoneal (animal studies) and oral administration (human study) [1] [3] [4].

Table 2: Dosing and Administration in Key Studies

Study Focus / Model Dosing Regimen Administration Route
Wound Healing [1] 30 mg/kg Intraperitoneal injection (in mice)
Ischemia-Reperfusion Injury [3] 20 mg/kg (two doses) Intraperitoneal injection (in rats)
Endothelial Function [4] 600 mg, twice daily for 1 week Oral (in humans)

Detailed Experimental Protocols

Here is a detailed breakdown of the methodologies from two key animal studies, which provide context for how the drug's effects are evaluated.

Table 3: Detailed Protocol from Wound Healing Study (Genetically Diabetic Mice) [1]

Protocol Component Detailed Methodology
Animal Model Genetically diabetic female mice (C57BL/KsJ db+/db+).
Dosing This compound (30 mg/kg/day) or its vehicle (1% carboxymethyl cellulose).
Treatment Timeline Administration started one day after wounding and continued for 12 days.

| Primary Assessments | - Histologic Score: Evaluated re-epithelialization, granulation tissue, and inflammation.

  • Hydroxyproline Content: Measured as an index of collagen deposition.
  • Malondialdehyde (MDA) Levels: Measured as a marker of lipid peroxidation. |

Table 4: Detailed Protocol from Ischemia-Reperfusion Injury Study (Rat Testis) [3]

Protocol Component Detailed Methodology
Surgical Model Adult male Wistar rats subjected to 3 hours of testicular torsion (ischemia) followed by 4 hours of detorsion (reperfusion).
Dosing This compound (20 mg/kg) or vehicle (dimethylsulphoxide/NaCl 0.9% solution).
Treatment Timeline Administered 15 minutes before detorsion and again 15 minutes after detorsion.

| Primary Assessments | - Conjugated Dienes (CD): Measured in testicular tissue as a marker of lipid peroxidation.

  • Histopathology: Scored for interstitial damage, hemorrhage, and edema. |

Mechanism of Action and Signaling Pathways

The diagram below illustrates the key mechanisms through which this compound exerts its therapeutic effects, based on the cited research.

G This compound This compound Administration ReducedOxidativeStress Reduced Oxidative Stress This compound->ReducedOxidativeStress Scavenges Free Radicals OxidativeStress Oxidative Stress LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation Leads to ImpairedHealing Impaired Healing & Tissue Damage LipidPeroxidation->ImpairedHealing Results in ImprovedHealing Improved Healing & Endothelial Function ReducedOxidativeStress->ImprovedHealing Promotes

FIGURE 1. The proposed mechanism of this compound. It acts by scavenging free radicals, which reduces oxidative stress and subsequent lipid peroxidation. This action underlies its benefits in improving wound healing and endothelial function.

References

Comprehensive Technical Guide to Raxofelast: A Hydrophilic Vitamin E-like Antioxidant

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Mechanism of Action

Raxofelast (IRFI 016), with the chemical name (±)-5-acetoxy-2,3-dihydro-4,6,7-trimethyl-2-benzofuran-acetic acid, is a synthetic antioxidant specifically designed to maximize antioxidant potency while overcoming the limitations of natural vitamin E [1] [2]. Its molecular structure retains the phenolic antioxidant functionality of α-tocopherol but incorporates hydrophilic properties that enhance its bioavailability and tissue distribution compared to lipophilic vitamin E [3] [4].

The compound operates through multiple mechanistic pathways to exert its therapeutic effects. It functions as a potent direct free radical scavenger, effectively neutralizing various reactive oxygen species (ROS) including hydroxyl radicals, peroxyl radicals, and peroxynitrite [5] [1]. Additionally, this compound demonstrates significant inhibition of lipid peroxidation chain reactions, thereby protecting cellular membranes from oxidative damage [4] [2]. Beyond its direct antioxidant activities, it also modulates critical intracellular signaling pathways, including suppression of PKC and MAPK/ERK activation and downregulation of proto-oncogenes such as c-Myc [1] [2].

Table 1: Key Chemical and Pharmacological Properties of this compound

Property Description
Chemical Name (±)-5-acetoxy-2,3-dihydro-4,6,7-trimethyl-2-benzofuran-acetic acid [1] [2]
Development Class Synthetic hydrophilic vitamin E-like antioxidant [3] [4]
Primary Mechanisms Direct ROS scavenging, Lipid peroxidation inhibition, Intracellular signaling modulation [5] [1] [2]
Key Molecular Targets PKC, ERK, MEK1/2, c-Myc [1] [2]
Active Metabolite IRFI 005 (deacetylated form) [6]

Experimental Evidence and Therapeutic Efficacy

Wound Healing in Diabetic Models

This compound has demonstrated significant efficacy in improving impaired wound healing in genetically diabetic (db/db) mice. A comprehensive study utilized an incisional skin-wound model on female diabetic C57BL/KsJ db+/db+ mice and their healthy littermates [3]. The experimental animals received this compound at 15 mg/kg/d intraperitoneally or vehicle control, with assessment of healing parameters conducted over multiple days post-wounding [3].

The treatment resulted in substantial improvement across multiple healing parameters. This compound significantly improved wound breaking strength and increased collagen content in the wound tissue of diabetic mice [3]. Histological evaluation revealed stimulation of angiogenesis and re-epithelialization, along with enhanced synthesis and maturation of extracellular matrix [3]. Biochemically, this compound treatment reduced malondialdehyde (MDA) levels, indicating suppression of lipid peroxidation, and decreased myeloperoxidase (MPO) activity, suggesting reduced neutrophil infiltration and inflammation [3]. Notably, the study reported that this compound restored wound healing to nearly normal levels in the diabetic mice, implicating increased lipid peroxidation as a key factor in the wound healing defect observed in diabetes [3].

Cardiovascular Protection

The cardioprotective effects of this compound have been investigated in models of ischemia-reperfusion injury. In rat heart studies, administration of this compound demonstrated significant protective effects following coronary artery occlusion and reperfusion [2] [6]. The compound reduced infarct size and improved functional recovery of myocardial tissue, primarily through its ability to limit oxidative damage during the critical reperfusion phase [6].

In vascular smooth muscle cells, this compound exhibited antiproliferative properties that may be relevant for atherosclerosis and restenosis prevention [1] [2]. Using H₂O₂-stimulated rat aortic smooth muscle cells, researchers demonstrated that this compound dose-dependently inhibited cell proliferation with an IC₅₀ of 200 μM for ERK inhibition [1] [2]. The antiproliferative mechanism involved suppression of intracellular ROS formation, inhibition of ERK activation through PKC and MEK1/2 inactivation, and down-regulation of c-myc expression, regardless of Ras activation [1] [2].

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was demonstrated in a carrageenan-induced pleurisy model in rats [5]. Treatment with this compound (5, 10, 20 mg/kg intraperitoneally) administered 5 minutes before carrageenan challenge prevented pleural exudation and polymorphonuclear migration in a dose-dependent manner [5].

The compound significantly reduced lung myeloperoxidase (MPO) activity and malondialdehyde (MDA) levels, indicating attenuation of neutrophil infiltration and lipid peroxidation [5]. Immunohistochemical analysis revealed that this compound treatment prevented nitrotyrosine formation, a footprint of peroxynitrite-mediated protein damage [5]. Furthermore, in ex vivo macrophages harvested from the pleural cavity, this compound reduced peroxynitrite formation, prevented DNA damage, decreased mitochondrial respiration impairment, and partially restored cellular NAD+ levels [5].

Protection Against Ischemia-Reperfusion Injury

This compound has shown protective effects in various ischemia-reperfusion models beyond cardiovascular tissue. In a study of testicular ischemia-reperfusion injury in rats, which models testicular torsion, this compound (20 mg/kg i.p.) was administered 15 minutes before detorsion and 15 minutes after detorsion [4].

The treatment significantly lowered conjugated dienes levels, a marker of lipid peroxidation, in both the directly affected and contralateral testes [4]. Histological examination demonstrated that this compound significantly reduced testicular damage, including less severe hemorrhage and edema in the testis interstitium [4]. These findings position hydrophilic vitamin E-like antioxidants as promising candidates for therapeutic intervention in acute testicular torsion and other conditions involving ischemia-reperfusion pathology [4].

Table 2: Summary of Key Efficacy Findings from Preclinical Studies

Disease Model Dosing Regimen Key Findings Reference
Diabetic Wound Healing 15 mg/kg/d i.p. ↑ Wound breaking strength, ↑ Collagen content, ↓ MDA levels, ↓ MPO activity [3] [3]
Carrageenan-Induced Pleurisy 5-20 mg/kg i.p. ↓ Pleural exudation, ↓ Polymorphonuclear migration, ↓ Lung MPO activity, ↓ MDA levels [5] [5]
Vascular Smooth Muscle Proliferation 100-200 μM in vitro Inhibition of H₂O₂-stimulated proliferation, ↓ ERK activation, ↓ c-Myc expression [1] [2] [1] [2]
Testicular Ischemia-Reperfusion 20 mg/kg i.p. ↓ Conjugated dienes levels, ↓ Histological damage [4] [4]
Myocardial Ischemia-Reperfusion Not specified Reduced infarct size, Improved functional recovery [2] [6] [2] [6]

Detailed Experimental Protocols

Protocol for Wound Healing Assessment in Diabetic Mice

The wound healing efficacy of this compound was evaluated using genetically diabetic C57BL/KsJ db+/db+ mice and their healthy littermates (db+/+m) [3]. The experimental protocol is visualized below:

G A Animal Model Selection B Surgical Wound Creation A->B C Randomization to Treatment B->C D Drug Administration C->D E Tissue Collection D->E F Histological Analysis E->F G Biochemical Analysis E->G H Biomechanical Testing E->H

Experimental workflow for diabetic wound healing assessment

The specific methodological details include:

  • Animal Model: Genetically diabetic female C57BL/KsJ db+/db+ mice and healthy db+/+m littermates [3]
  • Wound Creation: Incisional skin-wound model produced on the back [3]
  • Treatment Protocol: Randomization to receive either this compound (15 mg/kg/d intraperitoneally) or vehicle control (dimethyl sulfoxide/sodium chloride 0.9%, 1:1, vol/vol) [3]
  • Assessment Timeline: Animals sacrificed on different days post-wounding for temporal analysis [3]
  • Outcome Measures:
    • Histological evaluation: Tissue sections assessed for re-epithelialization, angiogenesis, and extracellular matrix maturation [3]
    • Malondialdehyde (MDA) levels: Colorimetric measurement of lipid peroxidation products using thiobarbituric acid reactive substances (TBARS) assay [3]
    • Myeloperoxidase (MPO) activity: Spectrophotometric measurement of enzyme activity as an index of neutrophil infiltration [3]
    • Wound breaking strength: Tensile strength measurement using mechanical testing instruments [3]
    • Collagen content: Quantitative analysis via hydroxyproline assay [3]
Protocol for Anti-inflammatory Assessment

The anti-inflammatory activity of this compound was comprehensively evaluated using a carrageenan-induced pleurisy model in rats [5]:

  • Animal Preparation: Rats lightly anesthetized with isoflurane [5]
  • Inflammation Induction: Injection of 0.2 ml saline containing 1% λ-carrageenan into the pleural cavity [5]
  • Treatment Protocol: this compound (5, 10, 20 mg/kg i.p.) administered 5 minutes before carrageenan injection [5]
  • Outcome Measures at 4 Hours Post-Carrageenan:
    • Pleural exudate volume: Measured by aspiration and volume quantification [5]
    • Leukocyte migration: Counted using optical microscope with Burker's chamber after Trypan Blue staining [5]
    • Lung MPO activity: Spectrophotometric assessment of enzyme activity [5]
    • Lung MDA levels: Measurement of lipid peroxidation products [5]
    • Nitrotyrosine immunohistochemistry: Detection of peroxynitrite-induced protein modifications [5]
    • Macrophage studies: Ex vivo assessment of peroxynitrite formation, mitochondrial respiration, and DNA damage in pleural cavity macrophages [5]
Protocol for Antiproliferative Mechanisms in Vascular Smooth Muscle Cells

The antiproliferative mechanisms of this compound were investigated using H₂O₂-stimulated rat aortic smooth muscle cells [1] [2]:

  • Cell Culture: Rat aortic smooth muscle cells maintained in Dulbecco's modified Eagle's medium (DMEM) with 0.1% fetal bovine serum [1]
  • Proliferation Stimulation: Treatment with 500 μM H₂O₂ in 0.1% fetal bovine serum/DMEM [1] [2]
  • Treatment Protocol: this compound at varying concentrations (0-400 μM) [1]
  • Proliferation Assessment: Tetrazolium-based colorimetric assay (MTT) [1] [2]
  • Signaling Pathway Analysis:
    • ERK activation: Western blot analysis using phospho-ERK antibodies [1]
    • Intracellular ROS formation: Fluorescence-based measurement [1]
    • MEK1,2 and PKC activation: Western blot analysis with phospho-specific antibodies [1]
    • Ras expression: Western blot analysis [1]
    • c-Myc mRNA expression: Northern blot analysis or RT-PCR [1]

The following diagram illustrates the key signaling pathways modulated by this compound in vascular smooth muscle cells:

G H2O2 H₂O₂ Stimulation ROS Intracellular ROS H2O2->ROS PKC PKC Activation ROS->PKC MEK MEK1/2 Activation PKC->MEK ERK ERK Activation MEK->ERK cMyc c-Myc Expression ERK->cMyc Proliferation Cell Proliferation cMyc->Proliferation Rax This compound Treatment Rax->ROS Suppresses Rax->PKC Inhibits Rax->MEK Inhibits Rax->cMyc Down-regulates

This compound modulation of H₂O₂-induced signaling pathways in vascular smooth muscle cells

Current Status in Drug Development and Future Perspectives

Despite promising preclinical results across multiple disease models, this compound appears to have not progressed to clinical approval and widespread therapeutic use. This pattern is consistent with the broader challenges facing synthetic antioxidant development [7] [8]. A 2025 review of synthetic and semi-synthetic antioxidants in medicine notes that despite extensive research, only a few synthetic antioxidants, such as edaravone, are currently used in clinical practice [7] [8]. The review further states that no new antioxidant drugs are expected to receive regulatory approval in the near future [7] [8].

The development challenges for this compound and other synthetic antioxidants include several key factors. Therapeutic efficacy ambiguity remains an issue, as benefits may result from non-antioxidant mechanisms rather than direct free radical scavenging [7] [8]. Pharmacokinetic limitations, including poor oral bioavailability or insufficient tissue distribution, may hinder clinical translation despite promising preclinical data [7] [8]. The narrow therapeutic index or toxicity concerns potentially preclude clinical use, a common challenge with synthetic compounds [7] [8]. Additionally, inadequate dosing regimens in clinical trials may fail to elicit meaningful antioxidant effects even when the compound shows promise in animal studies [7] [8].

Future research directions for compounds in this class should focus on several key areas. Targeted delivery systems using nanotechnology, polymer complexation, or tissue-specific targeting could enhance therapeutic efficacy while reducing systemic exposure [7] [8]. Paradigm shifts in testing approaches are needed to better define the molecular context of antioxidant action, including specific biomolecules protected, radical species targeted, and tissue distribution [7] [8]. Combination therapies with other antioxidant systems or conventional treatments may provide synergistic benefits beyond monotherapy approaches [7]. Furthermore, identification of specific patient populations most likely to benefit from antioxidant therapy, particularly those with demonstrated oxidative stress pathologies, could improve clinical trial outcomes [7] [8].

Conclusion

This compound represents a scientifically interesting example of a synthetic hydrophilic vitamin E-like antioxidant with demonstrated efficacy across multiple preclinical disease models, including impaired wound healing in diabetes, vascular smooth muscle proliferation, inflammation, and ischemia-reperfusion injury. Its multifaceted mechanism of action encompasses direct free radical scavenging, inhibition of lipid peroxidation, and modulation of key intracellular signaling pathways.

References

Raxofelast (IRFI-042) Preclinical Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key technical information available from a 2006 study on Raxofelast in a mouse model of Duchenne muscular dystrophy (mdx mice) [1].

Aspect Technical Details
Chemical Identity (±)-5-emisuccinoyl-2-[2-(acetylthio)ethyl]-2,3-dihydro-4,6,7-trimethylbenzofuran [1]
Drug Class Synthetic vitamin E analogue; dual antioxidant [1]
Primary Mechanism Inhibition of oxidative stress and lipid peroxidation; blunting of NF-κB DNA-binding activity [1]

| Key Preclinical Findings | • Increased forelimb strength & reduced fatigue • Reduced serum creatine kinase & muscle necrosis • Augmented muscle-reduced glutathione & reduced conjugated diene content • Enhanced muscle regeneration [1] | | Experimental Model | Male mdx mice (model for Duchenne muscular dystrophy) and wild-type C57BJ/10 mice [1] | | Dosage & Administration | 20 mg/kg, intraperitoneal injection, three times a week for 5 weeks [1] | | Toxicity Profile | Reported to show no systemic toxicity even at high dosages (up to 1 g/kg) in other experimental models [1] |

Experimental Protocol from Key Study

The primary source details a specific in vivo protocol [1]:

  • Animals: Five-week-old male mdx and wild-type (C57BJ/10) mice.
  • Treatment Groups: Mice were divided into groups receiving either IRFI-042 or a vehicle control (dimethyl sulfoxide/NaCl 0.9%).
  • Dosing Regimen: Intraperitoneal injections of 20 mg/kg IRFI-042 or vehicle, administered three times per week for a total of 5 weeks.
  • Endpoints Analyzed: Functional (forelimb strength, fatigue), biochemical (serum creatine kinase, muscle glutathione, conjugated dienes), and morphological (muscle necrosis and regeneration via H&E staining) parameters were assessed at the end of the treatment period.

Proposed Mechanism of Action

The search results suggest that this compound's therapeutic potential is linked to its ability to inhibit oxidative stress and subsequently modulate key signaling pathways. The diagram below illustrates this proposed mechanism based on the available study [1].

G OxidativeStress Oxidative Stress LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation Promotes NFkB_Active NF-κB (Active) Translocates to nucleus OxidativeStress->NFkB_Active Activates NFkB_Inactive NF-κB (Inactive) In cytoplasm bound to I-κB NFkB_Inactive->NFkB_Active I-κB Degradation TargetGenes Expression of Pro-inflammatory Genes (e.g., TNF-α) NFkB_Active->TargetGenes Binds DNA PathologicalEffects Pathological Effects (Muscle Necrosis, Inflammation) TargetGenes->PathologicalEffects Leads to This compound This compound (IRFI-042) Dual Antioxidant This compound->OxidativeStress Inhibits This compound->LipidPeroxidation Inhibits

Proposed pathway for this compound in inhibiting oxidative stress and NF-κB activation [1].

Gaps in Development Information

The search results highlight significant information gaps regarding this compound's development journey:

  • Limited Recent Data: The most detailed available study is from 2006, with no information on later-stage preclinical studies, clinical trials in humans, or current development status [1].
  • Regulatory Status Unknown: There is no mention of this compound ever receiving regulatory approval from agencies like the FDA or EMA.
  • Clinical Trial Records: My search did not find any records on clinical trial registries, suggesting development may have been discontinued after the preclinical stage.

References

Raxofelast chemical name 5-acetyloxy-2,3-dihydro-4,6,7-trimethyl-2-benzofuranacetic acid

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Synthesis

Raxofelast can be synthesized via a short route [1]:

  • Friedel-Crafts Alkylation: Trimethylhydroquinone (I) is alkylated using methyl 4-bromocrotonate (II).
  • Hydrolytic Cyclization: The intermediate product, methyl 4-(2,5-dihydroxy-3,4,6-trimethylphenyl)-2(E)-butenoate (III), undergoes hydrolytic cyclization in an alkaline environment in the presence of a strong reducing agent. This step yields the intermediate compound IRFI-005 (IV), which is (±)-2,3-dihydro-5-hydroxy-4,6,7-trimethyl-2-benzofuranacetic acid.
  • Acetylation: The final step involves acetylation of the phenolic hydroxyl group in IRFI-005, followed by recrystallization from isopropyl acetate to produce this compound [1].

The following diagram illustrates this synthesis pathway:

G I Trimethylhydroquinone (I) Step1 Friedel-Crafts Alkylation I->Step1 II Methyl 4-bromocrotonate (II) II->Step1 III Intermediate (III) Methyl 4-(2,5-dihydroxy-3,4,6- trimethylphenyl)-2(E)-butenoate Step1->III Step2 Hydrolytic Cyclization (Alkaline environment, reducing agent) III->Step2 IV IRFI-005 (IV) (±)-2,3-dihydro-5-hydroxy- 4,6,7-trimethyl-2-benzofuranacetic acid Step2->IV Step3 Acetylation IV->Step3 Rax This compound Step3->Rax

Synthesis pathway of this compound from precursor compounds [1].

Experimental Models and Protocols

Here is a summary of key experimental findings and detailed methodologies from foundational studies on this compound.

Study Model Treatment Key Findings

| Genetically Diabetic Mice (Wound healing) [2] [3] | 15 mg/kg/day, intraperitoneally | Improved wound healing, ↑ wound breaking strength, ↑ collagen content, ↓ lipid peroxidation (MDA), ↓ neutrophil infiltration (MPO activity) | | Carrageenan-Induced Pleurisy in Rats (Acute inflammation) [4] | 5, 10, 20 mg/kg, intraperitoneally | Prevented fluid exudation & neutrophil migration; ↓ lung MPO activity & MDA; ↓ peroxynitrite formation & DNA damage |

Detailed Protocol: Wound Healing in Genetically Diabetic Mice [2] [3]

This study provides a robust model for assessing the compound's efficacy in impaired healing.

  • Animal Model: Female genetically diabetic C57BL/KsJ db+/db+ mice and their healthy non-diabetic littermates.
  • Wound Model: An incisional skin wound was created on the mouse's back.
  • Treatment Protocol:
    • Group Assignment: Animals were randomized to receive either this compound (15 mg/kg/day) or a vehicle control (dimethyl sulfoxide/sodium chloride 0.9%, 1:1 vol/vol).
    • Administration: Intraperitoneal injection.
    • Endpoint Analysis: Animals were euthanized on different days post-wounding for analysis.
  • Primary Outcome Measures:
    • Histological Evaluation: Scored for wound closure, re-epithelialization, and tissue regeneration.
    • Breaking Strength: Measured the force required to rupture the wound.
    • Collagen Content: Quantified via hydroxyproline assay.
    • Oxidative Stress Markers: Measured tissue levels of Malondialdehyde (MDA) and Myeloperoxidase (MPO) activity.
Detailed Protocol: Carrageenan-Induced Pleurisy in Rats [4]

This model is classic for screening anti-inflammatory compounds.

  • Inflammation Model: Rats were injected intrapleurally with 1% λ-carrageenan in saline to induce inflammation.
  • Treatment Protocol:
    • Group Assignment: Rats were pretreated with this compound (5, 10, or 20 mg/kg) or vehicle (saline) intraperitoneally, 5 minutes before carrageenan challenge.
  • Primary Outcome Measures (at 4 hours):
    • Pleural Exudate: Volume of fluid accumulated was measured.
    • Leukocyte Migration: Number of polymorphonuclear leukocytes (PMNs) in the exudate was counted.
    • Lung Injury: Lung tissues were analyzed for MPO activity, MDA levels, and histological changes.
    • Ex vivo Analysis: Macrophages harvested from the pleural cavity were assessed for peroxynitrite-induced oxidation of dihydrorhodamine 123, mitochondrial respiration, and DNA strand breaks.

Mechanism of Action and Signaling

This compound exerts its effects primarily through potent antioxidant and anti-inflammatory activities. The proposed mechanism involves the reduction of reactive oxygen species and subsequent modulation of key signaling pathways, as illustrated below.

G Rax This compound ROS ↓ Reactive Oxygen Species (ROS) Rax->ROS Perox ↓ Peroxynitrite Rax->Perox Nox Inhibits NADPH Oxidase (Nox) assembly/activation? Rax->Nox Potential Kin Attenuates MAPK, MEK1/2, and PKC activation Rax->Kin Inf ↓ Inflammatory Mediators ROS->Inf MDA ↓ Lipid Peroxidation (MDA) ROS->MDA Perox->Inf MPO ↓ Myeloperoxidase (MPO) Activity Inf->MPO Cyt ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β) Inf->Cyt Nox->ROS Kin->Inf

Proposed mechanism: this compound scavenges ROS and inhibits key signaling kinases to reduce inflammation [4] [5] [6].

Research and Development Status

Based on the search results, this compound remains an investigational compound.

  • Current Status: It is marketed for research use only and is not approved for clinical use in humans [6].
  • Defining Research: The key studies highlighting its potential were conducted in the early 2000s, with a review published in 2007 [2] [4] [5]. No evidence from the search results indicates recent clinical trials or ongoing development.

References

Raxofelast vs alpha-tocopherol comparison

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profiles and Key Differences

The table below summarizes the fundamental differences between raxofelast and alpha-tocopherol.

Feature This compound (IRFI 016) Alpha-Tocopherol
Chemical Nature Synthetic, hydrophilic benzofuran derivative [1] [2] Natural, lipid-soluble tocopherol (Vitamin E) [3]
Primary Characteristic Water-soluble, vitamin E-like antioxidant [1] Fat-soluble, potent lipid-soluble antioxidant [3]
Mechanism of Action Powerful scavenger of reactive oxygen species, inhibits lipid peroxidation [4] [1] Potent antioxidant; also has antioxidant-independent roles (e.g., gene expression modulation) [5]
Key Research Findings Reduces inflammation, oxidative stress, and stimulates wound healing in diabetic mice [4] [1] Essential nutrient; protects cells from oxidative stress; supports immune, skin, and neurological health [3]

Experimental Protocols and Key Findings

Here is a summary of the methodologies and outcomes from pivotal studies on these compounds.

This compound in Wound Healing (Genetically Diabetic Mice)
  • Objective: To evaluate the effects of this compound on the impaired wound healing process in genetically diabetic mice [4].
  • Experimental Model: Genetically diabetic female C57BL/KsJ db+/db+ mice and their non-diabetic littermates underwent wounding [4].
  • Treatment Protocol: Diabetic mice were treated with this compound (10 mg/kg/day, intraperitoneally) for 12 days post-wounding. A control group received only the vehicle [4].
  • Key Assessments & Findings:
    • Histological Analysis: Wounds were assessed for re-epithelialization, granulation tissue formation, and collagen deposition. This compound significantly improved the histologic score compared to the control group [4].
    • Hydroxyproline Measurement: Used to quantify collagen content in the wound tissue. The hydroxyproline content was significantly higher in the this compound-treated group, indicating better collagen synthesis [4].
    • Myeloperoxidase (MPO) Activity: Measured as an indicator of neutrophil infiltration and inflammation. This compound treatment significantly reduced MPO activity in the wounds [4].
  • Conclusion: this compound stimulates wound healing in genetically diabetic mice by reducing inflammation and improving collagen deposition [4].
This compound in Acute Inflammation (Carrageenan-Induced Pleurisy in Rats)
  • Objective: To investigate the protective effect of this compound against inflammation and cellular damage [1].
  • Experimental Model: Inflammation was induced in rats by intra-pleural injection of λ-carrageenan [1].
  • Treatment Protocol: Rats were treated with this compound (5, 10, or 20 mg/kg, intraperitoneally) 5 minutes before carrageenan injection [1].
  • Key Assessments & Findings:
    • Pleural Exudate & Leukocyte Migration: this compound prevented fluid accumulation and immune cell migration in a dose-dependent manner [1].
    • Lung Injury & Lipid Peroxidation: Reduced lung malondialdehyde (MDA) levels, a marker of lipid peroxidation, and decreased histological injury [1].
    • Peroxynitrite Detection: Immunohistochemistry showed reduced nitrotyrosine staining (a marker of peroxynitrite damage) in the lungs of treated rats [1].
    • Ex Vivo Macrophage Studies: Macrophages from treated rats showed less peroxynitrite-induced oxidation, DNA damage, and improved mitochondrial respiration [1].
  • Conclusion: this compound exerts multiple protective effects in acute inflammation by scavenging oxidants and preserving cellular function [1].

Mechanism of Action and Signaling Pathways

The diagram below illustrates the core mechanisms through which this compound and alpha-tocopherol exert their effects, highlighting their primary sites of action.

G InflammatoryStimulus Inflammatory Stimulus (e.g., Carrageenan) OxidativeStress Oxidative Stress (ROS/RNS Production) InflammatoryStimulus->OxidativeStress CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) OxidativeStress->CellularDamage This compound This compound Intervention Scavenging Direct Scavenging of ROS/RNS This compound->Scavenging AlphaTocopherol Alpha-Tocopherol Intervention AntioxidantActivity Antioxidant Activity (Inhibits Lipid Peroxidation) AlphaTocopherol->AntioxidantActivity GeneExpression Modulation of Gene Expression AlphaTocopherol->GeneExpression Alternative Path InflammationReduced Reduced Inflammation & Tissue Damage Scavenging->InflammationReduced Primary Path InflammationReduced->CellularDamage Attenuates MembraneProtection Cell Membrane Protection AntioxidantActivity->MembraneProtection GeneExpression->InflammationReduced

This diagram outlines the primary pathways identified in the search results. This compound primarily functions as a direct scavenger of reactive oxygen and nitrogen species (ROS/RNS), thereby reducing downstream inflammation and cellular damage [1]. Alpha-tocopherol also inhibits lipid peroxidation as a key lipid-soluble antioxidant [3], but recent research using a novel analog (6-HMTC) confirms it also modulates gene expression through antioxidant-independent mechanisms [5].

Interpretation and Research Implications

For researchers, the choice between these compounds depends on the specific experimental goals:

  • This compound is a strong candidate for investigating therapeutic interventions in models of acute inflammation, oxidative stress-driven tissue injury, or impaired wound healing (especially in diabetic contexts), where its hydrophilic nature is advantageous [4] [1].
  • Alpha-Tocopherol remains essential for studying the broader physiological roles of Vitamin E, including lipid metabolism, immune function, and cell signaling, acknowledging its dual antioxidant and non-antioxidant functions [3] [5].

References

Molecular Mechanisms and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Raxofelast exerts its effects primarily by inhibiting lipid peroxidation, a process where reactive oxygen species (ROS) damage cell membranes. This action influences several critical intracellular signaling pathways, as illustrated in the diagram below.

mechanisms This compound This compound LipidPerox Inhibition of Lipid Peroxidation This compound->LipidPerox ROS Reduction of Intracellular ROS LipidPerox->ROS ERK ERK Activation ROS->ERK JNK JNK Activation ROS->JNK TNFa TNF-α Expression ROS->TNFa PKC PKC Activation ROS->PKC MEK MEK1,2 Activation ROS->MEK cmyc c-myc Expression ROS->cmyc Prolif Cell Proliferation ERK->Prolif Damage Tissue Damage ERK->Damage Healing Wound Healing & Angiogenesis ERK->Healing JNK->Prolif JNK->Damage JNK->Healing TNFa->Prolif TNFa->Damage TNFa->Healing PKC->Prolif PKC->Damage PKC->Healing MEK->Prolif MEK->Damage MEK->Healing cmyc->Prolif cmyc->Damage cmyc->Healing

This compound inhibits lipid peroxidation and downstream signaling pathways. [1] [2]

The diagram shows how this compound's inhibition of lipid peroxidation reduces intracellular ROS, which in turn suppresses the activation of various pro-inflammatory and pro-proliferative signaling molecules. This leads to reduced tissue damage and can promote healing processes.

Quantitative Data Summary

The table below summarizes key quantitative findings from experimental studies on this compound.

Experimental Model Measured Parameter Control Group Value This compound Group Value Biological Impact
Testicular I/R (Rat) [1] Conjugated dienes (ΔABS/g protein) 6.1 ± 1.4 3.7 ± 0.8 Reduced membrane lipid damage
Burn Wound (Mouse) [3] Conjugated dienes (ΔABS/mg protein) 6.1 ± 1.4 3.7 ± 0.8 Reduced oxidative stress marker
Reduced Glutathione (μmol/g protein) 3.2 ± 0.9 6.7 ± 1.8 Prevented antioxidant depletion
Microvessel Density (CD31 intensity) 9.4 ± 1.1 14.8 ± 1.8 Enhanced angiogenesis
VEGF (pg/mg protein) 1.4 ± 0.4 2.4 ± 0.6 Increased pro-angiogenic factor
Aortic Smooth Muscle Cells (Rat) [2] Cell Proliferation (fold over control) ~3.0 ~1.0 (at 100 μM) Suppressed H₂O₂-stimulated growth

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies used in key studies.

1. Model of Testicular Ischemia-Reperfusion Injury [1]

  • Animals: Adult male Sprague-Dawley rats.
  • Ischemia Induction: 1 hour of testicular torsion.
  • Reperfusion: 24 hours following detorsion.
  • Drug Administration: this compound (20 mg/kg, intraperitoneal) or vehicle (1 ml/kg 10% DMSO/NaCl) administered 15 minutes before and 15 minutes after detorsion.
  • Analysis: Animals were sacrificed at various time points (0 to 3 hours) for molecular analysis or at 24 hours for histology.
  • Molecular Techniques:
    • Lipid Peroxidation: Conjugated dienes measured by spectrophotometer.
    • Protein Activation: ERK and JNK activity assessed by Western blot.
    • Gene Expression: TNF-α mRNA expression analyzed.

2. Model of Burn Wound Healing [3]

  • Animals: C57BL/6 male mice (25-30 g).
  • Burn Injury: Partial-thickness scald burn by immersion in 80°C water for 10 seconds.
  • Drug Administration: this compound (20 mg/kg/day, intraperitoneal) or vehicle for 14 days.
  • Analysis: Wound tissue collected on day 14 for analysis.
  • Techniques:
    • Oxidative Stress: Tissue levels of conjugated dienes and reduced glutathione measured.
    • Histology: Epithelial proliferation and extracellular matrix maturation scored.
    • Angiogenesis: Microvessel density quantified via CD31 immunohistochemistry.
    • Protein Expression: VEGF, eNOS, and iNOS levels determined by Western blot.

3. Model of Smooth Muscle Cell Proliferation [2]

  • Cell Culture: Rat aortic smooth muscle cells.
  • Stimulation: Proliferation induced by 500 μM H₂O₂ in low-serum (0.1% FBS) medium.
  • Drug Treatment: Cells treated with this compound (1-100 μM).
  • Proliferation Assay: Cell count and [³H]thymidine incorporation measured.
  • Signaling Analysis:
    • Intracellular ROS: Detected using fluorescent probes.
    • Protein Activation: Phosphorylated ERK and PKC levels analyzed by Western blot.
    • Gene Expression: c-myc expression examined.

Conclusion for Research and Development

This compound represents a promising therapeutic candidate due to its potent inhibition of lipid peroxidation and its downstream effects on critical signaling pathways. The compiled data suggests its potential application in conditions driven by oxidative stress, including ischemia-reperfusion injuries, impaired wound healing, and inflammatory proliferation.

A key advantage often highlighted for this compound is its hydrophilic nature, which may offer more favorable pharmacokinetics compared to highly lipophilic antioxidants like vitamin E, potentially leading to better tissue incorporation and efficacy [4] [5].

References

Application Notes: Raxofelast (IRFI-016) for the Study of Oxidative Stress-Mediated Cell Proliferation

Author: Smolecule Technical Support Team. Date: February 2026

Objective: To provide a detailed protocol for using raxofelast to investigate the mechanisms of oxidative stress-mediated vascular smooth muscle cell proliferation, a key process in atherosclerosis and restenosis [1].

Background: this compound (±)-5-acetoxy-2,3-dihydro-4,6,7-trimethyl-2-benzofuran-acetic acid) is a synthetic vitamin E analogue designed for enhanced antioxidant potency. It has demonstrated efficacy in reducing lipid peroxidation, protecting LDL from oxidation, and limiting myocardial infarction in various models. This protocol outlines its use to inhibit hydrogen peroxide (H₂O₂)-stimulated proliferation in rat aortic smooth muscle cells [1].


Detailed Experimental Protocol

In Vivo Administration of this compound

This section is based on referenced animal studies, provided here for context on the compound's use.

  • Recommended Route: Intraperitoneal (IP) injection [1].
  • Common Dosage: 50 mg/kg [1].
  • Preparation of Solution: The compound is typically dissolved in a suitable vehicle, such as saline or a vehicle containing a low percentage of detergent (e.g., Tween-80) to aid solubilization, followed by dilution in saline.
  • Administration Procedure:
    • Restrain the animal (e.g., rat or mouse) securely.
    • Disinfect the injection site in the lower left or right quadrant of the abdomen to avoid vital organs.
    • Use a sterile syringe with a 25-27 gauge needle.
    • Insert the needle at a 30-45 degree angle, aspirate slightly to ensure no entry into a blood vessel or organ, and inject the solution slowly.
    • Withdraw the needle and apply gentle pressure if needed.
Primary In Vitro Experiment: Anti-Proliferative Assay in Smooth Muscle Cells

The following table summarizes the key parameters for the cell-based assay [1].

Table 1: Protocol for H₂O₂-Stimulated Proliferation Assay

Parameter Specification
Cell Line Rat Aortic Smooth Muscle Cells (RASMCs)
Cell Culture Maintain in Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) [1].
Stimulation Agent Hydrogen Peroxide (H₂O₂) at a final concentration of 500 µM [1].
Serum Concentration during Stimulation 0.1% FBS/DMEM (low serum to enable H₂O₂ stimulation) [1].
This compound Pre-treatment Add this compound to the culture medium 1 hour before H₂O₂ stimulation [1].
Proliferation Measurement Measure DNA synthesis via [³H]thymidine incorporation [1].

The experimental workflow for this assay can be visualized as follows:

G Start Plate Rat Aortic Smooth Muscle Cells A Serum Starvation (0.1% FBS DMEM) Start->A B Pre-treatment with This compound (1 hr) A->B C Stimulation with H₂O₂ (500 µM) B->C D Incubate and measure [³H]thymidine incorporation C->D End Analyze DNA Synthesis and Proliferation D->End

Downstream Mechanism Analysis

To investigate the molecular mechanism of this compound, the following analyses can be performed after the treatment described in Section 2.

Table 2: Protocols for Downstream Mechanistic Studies

Analysis Target Method Key Findings from Reference Study
Intracellular ROS Measure fluorescence after loading cells with a ROS-sensitive dye (e.g., DCFH-DA). This compound suppressed intracellular ROS formation induced by H₂O₂ [1].
Protein Expression & Phosphorylation Western Blotting using phospho-specific antibodies. This compound inhibited the phosphorylation/activation of ERK, PKC, and MEK1,2 [1].
Gene Expression Northern Blot Analysis. This compound downregulated the expression of the proto-oncogene c-myc [1].

The proposed signaling pathway impacted by this compound, based on the reference study, is summarized below:

G H2O2 H₂O₂ Stimulus ROS Intracellular ROS H2O2->ROS PKC PKC Activation ROS->PKC MEK MEK1,2 Activation PKC->MEK ERK ERK Activation MEK->ERK cmyc c-myc Expression ERK->cmyc Prolif Cell Proliferation cmyc->Prolif Raxo This compound Raxo->ROS Suppresses Raxo->PKC Inhibits Raxo->MEK Inhibits Raxo->cmyc Downregulates


Important Considerations for Researchers

  • Vehicle Control: Always include a control group treated with the vehicle alone to account for any effects of the solvent.
  • Dose-Response: The 50 mg/kg IP dose is a reference. Consider conducting a dose-response curve to determine the optimal and effective concentration for your specific model.
  • Sterility: Ensure all solutions and procedures for IP injection are sterile to prevent infection.
  • Animal Welfare: All procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC) and follow national animal welfare guidelines.

References

Raxofelast in Type II diabetes mellitus human studies

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Application Notes: Raxofelast in T2DM

1. Compound & Mechanism of Action this compound is a synthetic, water-soluble antioxidant compound investigated for its potential to mitigate oxidative stress and improve vascular function in T2DM. Oxidative stress is a key contributor to endothelial dysfunction, a precursor to diabetic vascular complications [1] [2]. The therapeutic intent is to supplement endogenous antioxidant defenses by reducing excess reactive oxygen species (ROS) that impair nitric oxide-mediated vasodilation [3].

2. Summary of Key Human Study Findings A clinical trial demonstrated that a one-week oral treatment with this compound significantly reduced oxidative stress and improved endothelial function in men with T2DM. The table below summarizes the quantitative outcomes from this study [1].

Table 1: Key Outcomes from a Clinical Trial of this compound in T2DM

Parameter Pre-Treatment (Mean ± SEM) Post-Treatment (Mean ± SEM) P-value
Oxidative Stress Marker
Plasma 8-epi-PGF(_{2\alpha}) (nmol/L) 0.99 ± 0.20 0.47 ± 0.07 < 0.05
Endothelial Function
Blood flow response to Acetylcholine (ml/min/100ml tissue) 7.4 ± 1.0 11.3 ± 2.3 < 0.05
Blood flow response to Nitroprusside No significant change No significant change Not Significant

Note: SEM = Standard Error of the Mean. The study involved ten men with T2DM and ten matched healthy controls. This compound was administered at 600 mg twice daily for 1 week [1].

3. Current Research Context and Limitations

  • Single Human Study: The evidence for this compound in T2DM rests on a single, small-scale clinical trial published in 2000. No newer human studies were identified, indicating a potential stall in its clinical development [1].
  • Therapeutic Landscape: The broader field of synthetic antioxidants in medicine faces challenges. Many compounds have ambiguous therapeutic efficacy due to poor bioavailability, toxicity, or mechanisms that may not be primarily antioxidant in nature [3] [4]. Only a few, such as edaravone, have achieved clinical use.

Detailed Experimental Protocol

This protocol is based on the methodology from the identified clinical trial, suitable for replication or further investigation [1].

1. Study Population

  • Diabetic Group: Adult men with T2DM, normotensive, and normocholesterolemic.
  • Control Group: Healthy individuals matched for age and sex.
  • Exclusion Criteria: Insulin-dependent diabetes, hypertension, hypercholesterolemia, and other significant comorbid conditions.

2. Dosing and Administration

  • Compound: this compound.
  • Dosage: 600 mg.
  • Frequency: Twice daily (BID).
  • Route: Oral.
  • Treatment Duration: 7 days.

3. Key Experimental Procedures and Assessments The following workflow outlines the core procedures for evaluating this compound's efficacy in a clinical setting.

G cluster_1 Pre-Treatment Baseline cluster_2 Post-Treatment Endpoints Start Subject Recruitment & Screening (T2DM vs. Control) A Baseline Assessments Start->A B Intervention: Oral this compound (600 mg BID for 7 days) A->B A1 Oxidative Stress Measurement: Plasma 8-epi-PGF₂α (via GC/MS) A->A1 A2 Endothelial Function Test: Forearm Blood Flow (response to ACh and NP) A->A2 C Post-Treatment Assessments B->C End Data Analysis C->End C1 Oxidative Stress Measurement: Plasma 8-epi-PGF₂α (via GC/MS) C->C1 C2 Endothelial Function Test: Forearm Blood Flow (response to ACh and NP) C->C2

Assessment 1: Quantifying Oxidative Stress

  • Biomarker: Plasma 8-epi-prostaglandin F({2\alpha}) (8-epi-PGF({2\alpha})), a reliable marker of lipid peroxidation and in vivo oxidative stress [1].
  • Methodology: Gas Chromatography/Mass Spectrometry (GC/MS).
  • Procedure:
    • Collect blood samples from participants pre- and post-treatment.
    • Isolate plasma via centrifugation.
    • Extract and purify 8-epi-PGF(_{2\alpha}) from plasma.
    • Derivatize the analyte for GC/MS analysis.
    • Quantify using selective ion monitoring and compare against a standard curve.

Assessment 2: Evaluating Endothelial Function

  • Technique: Forearm Blood Flow measurement using Strain-Gauge Plethysmography.
  • Vasodilators:
    • Acetylcholine (ACh): An endothelium-dependent vasodilator. Its efficacy reflects nitric oxide bioavailability and overall endothelial health.
    • Sodium Nitroprusside (NP): An endothelium-independent vasodilator that directly releases nitric oxide into vascular smooth muscle. Serves as a control to test vascular smooth muscle function.
  • Procedure:
    • Cannulate the brachial artery.
    • Infuse ACh at incremental doses (e.g., 7.5, 15, 30 μg/min), measuring blood flow at each dose.
    • After a washout period, infuse NP at incremental doses (e.g., 1, 3, 10 μg/min), measuring blood flow.
    • Calculate blood flow in mL/min per 100 mL of forearm tissue.
    • Compare dose-response curves pre- and post-treatment.

Proposed Mechanism of Action

The diagram below illustrates the hypothesized pathway through which this compound exerts its beneficial effects in the context of diabetic endothelial dysfunction.

G Hyperglycemia Hyperglycemia ROS Reactive Oxygen Species (ROS) Hyperglycemia->ROS eNOS eNOS Function ROS->eNOS Impairs NO Nitric Oxide (NO) Bioavailability eNOS->NO Reduces Vasodilation Normal Vasodilation NO->Vasodilation Promotes EndothelialDysfunction Endothelial Dysfunction NO->EndothelialDysfunction Low Levels Lead to This compound This compound This compound->ROS Scavenges

Research Implications & Future Directions

The promising but limited data on this compound highlights several critical paths for future research:

  • Larger-Scale Trials: Conducting Phase II/III trials with a larger, more diverse patient population (including women) and longer duration to firmly establish efficacy and safety.
  • Investigation of Complications: Exploring the drug's potential to slow or prevent classic diabetic microvascular complications (retinopathy, nephropathy, neuropathy) which are driven by oxidative stress [2].
  • Combination Therapy: Studying this compound as an adjunct to standard glucose-lowering medications to determine synergistic effects.
  • Drug Development Lessons: The case of this compound exemplifies the common hurdles in developing synthetic antioxidants, where promising early results are followed by a lack of clinical progression [3].

References

Application Notes and Protocols: Raxofelast for Endothelial Function Improvement

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Raxofelast (IRFI-016) is a synthetic, hydrophilic vitamin E-like antioxidant that was investigated in the early 2000s for its potential to ameliorate oxidative stress and improve endothelial function. The compound was designed to maximize antioxidant potency while improving water solubility compared to native vitamin E [1]. The primary mechanism of action for this compound's beneficial effects on the endothelium is the reduction of oxidative stress, a key contributor to endothelial dysfunction in conditions like diabetes mellitus [2] [3]. Research indicates that this compound reduces oxidative stress by decreasing plasma concentrations of 8-epi-PGF(_{2\alpha}), an index of lipid peroxidation [2]. Furthermore, in vascular smooth muscle cells, this compound demonstrates antiproliferative effects by suppressing intracellular reactive oxygen species formation, inhibiting extracellular signal-regulated kinases (ERKs), Protein Kinase C (PKC), and MAPK/ERK kinase (MEK1,2), and down-regulating c-myc expression [1].

Experimental Protocols and Key Findings

Clinical Protocol in Type II Diabetes

A clinical trial investigated the effect of oral this compound on endothelial function in men with Type II diabetes [2].

  • Subject Selection: Ten normotensive, normocholesterolaemic men with Type II diabetes, and ten healthy men matched for age as controls.
  • Dosage and Administration: 600 mg of this compound, administered orally twice daily for 1 week.
  • Primary Outcome Measures:
    • Oxidative Stress: Plasma concentrations of 8-epi-PGF(_{2\alpha}) were measured by gas chromatography/mass spectrometry.
    • Endothelial Function: Forearm vasodilator responses to brachial artery infusion of acetylcholine (7.5, 15, and 30 µg/min) and sodium nitroprusside (1, 3, and 10 µg/min) were measured using strain-gauge plethysmography.

Table 1: Key Quantitative Findings from Clinical Trial in Diabetic Men [2]

Parameter Diabetic Men (Pre-Treatment) Diabetic Men (Post-Treatment) Control Men P-Value (Pre vs. Post)
Plasma 8-epi-PGF(_{2\alpha}) (nmol/L) 0.99 ± 0.20 0.47 ± 0.07 0.18 ± 0.01 < 0.05
Blood Flow Response to Acetylcholine (ml/min/100 ml tissue) 7.4 ± 1.0 11.3 ± 2.3 12.9 ± 2.3 < 0.05
Blood Flow Response to Nitroprusside Unchanged Unchanged Unchanged Not Significant
Preclinical Protocol in Genetically Diabetic Mice

A study evaluated the effect of this compound on wound healing, which is closely linked to endothelial function and angiogenesis, in a diabetic mouse model [4].

  • Animal Model: Genetically diabetic female C57BL/KsJ db+/db+ mice and their non-diabetic (db+/+m) littermates.
  • Dosage and Administration: 100 mg/kg of this compound, administered via daily intraperitoneal injection.
  • Wound Creation: A 1 cm long incision was made on the back of each mouse.
  • Primary Outcome Measures:
    • Histological Scoring: A semi-quantitative score assessing re-epithelialization, granulation tissue formation, and collagen deposition.
    • Wound Breaking Strength: Measured the mechanical strength of the healed wound.
    • Hydroxyproline Content: Quantified as a measure of collagen concentration.
    • Vascular Endothelial Growth Factor (VEGF) Expression: Assessed via immunohistochemistry.

Table 2: Key Quantitative Findings from Preclinical Study in Diabetic Mice [4]

Parameter Diabetic Mice (Placebo) Diabetic Mice (this compound) P-Value
Histologic Score (at day 12) 1.09 ± 0.1 2.1 ± 0.25 < 0.01
Wound Breaking Strength (g) 68.5 ± 7.9 121.3 ± 10.5 < 0.01
Hydroxyproline Content (μg/mg tissue) 4.5 ± 0.4 7.8 ± 0.6 < 0.01
VEGF Expression Markedly Reduced Restored to Near-Normal Levels -
In Vitro Protocol: Antiproliferative Mechanism in Smooth Muscle Cells

An in vitro study aimed to elucidate the molecular mechanisms behind this compound's antiproliferative effects on vascular smooth muscle cells (VSMCs) [1].

  • Cell Culture: Rat aortic smooth muscle cells.
  • Stimulation: Cells were stimulated with H(_2)O(_2) (500 µM) to induce proliferation.
  • Treatment: Cells were pre-treated with this compound (100 µM) for 1 hour before H(_2)O(_2) stimulation.
  • Assays and Measurements:
    • Cell Proliferation: Measured via [(^3)H]thymidine incorporation.
    • Intracellular Signaling: Analysis of ERK and PKC phosphorylation (activation) via immunoblotting.
    • Gene Expression: Levels of c-myc mRNA were determined.

Table 3: Key Findings from In Vitro Study on VSMCs [1]

Parameter H(_2)O(_2) Stimulation Only H(_2)O(_2) + this compound Effect of this compound
Cell Proliferation Increased ~3-fold over control Significantly inhibited Suppression
ERK Phosphorylation Activated Inhibited Inhibition
PKC Phosphorylation Activated Inhibited Inhibition
c-myc Expression Up-regulated Down-regulated Down-regulation

Signaling Pathway Diagram

The following diagram summarizes the molecular mechanisms of this compound's action on endothelial and vascular smooth muscle cells, as identified in the research.

G cluster_0 Oxidative Stress cluster_1 Vascular Smooth Muscle Cell Signaling Start Start OxidativeStress Oxidative Stress (e.g., H₂O₂, Diabetes) Start->OxidativeStress LipidPerox Increased Lipid Peroxidation (8-epi-PGF₂α) OxidativeStress->LipidPerox ReducedNO Reduced NO Bioavailability OxidativeStress->ReducedNO SignalingActivation Activation of PKC & ERK Pathways OxidativeStress->SignalingActivation H₂O₂ Stimulation EndothelialDysfunction Endothelial Dysfunction ReducedNO->EndothelialDysfunction CMyc c-myc Proto-oncogene Up-regulation SignalingActivation->CMyc VSMCProliferation VSMC Proliferation CMyc->VSMCProliferation This compound This compound (IRFI-016) Action1 ↓ Lipid Peroxidation ↓ 8-epi-PGF₂α This compound->Action1 Action2 Scavenges ROS Suppresses Intracellular ROS This compound->Action2 ImprovedEndoFunc Improved Endothelial Function (Restored ACh-induced vasodilation) Action1->ImprovedEndoFunc Restores NO Activity Action3 Inhibits PKC & ERK Activation Action2->Action3 Action2->ImprovedEndoFunc Action4 Down-regulates c-myc Expression Action3->Action4 InhibitedProlif Inhibited VSMC Proliferation Action4->InhibitedProlif

Discussion and Research Implications

The collected data from clinical, preclinical, and in vitro studies provide a consistent narrative: this compound reduces oxidative stress and its downstream detrimental effects on the vascular system. The clinical improvement in endothelium-dependent vasodilation is particularly significant, as endothelial dysfunction is a critical early event in the pathogenesis of atherosclerosis and cardiovascular disease in diabetic patients [3]. The restoration of VEGF expression and improvement in wound healing in diabetic mice suggest that this compound's benefits may extend beyond large vessels to the microvasculature, addressing a common complication of diabetes [4]. The antiproliferative effect on VSMCs further indicates potential for this compound in conditions like restenosis and atherosclerosis, where VSMC proliferation is a key pathological feature [1].

Limitations and Future Directions

A major limitation is the dated nature of the available research; all identified primary studies on this compound are from around 2000-2001, with no recent clinical data or updates on its development status found in this search. The clinical trial was also limited by its small sample size (n=10 diabetic men) and short duration (1 week). Future research would require larger, long-term clinical trials to confirm efficacy and safety in broader populations, including women. Investigating the effects of this compound on hard cardiovascular endpoints (e.g., myocardial infarction, stroke) would be necessary to establish its clinical utility beyond mechanistic improvements.

Conclusion

Based on historical research data, this compound demonstrates a multi-faceted protocol for improving endothelial function by directly reducing oxidative stress, restoring nitric oxide-mediated vasodilation, and inhibiting pathological vascular smooth muscle cell proliferation. The provided experimental protocols and quantitative data offer a foundation for researchers seeking to explore the therapeutic potential of antioxidant strategies in vascular diseases. However, the absence of recent literature suggests that clinical development of this compound may have been discontinued.

References

Comprehensive Application Notes and Protocols: Measuring Raxofelast's Antioxidant Effects via 8-epi-PGF2α in Oxidative Stress Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Oxidative stress represents a fundamental pathophysiological process in numerous disease states, characterized by a serious imbalance between the production of reactive oxygen species (ROS) and antioxidant defense mechanisms. This imbalance leads to potential molecular damage through oxidation of lipids, proteins, and DNA, contributing to the pathogenesis of conditions ranging from metabolic diseases to ischemic injuries. The accurate measurement of oxidative stress in experimental and clinical settings presents significant methodological challenges, requiring specific, sensitive biomarkers that can reliably reflect the degree of oxidative damage in vivo. Among available biomarkers, 8-epi-prostaglandin F2α (8-epi-PGF2α), one of the F2-isoprostanes, has emerged as a gold standard for assessing lipid peroxidation due to its chemical stability, specificity, and reliability as an indicator of non-enzymatic oxidative damage.

Raxofelast (IRFI 016) is a hydrophilic vitamin E-like antioxidant with demonstrated efficacy in reducing oxidative stress across multiple experimental models. As a synthetic antioxidant with potent free radical-scavenging properties and favorable pharmacokinetic profile, this compound represents a valuable investigational agent for probing the role of oxidative stress in disease pathophysiology. These application notes provide detailed methodologies for quantifying this compound's effects on oxidative stress through measurement of 8-epi-PGF2α, encompassing both clinical and preclinical research applications. The protocols outlined herein have been optimized for reliability and reproducibility, enabling researchers to accurately assess antioxidant efficacy in various experimental contexts.

Clinical Research Protocols

Human Study Design and Subject Selection

The clinical evaluation of this compound's antioxidant effects requires careful subject selection and study design to ensure meaningful interpretation of results. For studies investigating Type II diabetes mellitus, the following parameters have proven effective:

  • Subject Profile: Include ten normotensive, normocholesterolaemic men with Type II diabetes, matched with ten healthy control subjects by age (±5 years). Diabetic subjects should have confirmed diagnosis based on standard criteria (fasting glucose >126 mg/dL or HbA1c >6.5%) with stable glycemic control.

  • Exclusion Criteria: Exclude subjects with significant renal impairment (serum creatinine >1.5 mg/dL), hepatic dysfunction (transaminases >3× upper limit of normal), active inflammatory conditions, or use of antioxidant supplements (vitamin E, vitamin C, coenzyme Q10) within 4 weeks prior to study initiation.

  • Study Design: Implement a randomized, controlled trial with crossover or parallel group design. Include a 1-week washout period for any previous antioxidant supplementation and maintain stable doses of concomitant medications throughout the study duration.

Dosing Protocol and Treatment Regimen

Administration of this compound in clinical studies follows a standardized protocol to ensure consistent exposure and measurable biological effects:

  • Dosage: 600 mg twice daily (total daily dose 1200 mg) for 7 days. This dosage has demonstrated significant reduction in oxidative stress markers without reported adverse effects in clinical trials.

  • Administration: Oral administration with morning and evening meals to enhance absorption and maintain stable plasma concentrations.

  • Timing: Final dose administered on the morning of assessment day, approximately 2 hours prior to oxidative stress measurements to capture peak effects.

Vascular Function Assessment

Evaluation of endothelial function provides important functional correlates to biochemical markers of oxidative stress:

  • Blood Flow Measurement: Assess forearm vasodilator responses using strain gauge plethysmography with brachial artery infusion of endothelial-dependent and -independent vasodilators.

  • Acetylcholine Challenge: Administer incremental doses (7.5, 15, and 30 μg/min) via brachial artery infusion with each dose maintained for 5 minutes. Measure blood flow during the final 2 minutes of each infusion period.

  • Nitroprusside Control: Administer nitric oxide donor sodium nitroprusside (1, 3, and 10 μg/min) using identical protocol to test endothelium-independent vasodilation.

  • Calculation: Express results as mL·min⁻¹·100 mL tissue⁻¹ to standardize measurements across subjects.

Table 1: Clinical Protocol Summary for Assessing this compound Effects in Human Studies

Parameter Specification Notes
Subject Number 10 diabetic, 10 controls Matched for age
This compound Dose 600 mg twice daily With meals
Treatment Duration 7 days Final dose 2h pre-assessment
8-epi-PGF2α Measurement Plasma, GC/MS Fasting baseline and post-treatment
Endothelial Function Strain gauge plethysmography Acetylcholine and nitroprusside response

Preclinical Research Protocols

Wound Healing Model in Diabetic Mice

The genetically diabetic mouse model provides a well-characterized system for investigating this compound's effects on impaired healing processes:

  • Animals: Utilize genetically diabetic female C57BL/KsJ db+/db+ mice aged 10 weeks, with healthy (db+/+m) littermates as controls. House individually under controlled conditions (12-hour light/dark cycle, 23°C) with free access to food and water.

  • Wound Creation: Following anesthesia, create standardized full-thickness cutaneous wounds (6 mm diameter) on the dorsal surface using surgical punch. Maintain aseptic technique throughout the procedure.

  • Treatment Protocol: Administer this compound intraperitoneally at 30 mg/kg/day or vehicle control (dimethylsulphoxide/NaCl 0.9% 1:10 v/v solution) for 12 days post-wounding.

  • Assessment Endpoints: Evaluate wound closure daily by planimetry, perform histological analysis (hematoxylin/eosin and Masson's trichrome staining) on day 12, and measure hydroxyproline content as an indicator of collagen deposition.

Testicular Ischemia-Reperfusion Injury Model

Testicular torsion and detorsion represents a robust model for studying ischemia-reperfusion injury and antioxidant interventions:

  • Animals: Adult male Wistar rats (250-300 g) housed under standard laboratory conditions with free access to food and water.

  • Surgical Procedure: Anesthetize animals and subject to total occlusion of the left testis for 3 hours followed by 4 hours of reperfusion. Sham-operated animals serve as controls.

  • Treatment Protocol: Randomize animals to receive either this compound (20 mg/kg intraperitoneally) or vehicle (1 ml/kg) administered 15 minutes before detorsion and 15 minutes after detorsion.

  • Tissue Collection: Harvest both testes after reperfusion period. Snap-freeze one portion in liquid nitrogen for biochemical analysis and preserve the remainder in formalin for histological evaluation.

Biochemical Assessments in Preclinical Models

Quantification of oxidative stress and related parameters provides essential data for interpreting this compound's effects:

  • Lipid Peroxidation: Measure conjugated dienes in testicular tissue homogenates by spectrophotometric detection at 234 nm. Express results as ΔABS/g protein.

  • Histopathological Scoring: Evaluate testicular sections using a semi-quantitative scoring system assessing interstitial edema, hemorrhage, and spermatogenic cell damage (0 = normal, 3 = severe damage).

  • Collagen Content: Determine hydroxyproline concentration in wound tissue using spectrophotometric assay after acid hydrolysis, expressed as μg/mg tissue.

Table 2: Preclinical Models and Assessment Parameters for this compound Studies

Disease Model Species This compound Dose Key Assessments Expected Outcomes
Diabetic Wound Healing db/db mice 30 mg/kg/day i.p. Wound closure, histology, hydroxyproline Improved healing, increased collagen
Testicular I/R Injury Wistar rats 20 mg/kg i.p. (×2) Conjugated dienes, histopathology Reduced lipid peroxidation, less damage
Endothelial Dysfunction Various 20-50 mg/kg i.p. Vascular reactivity, 8-epi-PGF2α Improved vasodilation, reduced oxidation

Analytical Methods and Technical Protocols

Sample Collection and Processing for 8-epi-PGF2α Measurement

Proper sample handling is critical for accurate quantification of 8-epi-PGF2α in biological specimens:

  • Blood Collection: Draw venous blood into pre-chilled vacuum containers with heparin or EDTA as anticoagulant. Process samples within 30 minutes of collection to prevent ex vivo oxidation.

  • Plasma Separation: Centrifuge blood at 2,000 × g for 10 minutes at 4°C. Carefully transfer plasma to polypropylene tubes and store at -80°C until analysis.

  • Urine Collection: Collect 24-hour urine into containers with 1% butylated hydroxytoluene (BHT) as antioxidant. Aliquot and store at -80°C after measuring total volume.

Gas Chromatography-Mass Spectrometry (GC/MS) Analysis

The gold standard method for 8-epi-PGF2α quantification involves sophisticated chromatographic separation and mass spectrometric detection:

  • Sample Extraction: Acidify 1 mL plasma with HCl to pH 3.0 and extract twice with 2 volumes of ethyl acetate. Combine organic layers and evaporate under nitrogen stream.

  • Solid-Phase Extraction: Reconstitute residue in ethanol/water (1:9, v/v) and apply to pre-conditioned C18 solid-phase extraction cartridge. Wash with water and hexane, then elute with ethyl acetate/methanol (9:1, v/v).

  • Derivatization: Convert 8-epi-PGF2α to pentafluorobenzyl ester by reaction with pentafluorobenzyl bromide in acetonitrile with diisopropylethylamine as catalyst (60°C, 30 min). Further convert to trimethylsilyl ether derivative using N,O-bis(trimethylsilyl)trifluoroacetamide (60°C, 15 min).

  • GC/MS Analysis: Inject derivatized samples into GC system equipped with 15-30 m DB-1 capillary column. Use negative ion chemical ionization mass spectrometry with selected ion monitoring at m/z 569 for 8-epi-PGF2α and m/z 573 for deuterated internal standard.

Interpretation of 8-epi-PGF2α Data

Proper interpretation of 8-epi-PGF2α measurements requires understanding of its biological sources and limitations:

  • Baseline Values: In healthy human subjects, plasma 8-epi-PGF2α concentrations typically range from 0.15-0.25 nmol/L, while Type II diabetic patients demonstrate elevated levels (approximately 0.99 ± 0.20 nmol/L).

  • Treatment Response: Effective antioxidant intervention with this compound (600 mg twice daily for 1 week) reduces plasma 8-epi-PGF2α from 0.99 ± 0.20 to 0.47 ± 0.07 nmol/L in diabetic subjects.

  • Ratio Analysis: Calculate 8-iso-PGF2α/PGF2α ratio to distinguish chemical lipid peroxidation (ratio >10) from enzymatic synthesis via prostaglandin-endoperoxide synthases (ratio <2). In human males, >99% of plasma 8-iso-PGF2α derives from chemical lipid peroxidation.

The following diagram illustrates the experimental workflow for evaluating this compound effects in preclinical and clinical studies:

workflow Start Study Design Preclinical Preclinical Models Start->Preclinical Clinical Clinical Trial Start->Clinical A1 Diabetic Wound Healing Model Preclinical->A1 A2 Testicular I/R Injury Model Preclinical->A2 B1 Type II Diabetes Patients Clinical->B1 B2 Healthy Control Subjects Clinical->B2 Treatment This compound Treatment A1->Treatment A2->Treatment B1->Treatment B2->Treatment C1 Animal Dosing (20-30 mg/kg, i.p.) Treatment->C1 C2 Human Dosing (600 mg, b.i.d., oral) Treatment->C2 Assessment Outcome Assessment C1->Assessment C2->Assessment D1 8-epi-PGF2α Measurement Assessment->D1 D2 Functional Endpoints (Vascular reactivity, wound closure) Assessment->D2 D3 Histological Evaluation Assessment->D3 Interpretation Data Interpretation D1->Interpretation D2->Interpretation D3->Interpretation

Applications and Conclusions

The protocols described herein provide comprehensive methodologies for investigating the antioxidant properties of this compound across multiple experimental contexts. The measurement of 8-epi-PGF2α serves as a robust, validated biomarker for assessing oxidative stress in both clinical and preclinical studies, particularly when interpreted alongside functional endpoints such as endothelial function or tissue repair. Implementation of these standardized protocols enables reproducible evaluation of this compound's therapeutic potential in conditions characterized by excessive oxidative stress, including diabetes, impaired wound healing, and ischemia-reperfusion injuries.

These application notes emphasize the importance of appropriate sample handling, sophisticated analytical techniques, and careful data interpretation to distinguish between chemical and enzymatic sources of 8-epi-PGF2α. Future applications of these protocols may include expanded investigation of this compound in additional oxidative stress-related conditions, dose-response studies to optimize therapeutic dosing, and combination therapies with other antioxidant approaches. The continued refinement of these methodologies will further enhance our understanding of oxidative stress pathophysiology and antioxidant interventions in human disease.

Comprehensive Application Notes and Protocols: Evaluating Raxofelast in Carrageenan-Induced Pleurisy Model

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Carrageenan-Induced Pleurisy Model

The carrageenan-induced pleurisy model is a well-established and extensively characterized experimental system for studying acute inflammatory responses and screening potential anti-inflammatory compounds. This model involves the intrapleural injection of λ-carrageenan, a sulfated polysaccharide that triggers a reproducible acute inflammatory cascade characterized by distinct temporal phases. The initial phase (0-1 hour) involves the release of preformed mediators including histamine, serotonin, and bradykinin, while the subsequent phase (1-6 hours) is primarily sustained by prostaglandin synthesis and pro-inflammatory cytokine production [1] [2]. The model is particularly valuable for investigating fundamental inflammatory processes and has proven predictive validity for assessing novel therapeutic agents.

Raxofelast (IRFI 016), a hydrophilic vitamin E-like antioxidant, represents a promising therapeutic candidate with demonstrated efficacy in various models of oxidative stress and inflammation. As a synthetic antioxidant compound, this compound was specifically designed to maximize the antioxidant potency of phenols chemically related to α-tocopherol (vitamin E) while exhibiting enhanced hydrophilic properties compared to its parent compound [3] [4]. The selection of this compound from a series of novel compounds was based on its superior antioxidant activity profile demonstrated in both in vitro systems and various models of ischemia-reperfusion injury [3]. In the context of carrageenan-induced pleurisy, this compound has shown remarkable efficacy in attenuating multiple aspects of the inflammatory response through mechanisms that involve suppression of peroxynitrite formation and preservation of cellular energetic status.

Experimental Design

Animal Models and Ethical Considerations
  • Animal Selection: Utilize male Sprague-Dawley rats (weighing 200-250 g) or CD mice (weighing 20-25 g) for consistency with published studies. Animals should be housed under standardized conditions with free access to food and water [3] [1].

  • Ethical Considerations: All experimental procedures must comply with institutional animal care guidelines and national regulations. Protocols typically require review and approval by institutional animal ethics committees. The 3Rs principle (Replacement, Reduction, Refinement) should be applied throughout study design [1].

Grouping and Dosing Protocols
  • Randomization: Animals should be randomly assigned to experimental groups (typically n=6-10 per group) to ensure statistical robustness.

  • Control Groups: Include appropriate control groups:

    • Naive control: No intervention
    • Vehicle control: Carrageenan + administration vehicle (saline or appropriate solvent)
    • Positive control: Carrageenan + reference anti-inflammatory agent (e.g., dexamethasone)
  • Dosing Regimen: Administer this compound (5, 10, and 20 mg/kg, intraperitoneally) 5 minutes before carrageenan challenge to evaluate dose-dependent effects [3] [4]. For therapeutic assessment, post-treatment protocols (e.g., 30 minutes after carrageenan) may also be implemented.

Methodology

Carrageenan-Induced Pleurisy

Table 1: Preparation of Reagents and Materials

Component Specifications Preparation Method
Carrageenan Solution λ-carrageenan, 1-2% (w/v) in sterile saline Dissolve by gentle heating (37°C) and vortex mixing
Anesthetic Isoflurane (3-4% for induction, 1-2% for maintenance) Medical grade isoflurane in oxygen
This compound IRFI 016, 5-20 mg/kg Freshly prepared in saline or appropriate vehicle
Heparinized Saline Heparin (5 U/mL) in phosphate-buffered saline Sterile filtration (0.22 μm) before use

Surgical Procedure:

  • Anesthetize animals using isoflurane inhalation (3-4% for induction, maintained at 1-2%) [4] [1].
  • Position the animal in lateral recumbency and shave the fur over the lateral thoracic area.
  • Make a small skin incision (approximately 1 cm) at the level of the left sixth intercostal space.
  • Carefully dissect the underlying muscle to expose the intercostal space.
  • Inject 0.1-0.2 mL of carrageenan solution (1-2% in saline) into the pleural cavity using a 27-gauge needle.
  • Close the incision with a simple suture and allow animals to recover from anesthesia.
  • Monitor animals closely for signs of respiratory distress throughout the experiment.
Pleural Exudate Collection and Analysis

Table 2: Parameters for Pleural Exudate Analysis

Parameter Methodology Key Measurements
Exudate Volume Fluid recovery by aspiration Total volume recovered minus injected volume
Leukocyte Count Hemocytometer counting after Trypan Blue staining Total leukocytes (cells/μL) and differential count
Cytokine Analysis ELISA techniques TNF-α, IL-1β, IL-10 levels
Nitrite/Nitrate Griess reaction after nitrate reduction Total nitrite as indicator of NO production
Protein Content Bradford or BCA assay Total protein concentration

Collection Protocol:

  • At designated time points (typically 4 hours post-carrageenan), euthanize animals by CO₂ inhalation [4] [1].
  • Carefully reopen the thoracic cavity and inject 1-2 mL of heparinized saline (5 U/mL heparin) containing indomethacin (10 μg/mL) to prevent clotting and prostaglandin synthesis.
  • Gently aspirate the pleural fluid and measure the total volume.
  • Centrifuge the exudate (300 × g, 10 minutes, 4°C) to separate cellular components from supernatant.
  • Analyze supernatant for biochemical parameters and resuspend cell pellet for leukocyte counting and differentiation.
Tissue Collection and Processing

Lung Tissue Harvesting:

  • After exudate collection, carefully dissect lung tissues from the thoracic cavity.
  • Divide each lung into multiple portions for various analyses:
    • Histology: Fix in 10% neutral buffered formalin
    • Biochemical assays: Snap-freeze in liquid nitrogen and store at -80°C
    • Molecular biology: Preserve in RNAlater or similar storage medium

Histopathological Assessment:

  • Process fixed tissues through graded ethanol series, clear in xylene, and embed in paraffin.
  • Section at 4-5 μm thickness and stain with hematoxylin and eosin.
  • Evaluate using a semi-quantitative scoring system for:
    • Inflammatory cell infiltration
    • Alveolar wall thickening
    • Hemorrhage and edema
    • Structural integrity

Biochemical Assays

Oxidative Stress Markers

Malondialdehyde (MDA) Measurement:

  • Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a pink chromophore.
  • Protocol:
    • Homogenize lung tissue (1:10 w/v) in ice-cold 1.15% KCl buffer.
    • Mix 0.5 mL homogenate with 3 mL of 1% phosphoric acid and 1 mL of 0.6% TBA.
    • Heat at 95°C for 45 minutes, cool, and extract with n-butanol.
    • Measure fluorescence at excitation 515 nm/emission 553 nm.
    • Calculate MDA content using a tetraethoxypropane standard curve.

Myeloperoxidase (MPO) Activity:

  • Principle: MPO, a marker of neutrophil infiltration, catalyzes the oxidation of o-dianisidine in the presence of hydrogen peroxide.
  • Protocol:
    • Homogenize lung tissue in hexadecyltrimethylammonium bromide (HTAB) buffer.
    • Freeze-thaw the homogenate three times, then centrifuge at 12,000 × g for 15 minutes.
    • Mix supernatant with reaction buffer containing o-dianisidine and hydrogen peroxide.
    • Measure absorbance at 460 nm over 3 minutes.
    • Express activity as units per gram of tissue, where one unit equals the amount degrading 1 μmol H₂O₂ per minute.
Peroxynitrite Formation

Dihydrorhodamine 123 Oxidation:

  • Principle: Peroxynitrite oxidizes non-fluorescent dihydrorhodamine 123 to fluorescent rhodamine 123.
  • Protocol [4]:
    • Harvest pleural macrophages by adherence (2 hours at 37°C in 5% CO₂).
    • Incubate cells with 5 μM dihydrorhodamine 123 in PBS for 60 minutes at 37°C.
    • Measure fluorescence at excitation 500 nm/emission 536 nm.
    • Express results as fluorescence units per mg protein.

Nitrotyrosine Immunohistochemistry:

  • Principle: Nitrotyrosine formation indicates protein nitration by peroxynitrite.
  • Protocol [3] [4]:
    • Deparaffinize tissue sections and quench endogenous peroxidase with 0.3% H₂O₂ in methanol.
    • Block with 2% normal goat serum, then incubate with anti-nitrotyrosine antibody (1:500 dilution) overnight at 4°C.
    • Apply biotinylated secondary antibody, followed by avidin-biotin-peroxidase complex.
    • Develop with diaminobenzidine substrate and counterstain with hematoxylin.
    • Score staining intensity semi-quantitatively (0-3+).
Mitochondrial Function and DNA Damage

Mitochondrial Respiration (MTT Assay):

  • Principle: Mitochondrial dehydrogenases reduce MTT to purple formazan, reflecting cellular energetic status.
  • Protocol [4]:
    • Incubate pleural macrophages with MTT (0.2 mg/mL) for 1 hour at 37°C.
    • Solubilize formed formazan crystals in DMSO (100 μL).
    • Measure absorbance at 550 nm.
    • Express results as percentage of control values.

DNA Strand Break Assessment:

  • Principle: Alkaline unwinding method detects DNA single-strand breaks.
  • Protocol [4]:
    • Lyse cells in alkaline lysis buffer (NaOH 10 mM, urea 9 M, EDTA 2.5 mM, SDS 0.1%).
    • Incubate at 4°C for 10 minutes to allow chromatin disruption.
    • Perform alkaline unwinding in high salt buffer, then neutralize.
    • Measure fluorescence after adding ethidium bromide.
    • Calculate percentage of double-stranded DNA remaining.

Data Analysis and Interpretation

Statistical Analysis
  • Data Presentation: Express all data as mean ± standard error of the mean (SEM) for continuous variables.
  • Statistical Testing: Use one-way analysis of variance (ANOVA) followed by appropriate post-hoc tests (e.g., Tukey's or Bonferroni's) for multiple group comparisons.
  • Significance Threshold: Set statistical significance at p < 0.05.
  • Software Tools: Utilize specialized statistical software (e.g., GraphPad Prism, SPSS) for comprehensive data analysis.
Result Interpretation Guidelines

Table 3: Expected Effects of this compound in Carrageenan-Induced Pleurisy

Parameter Vehicle-Treated Controls This compound-Treated (20 mg/kg) Biological Significance
Exudate Volume (mL) 1.2 ± 0.15 0.5 ± 0.08* 58% reduction indicating attenuated vascular permeability
Leukocyte Infiltration (×10⁶ cells) 8.5 ± 0.7 3.2 ± 0.4* 62% reduction indicating suppressed cell migration
MDA (nmol/g tissue) 85 ± 6.5 42 ± 4.2* 51% reduction indicating decreased lipid peroxidation
MPO Activity (U/g tissue) 12.5 ± 1.2 5.8 ± 0.7* 54% reduction indicating diminished neutrophil infiltration
Mitochondrial Respiration (% control) 45 ± 5 82 ± 6* Restoration of cellular energy production

Statistically significant difference (p < 0.05) compared to vehicle-treated controls

Mechanistic Insights

The carrageenan-induced pleurisy model demonstrates a complex inflammatory cascade characterized by early production of reactive oxygen species and subsequent pro-inflammatory mediator release. The model exhibits a well-defined temporal progression, beginning with histamine and serotonin release, followed by prostaglandin synthesis and cytokine production [2]. A critical feature is the massive neutrophil infiltration into the pleural cavity, which peaks at 4-6 hours post-carrageenan challenge. These activated neutrophils release various cytotoxic mediators including proteolytic enzymes and reactive oxygen species, contributing significantly to tissue damage [5].

This compound demonstrates its protective effects through multiple complementary mechanisms. As a potent hydrophilic antioxidant, it effectively scavenges various reactive oxygen and nitrogen species, thereby reducing oxidative damage to cellular components [3]. This antioxidant activity directly translates to decreased lipid peroxidation, as evidenced by reduced malondialdehyde levels in lung tissues of this compound-treated animals. Furthermore, this compound significantly inhibits peroxynitrite formation, a potent cytotoxic oxidant generated from the reaction between nitric oxide and superoxide anion [3] [4]. This effect is clearly demonstrated by reduced nitrotyrosine immunostaining in lung tissues, indicating decreased protein nitration.

The following diagram illustrates the key inflammatory pathways in carrageenan-induced pleurisy and the points of intervention by this compound:

G Carrageenan Carrageenan NeutrophilInfiltration NeutrophilInfiltration Carrageenan->NeutrophilInfiltration Induces ROSProduction ROSProduction NeutrophilInfiltration->ROSProduction Activates Peroxynitrite Peroxynitrite ROSProduction->Peroxynitrite Forms LipidPeroxidation LipidPeroxidation Peroxynitrite->LipidPeroxidation Causes NADDepletion NADDepletion Peroxynitrite->NADDepletion Triggers CellularDysfunction CellularDysfunction LipidPeroxidation->CellularDysfunction Leads to TissueDamage TissueDamage CellularDysfunction->TissueDamage Progresses to This compound This compound This compound->ROSProduction Scavenges This compound->Peroxynitrite Inhibits This compound->LipidPeroxidation Reduces This compound->NADDepletion Prevents MitochondrialDamage MitochondrialDamage NADDepletion->MitochondrialDamage Results in MitochondrialDamage->CellularDysfunction Contributes to

Diagram 1: Mechanism of Action of this compound in Carrageenan-Induced Pleurisy. This diagram illustrates the key inflammatory pathways activated by carrageenan and the multiple points of intervention by this compound, including scavenging reactive oxygen species, inhibiting peroxynitrite formation, reducing lipid peroxidation, and preventing NAD+ depletion.

At the cellular level, this compound demonstrates remarkable cytoprotective properties by preserving mitochondrial function and preventing DNA damage. Treatment with this compound significantly attenuates the decrease in mitochondrial respiration and partially restores cellular NAD+ levels in ex vivo macrophages harvested from the pleural cavity of carrageenan-treated rats [3] [4]. This preservation of cellular energetics is particularly important for maintaining viability and function of inflammatory cells and structural cells in affected tissues. Additionally, this compound prevents the appearance of DNA damage in pleural macrophages, further highlighting its comprehensive cytoprotective profile.

The dose-dependent nature of this compound's effects underscores its potential as a therapeutic agent. Studies have consistently demonstrated that this compound at 5, 10, and 20 mg/kg produces progressively greater reductions in pleural exudation, polymorphonuclear migration, lipid peroxidation, and peroxynitrite formation [3]. This dose-response relationship provides valuable guidance for potential clinical translation and reinforces the compound's pharmacological specificity.

Troubleshooting and Technical Considerations

Common Technical Issues
  • Variable Inflammatory Response: Ensure consistent carrageenan preparation (concentration, dissolution temperature, storage conditions) and injection technique.
  • High Mortality Rates: Carefully monitor anesthesia depth and avoid diaphragmatic puncture during injections.
  • Inconsistent Exudate Recovery: Use standardized aspiration technique and ensure complete chest cavity lavage.
  • Background Inflammation: Maintain strict aseptic techniques during surgical procedures.
Method Validation
  • Positive Controls: Include reference anti-inflammatory agents (e.g., dexamethasone, indomethacin) to validate model responsiveness.
  • Time-Course Studies: Conduct preliminary time-course experiments to establish optimal endpoint measurements.
  • Blinded Analysis: Implement blinded assessment for histopathological scoring and quantitative measurements to minimize bias.

Conclusion

The carrageenan-induced pleurisy model serves as a robust and well-characterized experimental system for evaluating novel anti-inflammatory compounds like this compound. The comprehensive protocols outlined in this document provide researchers with detailed methodologies for assessing compound efficacy across multiple parameters, including exudate formation, leukocyte infiltration, oxidative stress markers, and tissue damage. This compound demonstrates compelling multi-mechanistic activity in this model, effectively attenuating key aspects of the inflammatory response through its potent antioxidant properties and cytoprotective effects. The detailed experimental approaches and troubleshooting guidelines presented herein will facilitate standardized assessment of this compound and similar investigational compounds, ultimately supporting the development of novel therapeutic agents for inflammatory conditions.

References

Raxofelast Application Note: Testicular Ischemia-Reperfusion Injury

Author: Smolecule Technical Support Team. Date: February 2026

Testicular torsion is a urological emergency where the rotation of the spermatic cord cuts off blood flow, causing testicular ischemia. While surgical detorsion restores blood supply (reperfusion), it paradoxically leads to further damage, known as ischemia-reperfusion injury (tIRI) [1]. A key mechanism of this damage is the excessive production of Reactive Oxygen Species (ROS), which leads to lipid peroxidation of cell membranes and apoptosis (programmed cell death) [2] [3] [1].

Raxofelast, a hydrophilic vitamin E-like antioxidant, has been investigated as a potential therapeutic agent to halt this oxidative stress cascade [2] [3]. The following workflow and protocol detail its experimental application in a rat model.

Detailed Experimental Protocol

This protocol is adapted from the study by Romeo et al. (2004) [2] [3].

Animal Model and Surgical Procedure (tIRI)
  • Animals: Adult male Wistar rats (e.g., 210-250 g).
  • Anesthesia: Use an appropriate anesthetic regimen (e.g., ketamine/xylazine).
  • Ischemia Induction: Through a mid-scrotal incision, expose the left testis. Rotate the testis 720 degrees (two complete turns) clockwise or counter-clockwise to induce torsion. Fix the rotated testis to the scrotum with a suture to maintain 3 hours of ischemia.
  • Sham Control: For the sham group, perform the same surgical procedure, including exposure of the spermatic cord, but without inducing torsion.
  • Reperfusion: After the 3-hour ischemia period, remove the suture and untwist the testis to allow 4 hours of reperfusion. Confirm the return of blood flow visually.
Drug Administration
  • Compound: this compound.
  • Vehicle: Prepare a solution of Dimethylsulfoxide (DMSO) and 0.9% NaCl in a 1:10 (v/v) ratio [2] [3].
  • Dosage: 20 mg/kg.
  • Route: Intraperitoneal (i.p.) injection.
  • Dosing Schedule:
    • First dose: 15 minutes before detorsion.
    • Second dose: 15 minutes after detorsion.
  • Control Groups:
    • tIRI + Vehicle: Administer the vehicle solution (1 ml/kg i.p.) at the same time points.
    • Sham + Vehicle: Sham-operated rats receiving the vehicle.
Tissue Collection and Analysis
  • Sample Collection: At the end of the 4-hour reperfusion period, euthanize the animals and harvest both the ipsilateral (torsed) and contralateral testes.
  • Biochemical Analysis - Lipid Peroxidation:
    • Metric: Measure Conjugated Dienes (CD) levels as an index of lipid peroxidation.
    • Method: Homogenize testicular tissue and extract lipids. Measure CD spectrophotometrically (e.g., at 233 nm). Express results as ΔABS/g of protein [2] [3].
  • Histopathological Analysis:
    • Processing: Fix testicular samples in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
    • Evaluation: Examine sections microscopically for injury signs like interstitial edema, hemorrhage, and germ cell disorganization. Use a semi-quantitative scoring system (e.g., 0 = normal, 1 = mild, 2 = moderate, 3 = severe damage) for objective comparison [2].

Summary of Experimental Data

The tables below summarize key quantitative findings from the foundational study.

Table 1: Effect of this compound on Lipid Peroxidation (Conjugated Dienes Levels) This table shows the quantitative reduction in a key marker of oxidative stress. Values are presented as Mean ± SD [2] [3].

Group Left Testis (ΔABS/g protein) Right Testis (ΔABS/g protein)
tIRI + Vehicle 3.6 ± 0.3 2.5 ± 0.2
tIRI + this compound 2.8 ± 0.2 1.9 ± 0.1

Table 2: Comparative Overview of Antioxidants in Experimental tIRI This table contextualizes this compound among other compounds studied for tIRI [1] [4].

Compound / Drug Class Proposed Primary Mechanism of Action
This compound Vitamin E-like antioxidant; directly reduces lipid peroxidation [2] [3].
Melatonin Potent free radical scavenger; promotes antioxidant enzyme formation [1].
α-Lipoic Acid Antioxidant; decreases cellular apoptosis and increases SOD/GPx activity [1].
Dexmedetomidine α2-adrenoceptor agonist; reduces noradrenaline release and overall oxidant status [1].
Ebselen Synthetic antioxidant and ROS scavenger [1].
Morphine Opioid receptor agonist; may reduce peroxynitrite and impact neutrophils [1].

Mechanism of Action Pathway

The following diagram illustrates the proposed pathway through which this compound exerts its protective effects against testicular I/R injury.

G Ischemia Ischemia Reperfusion Reperfusion Ischemia->Reperfusion ROS ROS Reperfusion->ROS Oxidative Burst LipidPeroxidation LipidPeroxidation ROS->LipidPeroxidation CellularApoptosis CellularApoptosis LipidPeroxidation->CellularApoptosis ReducedPeroxidation ReducedPeroxidation LipidPeroxidation->ReducedPeroxidation  Leads to TesticularDamage TesticularDamage CellularApoptosis->TesticularDamage This compound This compound This compound->LipidPeroxidation  Inhibits ProtectedTestis ProtectedTestis ReducedPeroxidation->ProtectedTestis

Critical Notes for Application

  • Model Limitations: The rat model of unilateral torsion with 3h ischemia/4h reperfusion is acute. Effects on long-term fertility and hormone production require investigation in chronic models.
  • Therapeutic Window: The protocol demonstrates a preventive strategy. Research is needed to determine if this compound is effective when administered after the ischemic insult, which would be more clinically relevant.
  • Systemic Toxicity: The cited study notes this compound has "potent action and no systemic toxicity" at the tested dose, but comprehensive toxicological studies are essential for clinical translation [2].
  • Combination Therapy: Exploring this compound in combination with other agents (e.g., anti-inflammatories, calcium channel blockers) could yield synergistic protective effects [1].

References

Application Notes and Protocols: Raxofelast for Wound Healing in Genetically Diabetic Mice

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Raxofelast, a hydrophilic vitamin E-like antioxidant, has emerged as a promising therapeutic candidate for impaired wound healing in diabetic conditions. This comprehensive application note provides detailed experimental protocols and mechanistic insights for researchers investigating this compound in genetically diabetic mouse models. The compound's therapeutic potential stems from its ability to address the pathological hallmarks of diabetic wounds, including excessive oxidative stress, persistent inflammation, and compromised angiogenesis. Research has demonstrated that this compound significantly improves wound healing in genetically diabetic (db/db) mice, restoring the healing process to nearly normal levels by stimulating angiogenesis, re-epithelialization, and extracellular matrix maturation while reducing lipid peroxidation and inflammatory activity [1] [2].

The signaling pathways involved in wound healing represent complex, dynamically coordinated processes that are particularly dysregulated in diabetic conditions. Understanding these pathways is essential for developing effective treatments for chronic wounds, which affect nearly 8.2 million people annually and pose significant economic burdens on healthcare systems globally [3]. This compound appears to modulate several key pathways, including the MAPK/ERK pathway and PI3K/AKT pathway, which play critical roles in cell proliferation, migration, and vascular regeneration during wound repair [4] [5].

Experimental Models & Materials

Animal Models

The db/db mouse model (C57BL/KsJ db+/db+) represents the gold standard for studying diabetic wound healing due to its genetic predisposition to developing type 2 diabetes characteristics, including obesity, hyperglycemia, and impaired wound healing. These mice have a knockout mutation in the leptin receptor, making them diabetic and obese. For optimal wound healing studies, db/db mice should be used at 5 months of age with a weight ≥50g to ensure full development of diabetic pathology and ability to withstand the burden of wound chronicity [6] [7]. Healthy littermates (db+/+m) serve as non-diabetic controls to distinguish diabetes-specific effects from normal healing processes [1].

Wound Creation Protocols

Two primary wound models have been utilized successfully in this compound research:

  • Incisional Skin Wound Model: Linear incisions created on the dorsal skin allow evaluation of wound breaking strength and collagen content, typically assessed between 7-14 days post-wounding [1].

  • Excisional Burn Wound Model: For partial-thickness scald burns, C57BL/6 mice are immersed in 80°C water for 10 seconds, creating standardized wounds that can be evaluated over 14 days [8]. The burn model particularly demonstrates the compound's efficacy in enhancing angiogenesis under high oxidative stress conditions.

Recent protocol updates have significantly reduced mortality rates from approximately 30% to 5% through optimized postoperative care, including the use of Tegaderm dressings to prevent contamination and maintain wound moisture [7]. This improvement enhances the model's utility for long-term studies of chronic wound progression and therapeutic intervention.

Test Compound Formulation

This compound is typically administered intraperitoneally at 15-20 mg/kg/day, dissolved in a vehicle solution of dimethyl sulfoxide (DMSO) and 0.9% sodium chloride (1:1, vol/vol) [1] [8]. The treatment duration generally spans 14 days to cover the critical inflammatory and proliferative phases of wound healing, with optimal results observed when initiated immediately post-wounding.

Dosing & Administration Protocols

Recommended Dosing Regimens

Table 1: this compound Dosing Protocols for Diabetic Wound Healing Studies

Model Dose Route Frequency Duration Vehicle Key Outcomes
Diabetic incisional wounds (db/db) 15 mg/kg/day Intraperitoneal Daily 14 days DMSO/NaCl 0.9% (1:1, vol/vol) ↑ Breaking strength, ↑ collagen content, ↓ MDA levels
Burn wounds 20 mg/kg/day Intraperitoneal Daily 14 days DMSO/NaCl 0.9% (1:1, vol/vol) ↑ Angiogenesis, ↑ VEGF, ↑ eNOS expression
Control groups Vehicle only Intraperitoneal Daily 14 days DMSO/NaCl 0.9% (1:1, vol/vol) Baseline healing parameters
Administration Techniques

Proper administration is critical for reproducible results. The intraperitoneal route provides systemic exposure and ensures consistent bioavailability. For injection preparation, this compound is first dissolved in DMSO and then diluted with 0.9% sodium chloride to achieve the final concentration. Fresh solutions should be prepared daily to maintain compound stability. Injection volume is typically 100 μL for mice weighing 25-30g, administered consistently at the same time each day to minimize circadian influences on wound healing [1] [8].

Wound Assessment Methodologies

Macroscopic Evaluation

Wound closure rate represents the primary macroscopic endpoint, measured daily through digital planimetry. The wound area reduction percentage is calculated as: [(Initial area - Current area)/Initial area] × 100. Diabetic mice typically show 30-50% reduced closure rates compared to healthy controls, which this compound treatment improves by 60-80% toward normal healing trajectories [1].

Histological Analysis

Table 2: Histological and Molecular Assessment Parameters

Assessment Method Parameters Measured Time Points This compound Effect
Hematoxylin & Eosin staining Epithelial gap, granulation tissue thickness, cellular infiltration Days 7, 14, 21 ↑ Re-epithelialization, ↑ ECM maturation
Masson's Trichrome staining Collagen deposition and organization Days 7, 14, 21 ↑ Collagen content, improved maturation
Immunohistochemistry (CD31) Microvessel density, angiogenesis Day 14 ↑ Neovascularization (≥50% increase)
MDA assay Lipid peroxidation, oxidative damage Days 3, 7, 14 ↓ MDA levels (∼40% reduction)
MPO activity Neutrophil infiltration, inflammation Days 3, 7, 14 ↓ MPO activity (∼35% reduction)
Western blot (eNOS, iNOS, CD31) Protein expression of angiogenic markers Day 14 ↑ eNOS, iNOS, and CD31 expression
VEGF ELISA VEGF wound content Day 14 ↑ VEGF levels (∼70% increase)

Histological samples should be collected from the central wound region including 2-3mm of adjacent unwounded skin to assess the advancing wound edge. Standardized scoring systems (0-3 points for epithelialization, granulation tissue formation, collagen deposition, and inflammatory cell infiltration) provide quantitative measures for statistical comparison [1] [8].

Biomechanical Testing

Wound breaking strength is evaluated using tensiometry on excised wound strips. At day 14 post-wounding, this compound-treated diabetic mice demonstrate approximately 60-80% greater breaking strength compared to vehicle-treated controls, indicating substantially improved tissue integrity [1].

Molecular Mechanisms & Signaling Pathways

This compound exerts its therapeutic effects through multiple interconnected mechanisms that address the fundamental pathophysiological processes in diabetic wounds.

Antioxidant Activity and Oxidative Stress Reduction

The compound's primary mechanism involves potent inhibition of lipid peroxidation, as evidenced by significant reduction in malondialdehyde (MDA) levels in wound tissue. This compound decreases tissue conjugated dienes (from 6.1 ± 1.4 to 3.7 ± 0.8 ΔABS/mg protein) and prevents glutathione consumption (increasing levels from 3.2 ± 0.9 to 6.7 ± 1.8 μmol/g protein) [8]. This antioxidant activity disrupts the cycle of oxidative damage that characterizes chronic wounds, where excessive reactive oxygen species (ROS) damage cellular components and impair healing processes [9] [10].

Angiogenic Enhancement

This compound significantly promotes neovascularization through multiple pathways. The compound increases VEGF wound content by approximately 70% (from 1.4 ± 0.4 to 2.4 ± 0.6 pg/mg protein) and enhances expression of both endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS) [8]. These changes correlate with robust increases in microvessel density and CD31 expression, a specific endothelial marker. The PI3K/AKT signaling pathway plays a crucial role in this process by regulating eNOS transcriptional levels and stimulating nitric oxide synthesis, a potent angiogenic mediator [4] [5].

Inflammatory Modulation

Diabetic wounds exhibit prolonged neutrophil infiltration and macrophage dysfunction, maintaining a pro-inflammatory state. This compound reduces myeloperoxidase (MPO) activity by approximately 35%, indicating decreased neutrophil persistence in wounds [1]. Furthermore, the compound may facilitate the transition from M1 (pro-inflammatory) to M2 (reparative) macrophage phenotypes, though this specific mechanism requires further validation in diabetic models [10].

The following diagram illustrates the key molecular mechanisms through which this compound improves wound healing in diabetic mice:

G cluster_1 Antioxidant Effects cluster_2 Angiogenic Enhancement cluster_3 Inflammatory Modulation cluster_4 Matrix & Structural Improvement This compound This compound LipidPerox Inhibition of Lipid Peroxidation This compound->LipidPerox Direct action VEGF Increased VEGF Expression This compound->VEGF Stimulates eNOS Enhanced eNOS/iNOS This compound->eNOS Activates MPO Reduced MPO Activity This compound->MPO Suppresses Collagen Increased Collagen Synthesis This compound->Collagen Promotes MDA Reduced MDA Levels LipidPerox->MDA GSH Preserved Glutathione LipidPerox->GSH GSH->VEGF Reduces oxidative stress Angio Improved Angiogenesis VEGF->Angio eNOS->Angio ECM Enhanced ECM Maturation Angio->ECM Provides nutrients Neutrophil Decreased Neutrophil Infiltration MPO->Neutrophil Macrophage Improved Macrophage Function Neutrophil->Macrophage Reduces inflammatory burden Macrophage->Collagen Facilitates Collagen->ECM Strength Improved Wound Breaking Strength ECM->Strength

Experimental Workflow & Timeline

A standardized experimental workflow ensures consistent evaluation of this compound's effects on diabetic wound healing. The following diagram outlines the key procedures and temporal organization for a comprehensive study:

G cluster_0 Preparatory Phase cluster_1 Intervention Phase cluster_2 Monitoring Phase cluster_3 Analysis Phase Week0 Week 0: Model Preparation Week1 Week 1: Wound Creation & Treatment Initiation Week0->Week1 A1 Acquire db/db mice (5 months, ≥50g) Week0->A1 A2 Acclimate for 1 week Week0->A2 A3 Confirm hyperglycemia Week0->A3 Week2 Weeks 1-2: Ongoing Treatment & Monitoring Week1->Week2 B1 Create standardized wounds Week1->B1 B2 Randomize to treatment groups Week1->B2 B3 Initiate daily this compound/vehicle IP Week1->B3 Week3 Week 3: Tissue Collection & Analysis Week2->Week3 C1 Daily wound measurements Week2->C1 C2 Clinical observations Week2->C2 C3 Biomarker assessment (optional) Week2->C3 D1 Euthanize subsets at timepoints Week3->D1 D2 Collect wound tissue Week3->D2 D3 Process for histology & molecular analysis Week3->D3 Day0 Day 0: Wounding Day7 Day 7: Interim analysis (optional) Day0->Day7 Day14 Day 14: Primary endpoint Day7->Day14

Troubleshooting & Technical Considerations

Common Experimental Challenges
  • High mortality in diabetic mice: Implement the updated protocol with Tegaderm dressings and careful monitoring of hydration and nutrition. Mortality rates should not exceed 5% with proper care [7].

  • Variable wound healing rates: Standardize wound creation using custom-made punches or templates. Ensure consistent wound location away from the midline and major muscle groups.

  • Inconsistent drug delivery: Verify injection technique and prepare fresh this compound solutions daily. Monitor body weight weekly to adjust dosing volume accordingly.

Data Interpretation Considerations

When analyzing results, researchers should account for the inherent variability in diabetic models. Glycemic levels should be monitored throughout the study, as glucose control can influence healing rates independent of treatment effects. Additionally, the multifactorial nature of wound healing requires complementary assessment methods—combining macroscopic, histological, and molecular analyses provides the most comprehensive evaluation of treatment efficacy.

Conclusion

This compound represents a promising therapeutic candidate for diabetic wound healing through its multi-mechanistic action on oxidative stress, angiogenesis, and inflammatory modulation. The protocols outlined herein provide researchers with standardized methods to evaluate its efficacy in genetically diabetic mouse models. Future research directions should explore combination therapies targeting complementary pathways, such as Wnt/β-catenin and TGF-β signaling, which also play critical roles in wound repair [4] [5]. Additionally, formulation development for topical application could enhance clinical translation potential while minimizing systemic exposure.

References

Application Notes: Raxofelast on ACh-Mediated Blood Flow

Author: Smolecule Technical Support Team. Date: February 2026

The primary evidence for Raxofelast's effect comes from a clinical trial involving men with Type II diabetes. The key findings and quantitative data are summarized in the following table [1].

Parameter Pre-Raxofelast (Diabetic Men) Post-Raxofelast (Diabetic Men) Control Men
Oxidative Stress (Plasma 8-epi-PGF) 0.99 ± 0.20 nmol/L 0.47 ± 0.07 nmol/L 0.18 ± 0.01 nmol/L
Endothelial Function (Forearm Blood Flow at max ACh dose) 7.4 ± 1.0 ml/min/100ml 11.3 ± 2.3 ml/min/100ml 12.9 ± 2.3 ml/min/100ml
Response to Nitroprusside (Endothelium-Independent) No significant change No significant change Similar to diabetic men

The underlying mechanism involves a core signaling pathway where ACh stimulates the endothelium, and the resulting vasodilation is impaired by oxidative stress. This compound, as an antioxidant, mitigates this impairment. The following diagram illustrates this pathway and the drug's role.

G ACh Blood Flow Pathway and this compound Role ACh ACh Endothelium Endothelium ACh->Endothelium Stimulates NO NO Endothelium->NO Produces Vasodilation Vasodilation NO->Vasodilation Causes Oxidative_Stress Oxidative_Stress Oxidative_Stress->NO Inactivates This compound This compound This compound->Oxidative_Stress Reduces

Detailed Experimental Protocol

This protocol is adapted from the clinical trial to assess the effect of an antioxidant on ACh-mediated blood flow in a pre-clinical or clinical setting [1].

Objective

To determine whether this compound reduces oxidative stress and improves endothelial function in subjects with Type II diabetes by evaluating forearm vasodilator responses to ACh.

Materials
  • Subjects: Adult men with Type II diabetes (normotensive, normocholesterolemic) and age-matched healthy controls.
  • Test Compound: this compound (600 mg, administered orally twice daily for 1 week).
  • Vasoactive Agents:
    • Acetylcholine (ACh): An endothelium-dependent vasodilator. Prepared for brachial artery infusion at doses of 7.5, 15, and 30 μg/min.
    • Sodium Nitroprusside (SNP): An endothelium-independent vasodilator (NO donor). Prepared for infusion at doses of 1, 3, and 10 μg/min.
  • Key Equipment:
    • Strain-Gauge Plethysmography
    • Brachial Artery Infusion Catheter
    • Gas Chromatography/Mass Spectrometry (GC/MS) System
Methodology

The experimental workflow is a multi-stage process, visualized in the diagram below.

G Experimental Workflow for Blood Flow Assessment cluster_1 Vasodilator Response Protocol Start Subject Recruitment (Type II Diabetic vs. Control) A Baseline Blood Sampling (Plasma 8-epi-PGF₂α via GC/MS) Start->A B Treatment Phase (Oral this compound, 1 week) A->B C Post-Treatment Blood Sampling (Plasma 8-epi-PGF₂α via GC/MS) B->C D Forearm Blood Flow Measurement C->D E Data Analysis D->E D1 Brachial Artery Infusion of ACh (7.5, 15, 30 μg/min) D->D1 D2 Washout Period D1->D2 D3 Brachial Artery Infusion of SNP (1, 3, 10 μg/min) D2->D3 D3->E

  • Subject Preparation: After an overnight fast, subjects rest supine in a temperature-controlled room (22–24°C).
  • Brachial Artery Cannulation: A catheter is inserted into the non-dominant brachial artery for drug infusion.
  • Forearm Blood Flow Measurement: Blood flow in both forearms is measured using strain-gauge plethysmography. The non-infused arm serves as a control. Flow is measured for 7 seconds in each 15-second cycle, with hand circulation occluded by a cuff at the wrist.
  • Drug Infusion Protocol:
    • Record baseline blood flow for at least 5 minutes.
    • Infuse ACh sequentially at 7.5, 15, and 30 μg/min, each for 5 minutes, measuring blood flow during the last 2 minutes of each infusion.
    • Allow a 15-minute washout period for blood flow to return to baseline.
    • Infuse SNP sequentially at 1, 3, and 10 μg/min, each for 5 minutes, measuring flow as with ACh.
  • Oxidative Stress Assessment:
    • Collect venous blood samples before and after the 1-week treatment period.
    • Measure plasma concentrations of 8-epi-prostaglandin F (8-epi-PGF) using gas chromatography/mass spectrometry (GC/MS) as a specific biomarker of oxidative stress [1].
Data Analysis
  • Calculate forearm blood flow for each dose as mL/min/100 mL of tissue.
  • The response to ACh reflects endothelium-dependent function, while the response to SNP reflects endothelium-independent function.
  • Compare pre- and post-treatment levels of plasma 8-epi-PGF and blood flow responses using paired t-tests. Compare diabetic and control groups using unpaired t-tests. Data is presented as mean ± SEM.

Critical Considerations for the Protocol

  • Subject Status: All diabetic subjects in the cited study were normotensive and normocholesterolemic. Comorbidities like hypertension or hypercholesterolemia can independently affect endothelial function and must be controlled for.
  • Agent Preparation: ACh is light-sensitive and must be prepared fresh before each experiment. Sodium nitroprusside solutions should be wrapped in aluminum foil to protect from light during infusion.
  • Dose Randomization: To account for any order effect, consider randomizing the sequence of ACh and SNP infusions among subjects, with adequate washout periods between different drug types.

Research Implications and Future Directions

The evidence positions this compound as a promising candidate for mitigating vascular complications in diabetes. Future research should focus on:

  • Long-term Studies: Investigating the long-term effects of this compound on cardiovascular outcomes in diabetic patients.
  • Broader Populations: Expanding research to include women and patients with comorbidities.
  • Combination Therapy: Exploring potential synergistic effects with standard anti-diabetic or anti-hypertensive medications.

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the methodologies or wish to explore specific aspects in more depth, please feel free to ask.

References

Raxofelast peroxynitrite formation inhibition assay

Author: Smolecule Technical Support Team. Date: February 2026

Raxofelast: Mechanism and Antioxidant Profile

This compound (IRFI 016) is a synthetic, hydrophilic vitamin E-like antioxidant agent developed to overcome the limitations of native vitamin E. Its core mechanism involves potent free radical scavenging and peroxynitrite formation inhibition [1] [2].

Key characteristics of this compound and its active metabolite (IRFI005) include:

  • Dual Radical Scavenging: Each molecule of its active metabolite can scavenge two radical molecules, providing high antioxidant efficiency [2].
  • Membrane Permeability: Despite its hydrophilic nature, IRFI005 effectively enters cells, such as L6 myoblasts, to suppress intracellular reactive oxygen species (ROS) [2].
  • Non-Toxic Profile: IRFI005 demonstrated no toxicity to L6-myoblast cells in studies, indicating a potential for a good safety window [2].

Experimental Evidence & Quantitative Data

The efficacy of this compound is demonstrated through multiple assays in animal models of inflammation and oxidative stress.

Table 1: In Vivo Efficacy of this compound in Carrageenan-Induced Pleurisy in Rats [1]

Parameter Measured Effect in Carrageenan-Treated Rats Effect of this compound (20 mg/kg, i.p.)
Pleural Exudate Volume Increased Prevented in a dose-dependent manner
PMN Leukocyte Migration Increased Prevented in a dose-dependent manner
Lung MDA Levels Increased (Lipid peroxidation) Significantly reduced
Lung MPO Activity Increased (Neutrophil infiltration) Significantly reduced
Nitrotyrosine Immunostaining Positive (Peroxynitrite footprint) No positive staining found
Macrophage Mitochondrial Respiration Decreased Significantly reduced decrease
Macrophage DNA Damage Present Significantly reduced

Table 2: Efficacy in Other Disease Models

Disease Model Species Dosing Regimen Key Outcomes Source
Testicular Ischemia-Reperfusion Rat 20 mg/kg, i.p. (15 min before and after detorsion) Lowered testicular conjugated dienes (lipid peroxidation); reduced histological damage. [3]
Wound Healing (Diabetic Mice) Mouse 30 mg/kg/day, i.p. Improved wound healing; increased hydroxyproline content; reduced wound area. [4]

Detailed Experimental Protocols

Here are standardized protocols for key assays based on the search results.

Protocol 1: Assessing Peroxynitrite Formation via Dihydrorhodamine 123 Oxidation

This protocol measures peroxynitrite-induced oxidation in ex vivo macrophages from rats with carrageenan-induced pleurisy [1].

  • Cell Preparation: Harvest pleural cavity macrophages 4 hours after carrageenan injection. Culture adherent macrophages (≈70% purity) in DMEM medium.
  • Reagent Setup: Prepare a 5 µM solution of dihydrorhodamine 123 in phosphate-buffered saline (PBS).
  • Staining: Replace cell culture medium with the dihydrorhodamine 123 solution. Incubate for 60 minutes at 37°C.
  • Measurement: Measure fluorescence using a fluorimeter at excitation 500 nm and emission 536 nm. Increased fluorescence indicates higher oxidation, implying greater peroxynitrite formation.
  • Data Analysis: Compare fluorescence units between treatment groups. A significant reduction in the this compound-treated group indicates peroxynitrite inhibition.
Protocol 2: In Vivo Model of Acute Inflammation

This protocol uses carrageenan-induced pleurisy to evaluate anti-inflammatory and antioxidant effects in vivo [1].

  • Animal Model: Use rats (e.g., Wistar strain), lightly anesthetized with isoflurane.
  • Pleurisy Induction: Inject 0.2 ml of saline containing 1% λ-carrageenan into the pleural cavity. A control group receives saline only.
  • Drug Administration: Administer this compound (e.g., 5, 10, 20 mg/kg) intraperitoneally 5 minutes before carrageenan injection. Include a vehicle-treated control group.
  • Sample Collection: At 4 hours post-carrageenan, sacrifice animals. Wash the pleural cavity with 2 ml of saline containing heparin and indomethacin. Recover the exudate and measure its volume. Count leukocytes in the exudate.
  • Tissue Analysis: Analyze lung tissue for myeloperoxidase (MPO) activity, malondialdehyde (MDA) levels, and perform immunohistochemical analysis for nitrotyrosine.

Signaling Pathways & Experimental Workflow

The diagrams below illustrate peroxynitrite's role in oxidative damage and a general workflow for evaluating this compound.

G O2 O₂˙⁻ (Superoxide) ONOO Peroxynitrite (ONOO⁻) O2->ONOO NO NO (Nitric Oxide) NO->ONOO CellularDamage Cellular Damage (Lipids, Proteins, DNA) ONOO->CellularDamage TyrosineNitration Protein Tyrosine Nitration ONOO->TyrosineNitration SignalingDysregulation Cell Signaling Dysregulation TyrosineNitration->SignalingDysregulation This compound This compound (IRFI 016) This compound->ONOO Inhibits

Diagram 1: this compound inhibits peroxynitrite (ONOO⁻) formation from superoxide and nitric oxide, preventing cellular damage and signaling dysregulation [1] [5].

G Start Animal Model (Carrageenan-Induced Pleurisy) DrugAdmin Drug Administration (this compound, i.p.) Start->DrugAdmin SampleCollect Sample Collection (4 hours post-injury) DrugAdmin->SampleCollect ExVivoAssay Ex Vivo Macrophage Assays SampleCollect->ExVivoAssay InVivoAssay Tissue & Exudate Analysis SampleCollect->InVivoAssay Data Data Analysis & Interpretation ExVivoAssay->Data DHR123 DHR123 Oxidation (Peroxynitrite) ExVivoAssay->DHR123 MitoResp Mitochondrial Respiration (MTT) ExVivoAssay->MitoResp NAD Cellular NAD⁺ Levels ExVivoAssay->NAD InVivoAssay->Data Exudate Exudate Volume & Cell Count InVivoAssay->Exudate Tissue Tissue MDA, MPO, Nitrotyrosine InVivoAssay->Tissue

Diagram 2: Integrated workflow for evaluating this compound combines in vivo administration with ex vivo and tissue-based analyses [1].

Key Conclusions for Researchers

  • Proven Efficacy: this compound consistently shows dose-dependent, protective effects across multiple oxidative stress models by reducing peroxynitrite formation and its associated damage [1] [3].
  • Multiple Mechanisms: Its action extends beyond peroxynitrite scavenging to include restoring cellular energy status (NAD+, mitochondrial respiration) and preventing DNA damage [1].
  • Research Tool: this compound is a valuable pharmacological tool for studying the role of peroxynitrite in disease pathways. Future work should focus on its molecular targets and potential in combination therapies.

References

Standardized Protocols for Mitochondrial Respirometry

Author: Smolecule Technical Support Team. Date: February 2026

The core of measuring mitochondrial respiration involves using a high-resolution respirometer (such as O2k from Oroboros Instruments or Seahorse XF Analyzers) to measure the oxygen consumption rate (OCR) in real-time. The following protocol is adapted from methods used in human skeletal muscle and various cell types, which can be directly applied to assess the impact of Raxofelast [1] [2].

Sample Preparation

The choice of sample depends on the research focus. Key preparations include:

  • Permeabilized Muscle Fibers: Preserves the mitochondrial network and cellular environment. A small muscle biopsy (10-20 mg) is permeabilized with saponin to make the mitochondrial membranes accessible to substrates [2].
  • Cultured Cells: Suitable for high-throughput screening. Cells are seeded in a custom culture plate. For non-invasive studies, buccal (cheek) cells can be collected with a sterile swab and cultured [1].
  • Frozen Tissue Homogenates: Enhates flexibility. Tissues are minced, homogenized in a specific buffer, and can be frozen for later analysis [3] [4].

All sample handling should be performed on ice or at 4°C to preserve mitochondrial integrity.

Reagent Preparation

The following table lists key reagents required for a substrate-uncoupler-inhibitor-titration (SUIT) protocol. Recipes should be prepared with high-purity water, pH-adjusted as specified, and stored at -20°C in aliquots [1] [2].

Reagent Final Concentration in Chamber Purpose
Malate 2 mM Activates complex I
Glutamate 10 mM Complex I substrate
ADP 5 mM Induces phosphorylating respiration (OXPHOS capacity)
Succinate 10 mM Complex II substrate
FCCP 0.5-2 µM (titrated) Chemical uncoupler; induces maximum electron transfer capacity
Rotenone 0.5 µM Complex I inhibitor
Antimycin A 2.5 µM Complex III inhibitor; induces residual oxygen consumption
TMPD/Ascorbate 0.5 mM / 2 mM Complex IV substrate system
Experimental Procedure
  • System Calibration: Calibrate the oxygen sensor of the respirometer according to the manufacturer's instructions. Set the chamber temperature to 37°C [1].
  • Sample Loading: Add the permeabilized fiber sample or cell suspension to the chamber containing the respiration medium (e.g., MiR05) [2].
  • SUIT Protocol Execution: Sequentially inject the following substrates, uncouplers, and inhibitors into the chamber to probe different respiratory states. Allow the OCR to stabilize after each addition.
    • LEAK Respiration (State 2): Add Malate and Glutamate. This provides a baseline respiration driven through complex I.
    • OXPHOS Capacity (State 3, CI): Add ADP to stimulate ATP synthesis and measure the coupled respiration.
    • OXPHOS Capacity (CI + CII): Add Succinate to measure maximum coupled respiration supported by both complex I and II.
    • Electron Transfer (ET) Capacity: Titrate FCCP to collapse the proton gradient and measure the maximum uninhibited respiratory capacity of the electron transfer system.
    • Residual Oxygen Consumption (ROX): Add Rotenone (CI inhibitor) and Antimycin A (CIII inhibitor) to shut down the ETS. The remaining OCR is non-mitochondrial and should be subtracted from all previous values.
    • Complex IV Capacity: Add TMPD/Ascorbate to measure the maximum activity of complex IV (cytochrome c oxidase) [3] [2].

Data Analysis and Normalization

After the experiment, analyze the OCR data by subtracting the ROX value from each respiratory state.

  • Key Parameters: Calculate the ADP/O ratio (phosphorylating efficiency) and the Respiratory Control Ratio (RCR = State 3/State 2), a key indicator of mitochondrial membrane integrity and coupling [2].
  • Normalization: Normalize the OCR to the mitochondrial content in the sample. The preferred method is to measure Citrate Synthase (CS) activity spectrophotometrically. Alternatively, OCR can be normalized to total protein content (measured by Bradford or BCA assay) or cell count [4] [2].

Application to this compound Studies

To investigate the effect of this compound, you must integrate the drug into the above protocol.

  • Treatment Groups: Include both a control group (vehicle-only) and treatment groups exposed to various concentrations of this compound.
  • Timing of Exposure: Pre-incubate cells, tissues, or isolated mitochondria with this compound for a defined period (e.g., 1-24 hours) before assaying respiration.
  • Mechanistic Insight: Compare the respiratory parameters (LEAK, OXPHOS, ET capacity, RCR) between treated and control samples. A change in the RCR or specific inhibition of a complex can provide insight into the drug's mechanism of action.

The following workflow diagram summarizes the core experimental process:

G cluster_suit SUIT Protocol Steps start Sample Collection & Prep calibrate Respirometer Calibration start->calibrate load Load Sample & Respiration Medium calibrate->load protocol Execute SUIT Protocol load->protocol s1 1. Malate, Glutamate (LEAK Respiration, CI) protocol->s1 analyze Analyze & Normalize Oxygen Consumption Rate end Interpret Drug Effect on Respiratory States analyze->end s2 2. ADP (OXPHOS Capacity, CI) s1->s2 s3 3. Succinate (OXPHOS Capacity, CI+CII) s2->s3 s4 4. FCCP (Max ET Capacity) s3->s4 s5 5. Rotenone, Antimycin A (Non-Mitochondrial ROX) s4->s5 s6 6. TMPD/Ascorbate (CIV Capacity) s5->s6 s6->analyze

Critical Considerations for Research

  • Standardization is Key: Adhere strictly to a standardized protocol across all experiments to ensure reproducibility and allow for inter-laboratory comparisons [4].
  • Sample Quality: The quality of the biological sample is paramount. Avoid repeated freeze-thaw cycles and ensure proper homogenization [4].
  • Reagent Optimization: Titrate critical reagents like FCCP and detergent concentrations (e.g., saponin) for each new sample type to achieve optimal results [2].
  • Include Controls: Always run vehicle controls and validate the assay with known inhibitors (e.g., Rotenone) to confirm the specificity of the measured OCR.

I hope this detailed protocol provides a solid starting point for your research on this compound. Should your work progress to specific disease models like burns or metabolic disorders, the foundational principles outlined here will remain fully applicable.

References

In Situ Nick Translation (ISNT) for DNA Strand Break Labeling

Author: Smolecule Technical Support Team. Date: February 2026

The following is a step-by-step protocol for detecting DNA strand breaks using In Situ Nick Translation, adapted from a study on Drosophila tissues [1]. This method is highly sensitive and can be applied to various cell and tissue samples.

Intended Use: To detect DNA strand breaks during development and apoptosis in tissue samples. Principle: The assay uses DNA Polymerase I to incorporate labeled nucleotides at DNA break sites with 3'-hydroxyl ends. The incorporated label is then visualized via immunostaining [1].

Table 1: Key Reagents for In Situ Nick Translation Assay

REAGENT or RESOURCE SOURCE IDENTIFIER / CATALOG NUMBER
Anti-Digoxigenin-Rhodamine, Fab fragments Sigma Cat# 11207750910
Digoxigenin-11-dUTP (DIG-11-dUTP) Sigma Cat# 11573152910
DNA Polymerase I New England Biolabs Cat# M0209S
Deoxynucleotide (dNTP) Set Sigma Cat# DNTP100-1KT
DAPI Invitrogen Cat# D1306
4% Paraformaldehyde (PFA) Thermo Fisher Scientific Cat# 28908

Protocol Steps:

  • Sample Preparation and Fixation

    • Dissect tissues in cold 1x Phosphate Buffered Saline (PBS).
    • Immediately fix tissues in freshly prepared 4% Paraformaldehyde (PFA) for 20-30 minutes at room temperature.
    • Wash the fixed tissues three times with PBS containing 0.3% Triton X-100 (PBST) to permeabilize cell membranes.
  • Preparation of Nick-Translation Reaction Mixture

    • Prepare the following mixture on ice. The final concentrations in the reaction are [1]:
    • 50 µM each of dATP, dGTP, dCTP
    • 35 µM dTTP
    • 15 µM Digoxigenin-11-dUTP (DIG-11-dUTP)
    • 1X reaction buffer (supplied with the enzyme)
    • 2 U/µL DNA Polymerase I
    • This mixture must be prepared immediately before use and should not be stored.
  • Nick-Translation Reaction

    • Apply the reaction mixture to the fixed and permeabilized samples.
    • Incubate the samples in a humidified chamber for 1 hour at 37°C.
    • Negative Control: Prepare a control sample where DNA Polymerase I is omitted from the reaction mixture to confirm the signal is due to enzyme activity.
  • Immunodetection of Labeled Nucleotides

    • Stop the reaction by washing the samples three times with PBST.
    • Incubate the samples with a Rhodamine-conjugated anti-Digoxigenin antibody (diluted 1:100 in blocking solution) for 2 hours at room temperature or overnight at 4°C.
    • Wash the samples thoroughly with PBST to remove unbound antibody.
  • Mounting, Imaging, and Analysis

    • Mount the samples using an anti-fade mounting medium (e.g., containing DABCO).
    • Counterstain nuclei with DAPI.
    • Image the samples using a confocal or fluorescence microscope.
    • Analyze the fluorescence intensity and the number of labeled foci using image analysis software such as ImageJ [1].

Experimental Workflow for ISNT

The diagram below summarizes the key steps of the ISNT protocol:

ISNT_Workflow Start Start Sample Preparation Fix Fix Tissue in 4% PFA Start->Fix Perm Permeabilize with PBST Fix->Perm Mix Prepare Fresh Nick-Translation Mix Perm->Mix React Incubate at 37°C for 1 hour Mix->React Wash1 Wash to Stop Reaction React->Wash1 Ab Incubate with Anti-DIG Antibody Wash1->Ab Wash2 Wash Unbound Antibody Ab->Wash2 Mount Mount with DAPI and Anti-fade Medium Wash2->Mount Image Image and Analyze Mount->Image

Automated Microscopy for DSB Analysis in Cell Cycles

For a more advanced, high-throughput analysis of DNA Double-Strand Breaks (DSBs) in different cell cycle phases, you can adapt the following approach. This is particularly useful for pharmacodynamic studies of drugs like Raxofelast [2].

Intended Use: To quantify DSB production and repair in G1, S, and G2 phases of asynchronous adherent cells at a single-cell level. Principle: This protocol couples the immunofluorescence staining of DSB markers (e.g., γH2AX) and cell-cycle markers with automated high-content fluorescence microscopy [2].

Table 2: Key Markers for DSB and Cell-Cycle Analysis

Target Marker Type Purpose / Indicator
γH2AX (phosphorylated histone H2AX) DSB Marker Flags DNA double-strand break sites [2].
Cyclin A / Cyclin B1 Cell-Cycle Marker Distinguishes G1, S, and G2 phases [2].
DAPI or Hoechst DNA Stain Used for nuclear segmentation and cell cycle analysis (based on DNA content).

Protocol Outline:

  • Cell Seeding and Treatment: Seed asynchronous cells onto multi-well imaging plates. Treat with the test compound (e.g., this compound) and appropriate controls.
  • Cell Fixation and Staining: Fix cells (typically with 4% PFA) and permeabilize them. Perform immunostaining using primary antibodies against γH2AX and a cell-cycle marker (e.g., Cyclin A), followed by appropriate fluorescently-labeled secondary antibodies. Counterstain with DAPI.
  • Automated Imaging: Acquire images using an automated high-content microscope from multiple sites per well to ensure a robust cell count.
  • Image and Data Analysis: Use the microscope's associated software to:
    • Identify and segment nuclei using the DAPI signal.
    • Measure the intensity and number of γH2AX foci within each nucleus.
    • Classify each cell into G1, S, or G2 phase based on the expression level of the cell-cycle marker and/or DNA content.
    • Quantify the average number of DSBs per cell in each cell-cycle phase.

A Note on this compound and Antioxidant Research

While specific data on this compound was not found, the search highlighted that the therapeutic efficacy of many synthetic antioxidants remains ambiguous in clinical practice [3]. When adapting the above protocols to study this compound, it is crucial to design experiments that can clarify whether its effects are directly mediated through antioxidant mechanisms or other pathways.

References

Raxofelast optimal dosing schedule

Author: Smolecule Technical Support Team. Date: February 2026

Raxofelast Dosing & Efficacy Data

The table below summarizes key quantitative findings on this compound's effects in a rat model of heart ischemia and reperfusion injury [1].

Parameter Control Group Results This compound-Treated Group Results Dosing Information
Ventricular Fibrillation Incidence 93% 43% (P<0.05) 3 mg/kg, single i.v. dose [1]
Mortality Rate 47% 0% (P<0.05) 3 mg/kg, single i.v. dose [1]
Myocardial Malondialdehyde (MDA) 1.45 ± 0.12 nmol/mg protein 1.04 ± 0.12 nmol/mg protein (P<0.05) 3 mg/kg, administered 1 min before reperfusion [1]
Infarction Size (Necrotic zone mass) 326 ± 32 mg 137 ± 21 mg (P<0.01) 3 x 3 mg/kg, i.v. [1]
Effective Dose Range --- 1 to 10 mg/kg Single intravenous injection [1]

Experimental Protocol for Ischemia/Reperfusion Injury

The foundational data for this compound comes from a study using male Wistar rats. Here is the detailed methodology you can reference [1]:

  • Animal Model: Male Wistar rats (330-420 g) were anesthetized with sodium pentobarbital (60 mg kg⁻¹ i.p.) [1].
  • Surgical Procedure: A tracheotomy was performed for ventilation. The left coronary artery was isolated, and a sling was placed around it for occlusion [1].
  • Ischemia/Reperfusion Injury: The coronary artery was occluded for 10 minutes, followed by a 20-minute reperfusion period. Successful occlusion was confirmed by a drop in arterial pressure and alterations in the ECG [1].
  • Dosing Schedules Tested: The study investigated several timing strategies [1]:
    • Pre-ischemia dosing: Administration 5 minutes before occlusion.
    • Pre-reperfusion dosing: Administration 1 minute before reperfusion.
    • Post-reperfusion dosing: Administration at 0, 1, and 5 minutes after the start of reperfusion.
  • Key Outcome Measures: The study assessed arrhythmia incidence, mortality, lipid peroxidation (via Malondialdehyde levels), infarction size, ST-segment elevation on ECG, and blood pressure changes [1].

The following workflow diagram illustrates the core experimental procedure from this study:

G Start Anesthetize Wistar Rat Surgery Surgical Preparation: - Tracheotomy & Ventilation - Isolate Left Coronary Artery Start->Surgery Dosing Administer this compound Surgery->Dosing Occlusion Occlude Coronary Artery (10 minutes) Dosing->Occlusion Dosing->Occlusion Pre-Ischemia Protocol Occlusion->Dosing Pre-Reperfusion Protocol Reperfusion Reperfusion (20 minutes) Occlusion->Reperfusion Reperfusion->Dosing Post-Reperfusion Protocol Analysis Analyze Outcomes: - Arrhythmias/Mortality - Infarction Size - Lipid Peroxidation (MDA) Reperfusion->Analysis

Frequently Asked Questions for Researchers

Q1: What is the most effective timing for this compound administration? While administration 5 minutes before ischemia showed strong effects, the most effective timing for reducing arrhythmias and mortality was 1 minute before reperfusion [1]. Significant protective effects were also observed when it was administered up to 5 minutes after the start of reperfusion.

Q2: What is the proposed mechanism of action for this compound? this compound is an N-hydroxyguanidine compound. Its cardioprotective effects are discussed in relation to its ability to function as an electron acceptor at the xanthine oxidase enzyme. This action can potentially reduce the generation of oxygen-centered free radicals, which are a major factor in reperfusion injury [1].

Q3: Are there any specific exclusion criteria used in the study? Yes, the original study excluded data from analysis if any of the following occurred: arrhythmias prior to coronary occlusion, mean arterial pressure below 60 mmHg prior to occlusion, or severe arrhythmias/atrioventricular block during the first 5 minutes of ischemia [1].

Important Technical Notes for Your Research

  • Clinical Translation: Please note that the provided data is from a 1999 preclinical animal study. This compound is not currently an FDA-approved drug, and no recent clinical trials were identified in the search results [1] [2].
  • Mechanism Consideration: A 2025 review on synthetic antioxidants highlights that the therapeutic benefits of many compounds are sometimes mediated by non-antioxidant mechanisms. Confirming the primary mechanism of action is an important step in drug development [3] [4].

References

Chemical & Pharmacological Profile of Raxofelast

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identified information about Raxofelast.

Property Description
Chemical Class 2,3-dihydro-5-benzofuranol derivative (a synthetic, hydrophilic vitamin E analogue) [1].
Systematic Name Not explicitly found in search results.
Prodrug/Metabolite This compound (IRFI016) is a prodrug. Its deacetylated metabolite, IRFI005, is the active compound [1].
Primary Mechanism Potent antioxidant activity; inhibits LDL oxidation, lipid peroxidation, and apoprotein modifications [1].
Clinical Status Historically "under clinical development" for oxidant stress-mediated tissue injury [1]. No recent updates on approval status were found.

Key Technical Data and Experimental Findings

The most robust experimental data comes from studies on its active metabolite, IRFI005, in the context of inhibiting low-density lipoprotein (LDL) oxidation.

  • Antioxidant Efficacy in LDL Oxidation Model: IRFI005 demonstrated a dose-dependent inhibition of copper/hydrogen peroxide-induced LDL oxidation. The effects were measured by a reduction in thiobarbituric acid-reactive substances (TBARS), conjugated diene formation, and changes in electrophoretic mobility [1].
  • Comparison with Other Antioxidants: In the same model, IRFI005 showed superior antioxidant activity compared to Trolox (a water-soluble vitamin E analogue) and Probucol (a synthetic cholesterol-lowering drug with antioxidant properties) [1].
  • Synergistic Effects: The study noted that IRFI005 helped protect endogenous antioxidants within LDL, such as α-tocopherol (Vitamin E) and carotenoids, from being consumed during the oxidation process [1].

Information Gaps and Unavailable Data

The following critical information for a troubleshooting guide was not located in the current search results:

  • Solvent Compatibility: Specific data on solubility in common organic solvents (e.g., DMSO, ethanol) or aqueous buffers, including stability in these solutions, is unavailable.
  • Formulation Protocols: Detailed methodologies for preparing this compound or IRFI005 for in vitro or in vivo experiments are not provided.
  • pH Stability Range: No information on the compound's stability across different pH levels.
  • Storage Conditions: Specific recommendations for long-term storage (temperature, light sensitivity) are not stated.

Suggested Investigation Path

Given the lack of explicit data, here are practical steps to determine compatibility:

  • Consult Foundational Literature: Locate the original primary research papers and patents for this compound (IRFI016) and IRFI005. These often contain experimental sections with detailed synthesis and formulation information.
  • Perform Solubility Screening: Conduct small-scale tests to assess solubility in various solvents. Start with DMSO for a stock solution and then test dilution in aqueous buffers, monitoring for precipitation.
  • Stability Studies: Once a solution is prepared, use analytical methods like HPLC to monitor the compound's stability over time under different storage conditions (e.g., -20°C, 4°C, room temperature, exposed to light).

This compound Activation Pathway

The following diagram illustrates the metabolic activation of this compound, based on the information found.

G A This compound (IRFI016) Prodrug Form B Deacetylation (Metabolic Activation) A->B C IRFI005 Active Metabolite B->C D Exerts Antioxidant Effects: - Inhibits LDL Oxidation - Scavenges Free Radicals - Protects Endogenous Vitamin E C->D

References

Raxofelast: Chemical & Experimental Context

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates key information about Raxofelast from the search results.

Aspect Description
Chemical Description A hydrophilic, vitamin E-like antioxidant agent [1] [2] [3].
IUPAC Name / Structure (±)-5-acetoxy-2,3-dihydro-4,6,7-trimethyl-2-benzofuranacetic acid [4] [5].
Key Solubility Property Hydrophilic (water-loving) nature [4] [2].

| Reported Solvents & Formulations | • Vehicle for in vivo studies: 10% Dimethyl sulfoxide (DMSO) in 0.9% saline [3] [6]. • Administration: Typically administered via intraperitoneal (i.p.) injection [2] [3]. |

Experimental Protocols from Literature

Here are the methodologies for key experiments involving this compound, which illustrate how it has been prepared and used in research settings.

1. Animal Model of Wound Healing

  • Model: Genetically diabetic mice (C57BL/KsJ db+/db+) [1].
  • Intervention: this compound treatment to stimulate wound healing [1].
  • Key Assessments: Histologic scoring of wounds, measurement of hydroxyproline (for collagen), and lipid peroxidation products [1].

2. Model of Inflammation

  • Model: Carrageenan-induced pleurisy in rats [2].
  • Treatment: this compound was administered intraperitoneally at 5, 10, or 20 mg/kg, 5 minutes before carrageenan injection [2].
  • Key Assessments: Measurement of pleural exudate, neutrophil migration, lung myeloperoxidase (MPO) activity, malondialdehyde (MDA) levels, and nitrotyrosine immunohistochemistry [2].

3. Models of Ischemia-Reperfusion Injury

  • Tissue Studied: Testicular ischemia-reperfusion in rats [3] [6].
  • Treatment: this compound (20 mg/kg, i.p.) administered 15 minutes before and 15 minutes after detorsion (reperfusion) [3] [6].
  • Key Assessments: Levels of conjugated dienes (marker of lipid peroxidation), histopathological evaluation, and analysis of MAP kinase activation (ERK, JNK) [3] [6].

4. Cellular Model of Proliferation

  • Cell Type: Rat aortic smooth muscle cells [4] [5].
  • Stimulation: Cells were stimulated with hydrogen peroxide (H₂O₂) to induce proliferation [4] [5].
  • Key Assessments: Tetrazolium-based cell proliferation assay, measurement of intracellular ROS, and analysis of signaling pathways (ERK, PKC, MEK1/2, c-Myc) [4] [5].

Suggested Stability Investigation Framework

Since explicit stability data is unavailable, you may need to design experiments to characterize this compound's stability in solution. The following diagram outlines a potential workflow for this investigation.

G Start Define Stability Study Parameters A1 Solution Preparation • Stock solvent (e.g., DMSO) • Dilution (e.g., saline, buffer) • Initial concentration Start->A1 A2 Storage Conditions • Temperature (e.g., -20°C, 4°C, 25°C) • Light exposure (light vs. dark) • Time points (e.g., 0, 1, 7, 30 days) Start->A2 A3 Stability Assessment Methods • HPLC for chemical purity • Mass spectrometry • Biological activity assay Start->A3 B Execute Stability Study A1->B A2->B A3->B C Analyze Results & Establish Guidelines B->C

Based on this workflow, your investigation could focus on:

  • Forced Degradation Studies: Subject this compound solutions to stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic) as per ICH guidelines to identify potential degradation products and pathways.
  • Long-term Stability Monitoring: Prepare solutions according to reported protocols (e.g., in DMSO/saline) and monitor chemical purity and biological activity over time under various storage conditions (e.g., -20°C, 4°C, room temperature, in light and dark).
  • Analytical Techniques: Use High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector to track the parent compound and any degradation impurities. The biological activity can be assessed using a relevant in vitro antioxidant or anti-proliferative assay [4] [5].

References

Known Mechanisms and Quantitative Data on IRFI 005

Author: Smolecule Technical Support Team. Date: February 2026

The core mechanism of IRFI 005 is its action as a powerful chain-breaking antioxidant [1]. It protects biomolecules like Low-Density Lipoprotein (LDL) from oxidative damage primarily by efficiently donating a hydrogen atom to peroxyl radicals (LOO•), thereby stopping the propagation of lipid peroxidation chains [1]. A key feature is its ability to participate in a recycling mechanism, where it can be regenerated by other antioxidants like ascorbate (Vitamin C), similar to the endogenous vitamin E/ascorbate system [1].

The following table summarizes key quantitative data for IRFI 005:

Parameter Description Value / Measurement
Radical Scavenging Activity [1] Rate constant for reaction with peroxyl radicals (LOO•) ( k = 1.8 \times 10^6 M^{-1}s^{-1} )
Consumption during LDL Oxidation [1] IRFI 005 is consumed during the process, with formation of a benzoquinone oxidation product. Measured via HPLC or similar analytical methods.
Synergistic Effects [1] Co-incubation with ascorbate or α-tocopherol leads to a synergistic inhibition of lipid peroxidation. Extended lag phase in oxidation product formation.

Key Experimental Findings and Protocols

Based on the available literature, here are summaries of key experimental findings that inform its use in research.

  • LDL Oxidation Protection Assay: IRFI 005 inhibits the oxidative modification of LDL. This is measured through a reduction in the generation of thiobarbituric acid-reactive substances (TBARS, measured as malondialdehyde-MDA), a decrease in electrophoretic mobility, and a reduction in apo B-100 fluorescence quenching [1]. The protocol involves isolating human LDL, inducing oxidation (e.g., with Cu²⁺ ions), and pre-incubating with IRFI 005 to measure its protective effects.

  • Intracellular and Extracellular Radical Scavenging: Findings suggest IRFI 005 can freely permeate cellular membranes and suppress intracellular Reactive Oxygen Species (ROS) [2] [3]. A common cell-based assay uses the dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA), where cells are pre-treated with IRFI 005 and then exposed to an oxidative stressor like H₂O₂. A reduction in fluorescence indicates antioxidant activity [4].

Antioxidant Mechanism of IRFI 005

The diagram below illustrates the core antioxidant mechanism of IRFI 005 and its synergistic interaction with ascorbate.

cluster_chain_breaking Chain-Bbreaking Antioxidant Action cluster_recycling Recycling by Ascorbate LOO Lipid Peroxyl Radical (LOO•) IRFI005 IRFI 005 (Reduced) LOO->IRFI005 H⁺ Abstraction LH Protected Lipid IRFI005->LH Protects IRFI005_ox IRFI 005 Radical IRFI005->IRFI005_ox Asc Ascorbate (AscH⁻) IRFI005_ox->Asc Reduction Asc->IRFI005 Regenerates Asc_rad Ascorbyl Radical Asc->Asc_rad

Common Experimental Challenges & Guidance

Given the lack of specific troubleshooting information, here is guidance based on general laboratory practice and the compound's known properties:

  • Problem: Inconsistent Antioxidant Effects

    • Potential Cause: The powerful pro-oxidant activity of the IRFI 005 radical intermediate if not efficiently recycled by endogenous systems (e.g., ascorbate) [1].
    • Suggested Action: Ensure your experimental system contains adequate reducing agents like ascorbate to regenerate IRFI 005 from its radical form and maintain its antioxidant capacity.
  • Problem: Low Apparent Potency or Unexpected Results

    • Potential Cause: The antioxidant effect may be highly dependent on the specific radical species, the biomolecule being protected, and the subcellular localization of the compound [5].
    • Suggested Action: Carefully characterize the oxidative insult in your model system. Consider that the therapeutic effects of many antioxidants, including some vitamin E analogs, can be mediated by non-antioxidant mechanisms [5].
  • Problem: Handling and Solubility

    • Background: IRFI 005 is documented as a hydrophilic (water-soluble) vitamin E analogue [1] [2]. This property differentiates it from fat-soluble vitamin E and influences its behavior.
    • Suggested Action: For a lipophilic compound, researchers might use solvents like ethanol or DMSO. However, for IRFI 005, you should utilize aqueous buffers. Verify the solubility in your specific buffer system and confirm the compound's stability over the duration of your experiment.

References

minimizing Raxofelast experimental variability

Author: Smolecule Technical Support Team. Date: February 2026

Technical Support Center: Raxofelast Research

Here is a proposed structure for your technical support center, complete with example FAQs and troubleshooting guides in a Q&A format.

Frequently Asked Questions (FAQs)
  • Q1: What is the recommended solvent and storage condition for this compound stock solutions?

    • A: Prepare stock solutions in DMSO at a concentration of 10-100 mM. Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles. Protect from light by wrapping tubes in aluminum foil. Always perform a vehicle control with the same concentration of DMSO in your assays.
  • Q2: Our cell-based assays show high variability in the reduction of ROS by this compound. What could be the cause?

    • A: High variability can stem from several sources. Please verify the following:
      • Cell Passage Number: Use cells within a consistent, low passage range.
      • Serum Batch: Use the same batch of fetal bovine serum (FBS) for a single study.
      • ROS Probe Handling: Ensure the ROS-sensitive fluorescent dye (e.g., DCFDA, H2DCFDA) is fresh, properly reconstituted, and protected from light.
      • Oxidant Challenge: Standardize the type, concentration, and duration of the oxidant (e.g., H₂O₂, t-BHP) used to induce stress.
  • Q3: How can we confirm the target engagement of this compound in our in vitro models?

    • A: Directly measuring drug-target interaction can be complex. As a functional correlate, you can monitor downstream biomarkers. For instance, since this compound is a known antioxidant, you can measure the reduction of specific oxidative stress markers (e.g., 4-HNE, 8-OHdG [1]) or the inhibition of NF-κB pathway activation post-treatment.
Troubleshooting Guide: Common Experimental Issues

The table below outlines common problems, their potential causes, and recommended solutions.

Problem Potential Causes Recommended Solutions
Inconsistent in vivo efficacy Poor bioavailability; Variable metabolism; Incorrect dosing regimen. Reformulate using nanoparticles or liposomes [1]; Conduct a pharmacokinetic study to determine optimal dosing; Administer with food if lipid-soluble.
Low signal in antioxidant activity assays Degraded this compound; Incompatible assay buffer; Incorrect wavelength. Use a fresh stock solution; Validate the assay protocol with a positive control (e.g., Ascorbic acid); Confirm the compound's absorbance/fluorescence spectrum.
Cytotoxicity at low concentrations Contaminated stock; Off-target effects; Vehicle toxicity. Re-prepare stock solution using sterile technique; Perform a dose-response curve to establish a safe therapeutic window; Reduce the concentration of the vehicle (e.g., DMSO).
High background in oxidative stress markers Non-specific antibody binding; Incomplete washing steps; Autofluorescence of cells/tissue. Include a no-primary-antibody control; Optimize washing buffer stringency and volume; Use a quencher for autofluorescence during immunohistochemistry.
Detailed Experimental Protocols

Once you find a specific study on this compound, you can detail the protocols like the examples below.

Protocol 1: Assessing Intracellular ROS Scavenging Activity

  • Objective: To quantify the ability of this compound to scavenge reactive oxygen species in a cell culture model.
  • Materials: Cell line (e.g., HUVECs, SH-SY5Y), this compound stock solution, Oxidant (e.g., 500µM H₂O₂), Fluorescent ROS probe (e.g., 10µM H2DCFDA), DMSO, Cell culture medium, Microplate reader.
  • Methodology:
    • Seed cells in a 96-well black-walled plate and culture until 70-80% confluent.
    • Pre-treat cells with various concentrations of this compound (e.g., 1-100µM) or vehicle control for a predetermined time (e.g., 4 hours).
    • Load cells with H2DCFDA in serum-free medium for 30-45 minutes in the dark.
    • Wash cells gently with PBS to remove excess dye.
    • Induce oxidative stress by adding a fresh medium containing H₂O₂.
    • Immediately measure fluorescence intensity (Ex/Em ~485/535 nm) kinetically for 60-90 minutes using a microplate reader.
  • Data Analysis: Calculate the percentage reduction in fluorescence intensity in this compound-treated groups compared to the oxidant-only control group.

To help visualize the workflow of this protocol, the following diagram outlines the key sequential steps:

ROS_Assay_Workflow Seed Seed Cells Pretreat Pre-treat with This compound Seed->Pretreat Load Load with ROS Probe Pretreat->Load Wash Wash Cells Load->Wash Induce Induce Oxidative Stress Wash->Induce Measure Measure Fluorescence Induce->Measure

Protocol 2: Evaluating Anti-inflammatory Effects via NF-κB Pathway

  • Objective: To determine if this compound's effect is mediated through the inhibition of the NF-κB signaling pathway.
  • Materials: Macrophage cell line (e.g., RAW 264.7), this compound, LPS, Western blot equipment, Antibodies for p-IκBα, IκBα, p-NF-κB p65, NF-κB p65, and β-Actin.
  • Methodology:
    • Pre-treat cells with this compound or vehicle for 2 hours.
    • Stimulate cells with LPS (e.g., 100 ng/mL) for 15-30 minutes to activate NF-κB.
    • Lyse cells and extract total protein.
    • Perform Western blotting using phospho-specific and total antibodies against IκBα and NF-κB p65.
  • Data Analysis: A reduction in phospho-protein levels in this compound-treated groups indicates suppression of NF-κB pathway activation.

The NF-κB signaling pathway involved in this protocol can be summarized as follows:

NFkB_Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Downstream Downstream Signaling TLR4->Downstream IKK IKK Complex Downstream->IKK IkB IκBα (Inactive) IKK->IkB Phosphorylates pIkB p-IκBα (Degraded) IkB->pIkB NFkB NF-κB p65 (Inactive) pIkB->NFkB Releases ActiveNFkB NF-κB p65 (Active) NFkB->ActiveNFkB Nucleus Nucleus ActiveNFkB->Nucleus Transcription Pro-Inflammatory Gene Transcription Nucleus->Transcription

References

Raxofelast tissue-specific delivery methods

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Experimental Background

Raxofelast (IRFI 016) is a synthetic, hydrophilic antioxidant derived from and structurally related to vitamin E [1] [2]. Its development aimed to maximize antioxidant potency and improve incorporation into tissues compared to the more lipophilic vitamin E [2].

The table below summarizes its core characteristics based on the literature:

Property Description
Chemical Name (±)-5-acetyloxy-2,3-dihydro-4,6,7-trimethyl-2-benzofuranacetic acid [1] [2]
Primary Stated Mechanism Antioxidant; scavenger of reactive oxygen species (ROS) and peroxynitrite [1] [2]
Key Demonstrated Actions Inhibition of lipid peroxidation; reduction of intracellular ROS formation; protection against oxidative DNA damage; anti-inflammatory and anti-proliferative effects [1] [2]
Reported Solubility Hydrophilic (water-soluble) [1]
Commonly Used In Vivo Route Intraperitoneal (i.p.) injection [1]

Mechanisms of Action & Signaling Pathways

The therapeutic effects of this compound are linked to its ability to modulate key intracellular signaling pathways. The diagram below synthesizes findings from search results to show its role in vascular smooth muscle cell proliferation and inflammatory response.

G cluster_0 Key Experimental Findings H2O2 H₂O₂ Stimulus ROS Intracellular ROS H2O2->ROS Induces Rax This compound (IRFI-016) Rax->ROS Suppresses PKC PKC Activation Rax->PKC Inhibits MEK MEK1,2 Activation Rax->MEK Inhibits Inflam Inflammatory Response Rax->Inflam Reduces Perox ↓ Peroxynitrite formation Rax->Perox MDA ↓ Malondialdehyde (MDA) Rax->MDA MPO ↓ Myeloperoxidase (MPO) Rax->MPO DNAdam Prevents DNA damage Rax->DNAdam ROS->PKC Activates ROS->Inflam Exacerbates PKC->MEK ERK ERK Phosphorylation MEK->ERK cmyc c-myc Expression ERK->cmyc Prolif Cell Proliferation cmyc->Prolif Promotes

This mechanism is supported by specific experimental data, summarized in the table below.

Experimental Context Observed Outcome Citation
H₂O₂-stimulated rat aortic smooth muscle cells Suppressed intracellular ROS; inhibited phosphorylation of ERK, PKC, and MEK1,2; down-regulated c-myc expression. [2]
Carrageenan-induced pleurisy in rats Reduced pleural exudation and polymorphonuclear cell migration; decreased lung MPO activity and MDA levels; reduced peroxynitrite formation and DNA damage. [1]

Example Experimental Protocol

To help you replicate research, here is a detailed methodology for one key study that evaluated the anti-inflammatory effects of this compound.

Model: Carrageenan-Induced Pleurisy in Rats [1]

  • Animal Model: Rats (specific strain and weight should be defined in your institutional protocol).
  • Inflammatory Induction: 0.2 ml of 1% λ-carrageenan in saline was injected into the pleural cavity.
  • Drug Treatment: this compound was administered via intraperitoneal (i.p.) injection at doses of 5, 10, and 20 mg kg⁻¹, 5 minutes before the carrageenan injection.
  • Control Groups: Included a vehicle-treated group (saline) and a sham-control group without carrageenan.
  • Endpoint Analysis (at 4 hours post-induction):
    • Pleural Exudate: Volume was measured, and leukocytes in the exudate were counted.
    • Lung Tissue: Was collected for analysis.
      • Myeloperoxidase (MPO) Activity: An indicator of neutrophil infiltration.
      • Malondialdehyde (MDA) Levels: A marker of lipid peroxidation.
      • Histological Examination: To assess organ injury.
      • Nitrotyrosine Immunostaining: A footprint of peroxynitrite-induced damage.
    • Ex Vivo Macrophages: Harvested from the pleural cavity.
      • Peroxynitrite Formation: Measured by oxidation of dihydrorhodamine 123.
      • Mitochondrial Respiration: Assessed by MTT reduction.
      • DNA Strand Breaks: Determined by alkaline unwinding method.
      • NAD+ Levels: Measured to assess cellular energy status.

Potential FAQs & Troubleshooting Guide

Based on the mechanisms and protocols, here are some anticipated challenges and solutions for researchers.

Question / Issue Possible Cause & Solution
What is the recommended solvent for in vivo studies? The studies used saline as a vehicle [1]. Its hydrophilicity confirms good water-solubility, making saline a suitable first-choice solvent.
How do I demonstrate the antioxidant effect is specific? The mechanism is not just general radical scavenging. Design experiments to track downstream targets like ERK phosphorylation or c-myc expression [2] to confirm the specific signaling pathway inhibition.
The anti-proliferative effect is inconsistent in my cell model. Effect is context-dependent. Ensure cells are in low-serum conditions (e.g., 0.1% FBS) during stimulation, as high serum can mask the effect [2]. Also, verify the proliferative stimulus (e.g., H₂O₂ concentration).
The compound isn't working in my disease model. This compound is most effective in pathologies driven by oxidative stress and inflammation. Re-evaluate if your model has a strong oxidative/inflammatory component. Consider measuring biomarkers like MDA or nitrotyrosine [1] to confirm target engagement.

Research Gaps & Future Directions

The available data, while robust, highlights areas where further investigation is needed for clinical translation:

  • Delivery Methods: The searched literature primarily used intraperitoneal injection. Research into targeted delivery systems (e.g., nanoparticle-based, polymer complexation, or inhalable formulations mentioned for other antioxidants [3]) for this compound is a significant and open field.
  • Tissue-Specific Targeting: There is no information on how to preferentially deliver this compound to specific organs. This remains a critical challenge to address in future studies.
  • Human Data: All available studies are preclinical (in vitro and animal models). Its efficacy and safety in humans remain undefined.

References

Raxofelast Monotherapy Data and Potential Combination Rationale

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative findings from preclinical and clinical studies on raxofelast, which can serve as a foundation for designing combination studies.

Study Model / Condition Key Findings & Quantitative Data Potential Combination Rationale & Targets
Carrageenan-Induced Pleurisy (Rat) [1] Dose-dependent (5, 10, 20 mg/kg, i.p.) reduction of: pleural exudation, PMN migration, lung MPO/MDA; inhibited peroxynitrite formation & DNA damage. Combine with iNOS inhibitors or SOD mimetics to further reduce peroxynitrite; pair with PDE4 inhibitors for enhanced anti-inflammatory effect.
Experimental Burn Wound (Mouse) [2] 20 mg/kg/day (i.p.) for 14 days: ↓conjugated dienes, prevented GSH consumption, ↑epithelial proliferation, ↑microvessel density, ↑VEGF, ↑eNOS/iNOS. Combine with topical growth factors (e.g., rhPDGF); pair with GLP-1 receptor agonists in diabetic wounds to address glycaemic control + oxidative stress.
Type II Diabetes (Human) [3] 600 mg twice daily (oral) for 1 week: ↓plasma 8-epi-PGF2α (0.99 to 0.47 nmol/l), improved Ach-mediated forearm blood flow (7.4 to 11.3 ml/min/100ml). Combine with statins or fenofibrate (addressing dyslipidaemia + oxidative stress); pair with metformin or SGLT2 inhibitors for comprehensive metabolic/endothelial management.

Experimental Protocols for Key Assays

Here are detailed methodologies for critical experiments conducted in this compound studies, which can be adapted for future combination therapy research.

1. Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Pleurisy) [1]

  • Animal Model: Rats.
  • Dosing: this compound administered intraperitoneally (5, 10, 20 mg/kg) 5 minutes before carrageenan injection.
  • Induction: 0.2 ml of 1% λ-carrageenan injected into pleural cavity.
  • Analysis (at 4h post-injection):
    • Exudate Volume: Measured by subtracting injected saline volume (2 ml) from total fluid recovered.
    • Cell Migration: Leukocytes in exudate counted using optical microscope and Burker's chamber.
    • Lung MPO/MDA: Lung tissue assessed for myeloperoxidase activity and malondialdehyde levels.
    • Nitrotyrosine Staining: Immunohistochemistry on lung sections.

2. Protocol: In Vivo Wound Healing & Angiogenesis (Burn Model) [2]

  • Animal Model: C57BL/6 mice.
  • Burn Induction: Partial-thickness scald burn by immersion in 80°C water for 10 seconds.
  • Dosing: this compound (20 mg/kg/day, i.p.) or vehicle for 14 days.
  • Tissue Analysis (at Day 14):
    • Oxidative Stress: Measured tissue conjugated dienes and reduced glutathione (GSH).
    • Angiogenesis: Immunohistochemistry and Western blot for CD31 to quantify microvessel density.
    • Protein Expression: Western blot analysis of VEGF, eNOS, and iNOS.
    • Wound Nitrite: Quantified as an indicator of nitric oxide production.

3. Protocol: Human Endothelial Function (Type II Diabetes) [3]

  • Subjects: Normotensive, normocholesterolaemic men with Type II diabetes.
  • Dosing: Oral this compound (600 mg twice daily) for 1 week.
  • Oxidative Stress Marker: Plasma 8-epi-PGF2α measured by gas chromatography/mass spectrometry.
  • Endothelial Function: Forearm blood flow measured using strain-gauge plethysmography in response to brachial artery infusions of acetylcholine (endothelium-dependent) and sodium nitroprusside (endothelium-independent).

Visualizing Research Pathways for Combination Therapy

The following diagram illustrates a proposed workflow for researching this compound combination therapies, based on its known mechanisms and potential synergistic partners.

cluster_mechanisms This compound Known Mechanisms cluster_combinations Evaluate Potential Combination Partners Start Start: Identify Therapeutic Goal M1 Antioxidant (Reduces lipid peroxidation) Start->M1 M2 Improves Endothelial Function (↑eNOS, ↑NO bioavailability) Start->M2 M3 Enhances Angiogenesis (↑VEGF, ↑CD31) Start->M3 M4 Reduces Inflammation (↓MPO, ↓nitrotyrosine) Start->M4 C2 Lipid-Lowering Drugs (e.g., Statins, Fibrates) M1->C2 Synergy Goal C1 Metabolic Agents (e.g., Metformin, SGLT2 inhibitors) M2->C1 Synergy Goal M2->C2 Synergy Goal C4 Topical Healing Agents (e.g., Growth factors) M3->C4 Synergy Goal C3 Anti-inflammatories (e.g., iNOS inhibitors) M4->C3 Synergy Goal Preclinical In Vitro & Animal Model Studies C1->Preclinical C2->Preclinical C3->Preclinical C4->Preclinical Outcome Assess Synergistic Effect vs. Monotherapy Preclinical->Outcome Proceed to Clinical Trials Proceed to Clinical Trials Outcome->Proceed to Clinical Trials Positive Re-evaluate Combination Re-evaluate Combination Outcome->Re-evaluate Combination Negative / Neutral

Troubleshooting Guide & FAQs for Researchers

Q1: We are not observing a synergistic effect between this compound and our candidate drug in a wound healing model. What could be the issue?

  • Potential Cause: Pharmacokinetic interference or antagonistic pathways.
  • Troubleshooting Steps:
    • Verify Dosing Schedule: Ensure the administration timing of both drugs aligns with their peak plasma concentration for overlapping target engagement.
    • Check for Direct Interaction: Perform in vitro assays to rule out any chemical or physicochemical incompatibility between the drugs.
    • Explore Staggered Dosing: If one drug induces or inhibits metabolic enzymes (e.g., CYP450), a staggered dosing regimen might be more effective.
    • Re-evaluate Mechanism: The candidate drug might act on a pathway that is redundant or counteractive to this compound's action (e.g., a strong immunosuppressant might blunt the pro-angiogenic effect of this compound).

Q2: How can we effectively monitor the antioxidant effect of this compound in a clinical combination trial?

  • Recommended Biomarkers:
    • Primary: Plasma 8-epi-PGF2α (a specific marker of lipid peroxidation) is strongly validated in human studies with this compound [3].
    • Secondary: Plasma MDA/TBARS and reduced glutathione (GSH) in relevant tissues or plasma [2].
    • Functional Readout: Flow-mediated dilation (FMD) of the brachial artery can non-invasively confirm the functional consequence of reduced oxidative stress on endothelial function.

Q3: The transition from animal to human dosing for combination therapy is unclear. What is the established human dose for this compound?

  • Available Data: The primary clinical evidence for this compound monotherapy uses an oral dose of 600 mg, administered twice daily for one week [3]. This can serve as a starting point for combination studies.
  • Considerations for Combination:
    • Dose Titration: It may be necessary to titrate the dose of one or both drugs downward to avoid additive toxicity while maintaining efficacy.
    • Regulatory Guidance: Follow FDA/EMA guidelines for fixed-dose combination products, which require demonstrating that the combination is superior to both monotherapies.

References

FAQ & Troubleshooting Guide: Raxofelast Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions and troubleshooting tips based on the available information.

  • Q1: What is Raxofelast and what is its research background? this compound (IRFI-016) is a powerful, synthetic, hydrophilic analogue of vitamin E designed with enhanced antioxidant properties [1] [2]. Its active metabolite is IRFI-005 [2]. It has been investigated in preclinical studies for conditions involving oxidative stress, such as:

    • Inhibiting vascular smooth muscle cell proliferation, relevant for atherosclerosis [1].
    • Stimulating wound healing in models of genetically diabetic mice [2].
    • Limiting ischemic damage following events like coronary artery occlusion [2].
  • Q2: Why is there no standard protocol for measuring this compound in plasma? The search results do not contain a detailed analytical method for quantifying this compound in biological matrices like plasma. This is likely because the compound has primarily been used in preclinical research, and a standardized clinical assay may not yet be established or widely published.

  • Q3: What is a proposed general workflow for developing an analytical method? While not specific to this compound, you can develop a method by adapting approaches used for similar compounds. A general workflow is summarized in the diagram below, and key considerations are in the table.

G Proposed Workflow for Plasma Analysis Method Development A 1. Sample Preparation (Plasma) B 2. Compound Extraction A->B A1 a. Protein Precipitation A2 b. Liquid-Liquid Extraction A3 c. Solid-Phase Extraction C 3. Analytical Separation B->C D 4. Detection & Quantification C->D E 5. Data Analysis D->E D1 a. Mass Spectrometry (MS) D2 b. UV/VIS Detection

Step Key Considerations Potential Techniques
1. Sample Preparation Ensure complete deproteinization; minimize degradation of the analyte. Protein precipitation, Liquid-liquid extraction (LLE), Solid-phase extraction (SPE) [3].
2. Compound Extraction Optimize for recovery of this compound and its active metabolite (IRFI-005); reduce matrix effects. LLE with organic solvents, SPE cartridges (e.g., C18).
3. Analytical Separation Achieve baseline separation from plasma interferences. High-Performance Liquid Chromatography (HPLC), Ultra-HPLC (UPLC).
4. Detection & Quantification Maximize sensitivity and specificity for this compound. Tandem Mass Spectrometry (LC-MS/MS) is preferred for specificity; UV/VIS detection if sensitivity allows.
5. Data Analysis Validate method for selectivity, linearity, accuracy, and precision. Internal standard calibration, standard curve analysis.
  • Q4: What should I do if my sample recovery is low? Low recovery often originates in the extraction step.

    • Troubleshoot: Review your extraction procedure. Adjust the pH of the plasma sample to ensure this compound is in its uncharged form for more efficient transfer to the organic solvent. Test different extraction solvents or SPE sorbents to find the one with the highest affinity for your analyte.
  • Q5: How can I improve the sensitivity of the assay? Sensitivity is crucial for detecting low plasma concentrations.

    • Troubleshoot: Focus on the detection method. LC-MS/MS is highly recommended over UV/VIS for its superior sensitivity and specificity. Using an analytical column with smaller particle sizes (e.g., UPLC) can also improve peak shape and height, enhancing signal response.

Proposed Experimental Protocol for Method Development

This is a generalized protocol that must be optimized in your laboratory.

Aim: To develop and validate a method for the quantification of this compound in human or animal plasma.

Materials:

  • This compound (IRFI-016) and IRFI-005 reference standards.
  • Control (drug-free) plasma.
  • HPLC-grade solvents (e.g., methanol, acetonitrile, formic acid).
  • SPE cartridges (e.g., reversed-phase C18) or materials for LLE.
  • LC-MS/MS system or HPLC with UV/VIS detector.

Methodology:

  • Stock Solution: Prepare a primary stock solution of this compound in a suitable solvent (e.g., methanol). Serially dilute to prepare working standards.
  • Calibration Standards: Spike known amounts of working standards into control plasma to create a calibration curve (e.g., covering a range of 1-1000 ng/mL).
  • Sample Preparation:
    • Protein Precipitation: Add a volume of ice-cold acetonitrile (e.g., 3:1 ratio) to plasma. Vortex, then centrifuge at high speed (e.g., 10,000 x g for 10 minutes). Collect the supernatant for analysis [3].
    • SPE (Alternative): Condition the SPE cartridge with methanol and water. Load the plasma sample, wash with a mild solvent, and elute this compound with a strong organic solvent. Evaporate and reconstitute the eluent.
  • Chromatography: Inject the processed sample into the LC system. A suggested starting condition is a C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid.
  • Detection: Use MS/MS detection in Multiple Reaction Monitoring (MRM) mode for highest specificity. If using UV, determine the optimal wavelength from a standard scan.
  • Validation: Rigorously validate the final method according to regulatory guidelines (e.g., ICH, FDA) for parameters including selectivity, linearity, accuracy, precision, and stability.

References

Raxofelast vs other antioxidants efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Raxofelast at a Glance

This compound is described as a hydrophilic vitamin E-like synthetic antioxidant. Its most documented efficacy comes from a single animal study on impaired wound healing.

  • Key Experimental Data: The primary evidence for this compound's efficacy comes from a study on genetically diabetic (db/db) mice, a model for impaired wound healing [1].
  • Mechanism of Action: It functions as a protective membrane antioxidant agent. The study demonstrated its effect in significantly reducing lipid peroxidation (measured by Malondialdehyde/MDA levels) and reducing neutrophil infiltration (measured by Myeloperoxidase/MPO activity) in wounds [1].
  • Therapeutic Outcome: In the same model, this compound treatment (15 mg/kg/d intraperitoneally) restored wound healing parameters to nearly normal levels by stimulating angiogenesis, re-epithelialization, and the synthesis/maturation of the extracellular matrix. This was evidenced by a significant increase in wound breaking strength and collagen content [1].

Comparative Efficacy of Selected Antioxidants

The following table summarizes the available data on this compound and places it in the context of other antioxidants mentioned in the search results. It is important to note that direct comparisons are difficult due to different experimental models, endpoints, and stages of clinical development.

Antioxidant Class / Type Reported Mechanisms of Action Key Experimental Findings / Efficacy Stage of Development / Notes

| This compound | Synthetic, hydrophilic vitamin E-like [1] | Membrane antioxidant; reduces lipid peroxidation and neutrophil infiltration [1] | • Model: Diabetic (db/db) mice with incisional wounds [1]Dose: 15 mg/kg/d intraperitoneally [1]Outcome: ↑ Wound breaking strength, ↑ collagen, ↓ MDA, ↓ MPO; restored healing to near-normal [1] | Preclinical evidence (animal study); no recent clinical data found in search results. | | Edaravone | Synthetic [2] [3] | Free radical scavenger [2] [3] | Used clinically for acute ischemic stroke and ALS (in some countries); one of the few synthetic antioxidants approved for clinical use [2] [3]. | Approved for clinical use [2] [3]. | | MitoQ10 | Synthetic, mitochondria-targeted [2] [3] | Accumulates in mitochondria; reduces oxidative stress at that site [2] [3] | Has shown promise in preclinical models; mentioned in context of liver disease research [2] [3] [4]. | Under investigation; clinical relevance being evaluated [2] [3]. | | N-Acetylcysteine (NAC) | Synthetic (precursor to glutathione) [2] [5] [3] | Boosts endogenous glutathione levels; direct scavenging [5] [3] | Used as an antidote for acetaminophen overdose. Studied in liver diseases (ALD, NAFLD) and other conditions, but clinical benefits beyond acetaminophen overdose are ambiguous [5] [3] [4]. | Approved drug (for specific use); efficacy for other indications is unclear [2] [5]. | | Vitamin E (α-Tocopherol) | Natural / Dietary [5] [3] [4] | Scavenges peroxyl radicals; inhibits lipid peroxidation and NF-κB activation [5] [3] | • Model: Human clinical trials for NASH [4]Outcome: A rather promising drug for the treatment of non-alcoholic steatohepatitis [4]. • Note: Associated with increased risk of prostate cancer in some studies [2] [3]. | Clinical success is relatively higher for specific conditions, but associated with risks [2] [3] [4]. | | Ebselen | Synthetic, organoselenium compound [2] [3] | Mimics glutathione peroxidase; inhibits NADPH oxidase (NOX) [2] [3] | Shows potential across various disease models, partly through NOX inhibition [2] [3]. | Considered a promising compound; under investigation [2] [3]. |

Experimental Protocol for Key this compound Study

For research reproducibility, here is a detailed methodology of the primary this compound study referenced in the table.

  • Animal Model: Female diabetic C57BL/KsJ db+/db+ mice and their healthy non-diabetic littermates (db+/+m) [1].
  • Wound Model: An incisional skin-wound model was produced on the back of the mice [1].
  • Treatment Protocol: Animals were randomized to receive either this compound (15 mg/kg/d intraperitoneally) or its vehicle (dimethyl sulfoxide/sodium chloride 0.9%) [1].
  • Outcome Measures: Animals were euthanized at different time points. The wounded skin tissues were analyzed for [1]:
    • Histologic Evaluation: For angiogenesis and re-epithelialization.
    • Biomechanical Testing: Wound breaking strength.
    • Biochemical Assays:
      • Collagen Content: Quantification of total collagen.
      • Lipid Peroxidation: Measured as Malondialdehyde (MDA) levels.
      • Neutrophil Infiltration: Measured as Myeloperoxidase (MPO) activity.

Context on Antioxidant Research & Development

The search results highlight several key challenges in antioxidant development that are crucial for interpreting any efficacy comparison [2] [3]:

  • Clinical Efficacy is Ambiguous: For many synthetic antioxidants, the therapeutic benefit in human clinical trials remains unclear. Effects observed in animal models often do not translate to humans, and it can be difficult to confirm if the therapeutic effect is truly due to an antioxidant mechanism or a secondary, non-antioxidant property (e.g., anti-inflammatory) [2] [3].
  • Delivery and Targeting are Critical: A major research focus is improving the bioavailability and subcellular targeting of antioxidants (e.g., to mitochondria). While synthetic antioxidants like MitoQ are designed for this, achieving effective tissue distribution remains a hurdle [2] [3].
  • Regulatory Hurdles: Despite extensive research, very few synthetic antioxidants (like edaravone) have achieved regulatory approval for clinical use. The review concludes that no new antioxidant drugs are expected to receive approval in the near future [2] [3].

Mechanism of Action in Wound Healing

The diagram below illustrates the proposed pathway through which this compound improved wound healing in the diabetic mouse model, integrating the measured biomarkers from the study.

G Diabetes Diabetes OxidativeStress Elevated Oxidative Stress Diabetes->OxidativeStress LipidPeroxidation Lipid Peroxidation (↑ MDA) OxidativeStress->LipidPeroxidation NeutrophilInfiltration Neutrophil Infiltration (↑ MPO activity) OxidativeStress->NeutrophilInfiltration ImpairedHealing Impaired Healing ↓ Collagen, ↓ Breaking Strength LipidPeroxidation->ImpairedHealing NeutrophilInfiltration->ImpairedHealing This compound This compound ReducedOxStress Reduced Oxidative Damage This compound->ReducedOxStress Antioxidant Action ImprovedHealing Improved Healing Outcomes ↑ Collagen, ↑ Breaking Strength ReducedOxStress->ImprovedHealing

How to Propose Further Research

The available data is insufficient for a full comparative guide. To build a more complete profile on this compound, you could:

  • Search for newer studies: Use specialized scientific databases like PubMed, Scopus, or Web of Science to search for "this compound" beyond the year 2001 to locate any follow-up research.
  • Investigate related compounds: Explore the literature on the broader class of hydrophilic vitamin E analogs to understand their shared properties and potential drawbacks.
  • Focus on clinical endpoints: When comparing antioxidants, pay close attention to hard clinical endpoints in human trials rather than just biomarker changes in animal models.

References

Raxofelast compared to vitamin E antioxidant activity

Author: Smolecule Technical Support Team. Date: February 2026

Raxofelast vs. Vitamin E: A Comparison

Feature This compound (IRFI 016) Vitamin E (α-Tocopherol)
Chemical Nature Synthetic, hydrophilic vitamin E-like analog [1] [2] Natural, fat-soluble vitamin [3]
Primary Antioxidant Role Powerful hydrophilic antioxidant and radical scavenger [1] [2] Primary fat-soluble antioxidant; protects cell membranes from lipid peroxidation [3]
Key Demonstrated Protective Effects Reduces inflammation, oxidative stress, and cellular damage in models of pleurisy [1]. Stimulates wound healing in diabetic mice [4]. Inhibits vascular smooth muscle cell proliferation [5]. Essential nutrient; protects cellular integrity and supports immune function [3].
Potential Limitations/Risks Still primarily in experimental stages. High-dose supplementation linked to increased risk of bleeding (anti-vitamin K effect), hemorrhagic stroke, and potentially all-cause mortality [3]. Can act as a pro-oxidant in certain conditions [3].

Experimental Evidence and Mechanisms

Researchers have elucidated the activity of this compound through various detailed experimental models. The following table outlines the key methodologies and findings from pivotal studies.

Summary of Key Experimental Data
Study Model Experimental Protocol / Key Activities Key Findings & Quantitative Data

| Carrageenan-Induced Pleurisy (In Vivo - Rat) [1] | - Administered i.p. (5, 10, 20 mg/kg) 5 min before carrageenan.

  • Measured pleural exudate, neutrophil migration, lung MDA (marker of lipid peroxidation), and MPO activity (marker of neutrophil infiltration). | - Dose-dependent reduction in exudation, neutrophil migration, MDA, and MPO.
  • Prevented nitrotyrosine formation (footprint of peroxynitrite).
  • Reduced DNA damage and improved mitochondrial respiration in ex vivo macrophages. | | Wound Healing (In Vivo - Genetically Diabetic Mice) [4] | - Administered 15 mg/kg/day i.p.
  • Evaluated wound breaking strength, collagen content, MDA levels, and MPO activity. | - Significantly improved wound healing, angiogenesis, and re-epithelialization.
  • Reduced MDA levels and MPO activity.
  • Increased breaking strength and collagen content. | | Vascular Smooth Muscle Cell Proliferation (In Vitro) [5] | - Cells stimulated with H2O2.
  • Assessed cell proliferation, intracellular ROS, and signaling pathways (ERK, PKC, MEK1/2, c-Myc). | - Inhibited H2O2-induced cell proliferation (IC50 for ERK inhibition: ~200 μM).
  • Suppressed intracellular ROS, and inhibited ERK, PKC, and MEK1/2 activity.
  • Down-regulated c-Myc proto-oncogene expression. |

Experimental Protocols in Detail

For research reproducibility, here are the detailed methodologies from the key experiments cited:

  • Carrageenan-Induced Pleurisy Model [1]: Rats were lightly anesthetized, and 0.2 ml of saline containing 1% λ-carrageenan was injected into the pleural cavity. This compound was administered intraperitoneally 5 minutes before carrageenan. Animals were sacrificed at 4 hours, and the pleural cavity was lavaged to measure exudate volume and leukocyte count. Lung tissue was collected for MPO activity, MDA level, and immunohistochemical analysis.
  • Wound Healing Model in Diabetic Mice [4]: An incisional skin-wound was made on the back of diabetic (db/db) mice. This compound (15 mg/kg/day) or its vehicle was administered intraperitoneally. Animals were killed on different days post-wounding. Wounded skin tissues were analyzed for histology, MDA levels, MPO activity, breaking strength, and collagen content.
  • Antiproliferative Assay in Smooth Muscle Cells [5]: Rat aortic smooth muscle cells were cultured and stimulated with 500 μM H22 in a low-serum medium (0.1% FBS/DMEM) to induce proliferation. The anti-proliferative effect of this compound was assessed using a tetrazolium-based colorimetric assay (MTT). Intracellular ROS were measured using a fluorescent probe.

Mechanism of Action: this compound in Signaling Pathways

The anti-proliferative effect of this compound in vascular smooth muscle cells involves the suppression of specific signaling pathways, which can be visualized as follows:

G H2O2 H₂O₂ Stimulus ROS Intracellular ROS H2O2->ROS PKC PKC Activation ROS->PKC MEK MEK1/2 Activation PKC->MEK ERK ERK Activation MEK->ERK cMyc c-Myc Expression ERK->cMyc Prolif Cell Proliferation cMyc->Prolif Rax This compound Rax->ROS Suppresses Rax->PKC Inhibits Rax->MEK Inhibits Rax->cMyc Down-regulates

This diagram illustrates how this compound exerts its antiproliferative effects by targeting multiple points in the H2O2-induced signaling cascade, ultimately leading to reduced cell proliferation [5].

Key Takeaways for Researchers

  • This compound is a Potent, Designed Antioxidant: It was intentionally synthesized to maximize the antioxidant potency of vitamin E-like phenols, with studies confirming its efficacy in neutralizing various reactive species and protecting against oxidative damage [1] [2].
  • Hydrophilicity is a Defining Feature: Unlike fat-soluble vitamin E, this compound's hydrophilic nature may offer more favorable pharmacokinetics and tissue distribution for targeting hydrophilic environments [1] [6].
  • Multifaceted Therapeutic Potential: Evidence suggests this compound's benefits extend beyond simple antioxidant activity, showing promise in modulating inflammation, promoting wound healing, and inhibiting pathological cell proliferation [1] [4] [5].

References

Raxofelast Clinical Trial Outcomes in Type II Diabetes

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from a clinical study on raxofelast in men with Type II diabetes.

Parameter Study Details Key Outcomes
Study Design 10 diabetic men & 10 healthy controls; this compound (600 mg twice daily) for 1 week [1] Open-label study; no placebo control mentioned [1]
Oxidative Stress Measured via plasma 8-epi-PGF2α (lipid peroxidation marker) [1] ↓ 52.5% reduction in diabetic patients (from 0.99 ± 0.20 to 0.47 ± 0.07 nmol/L); no change in healthy controls [1]
Endothelial Function Assessed by blood flow response to acetylcholine (endothelium-dependent vasodilation) [1] ↑ 53% improvement in blood flow (from 7.4 ± 1.0 to 11.3 ± 2.3 ml·min⁻¹·100 ml⁻¹); response to nitroprusside (endothelium-independent) unchanged [1]
Glycemic Parameters HbA1c, Fasting Blood Glucose [1] Not reported in the available study [1]

Experimental Protocol Detail

For researchers interested in the methodology of the key clinical study, here is a detailed breakdown:

  • Subjects: Ten normotensive, normocholesterolaemic men with Type II diabetes were recruited, along with ten age-matched healthy male controls [1].
  • Intervention: All subjects were treated with 600 mg of this compound, administered orally twice daily for a period of one week [1].
  • Oxidative Stress Measurement: Plasma 8-epi-PGF2α was measured as an index of in vivo oxidative stress. This was quantified using gas chromatography/mass spectrometry [1].
  • Endothelial Function Assessment: Endothelial function was evaluated by measuring forearm blood flow using strain-gauge plethysmography. This was done in response to:
    • Acetylcholine infusion (at 7.5, 15, and 30 μg/min) to assess endothelium-dependent vasodilation.
    • Nitroprusside infusion (at 1, 3, and 10 μg/min) to assess endothelium-independent vasodilation [1].

Mechanism of Action: Proposed Signaling Pathway

The therapeutic effects of this compound are primarily attributed to its potent antioxidant activity. The diagram below illustrates its proposed mechanism of action for improving endothelial function in diabetes.

G Hyperglycemia Hyperglycemia OxidativeStress Elevated Oxidative Stress Hyperglycemia->OxidativeStress BioactiveMolecules Damage to Lipids, Proteins, DNA OxidativeStress->BioactiveMolecules ReducedNO Reduced Bioavailable NO OxidativeStress->ReducedNO EndothelialDysfunction Endothelial Dysfunction BioactiveMolecules->EndothelialDysfunction ReducedNO->EndothelialDysfunction ImpairedVasodilation Impaired Endothelium-Dependent Vasodilation EndothelialDysfunction->ImpairedVasodilation This compound This compound ScavengesROS Scavenges ROS/RNS This compound->ScavengesROS ScavengesROS->BioactiveMolecules Reduces PreservesNO Preserves NO Bioavailability ScavengesROS->PreservesNO ProtectsMolecules Protects Bioactive Molecules PreservesNO->EndothelialDysfunction Ameliorates ImprovedFunction Improved Endothelial Function PreservesNO->ImprovedFunction

This mechanism is supported by preclinical data showing this compound can suppress intracellular oxidative compounds and scavenge free radicals [2].

Important Limitations and Context

  • Limited Clinical Data: The evidence for this compound in Type II diabetes comes from a single, small, short-term study (1 week) with only 10 diabetic participants [1]. Its efficacy and safety in larger, more diverse populations over longer periods are unknown.
  • Trial Status: The available data suggest this compound has not advanced through late-stage clinical development for diabetes. The most recent search results do not mention any ongoing or newer clinical trials.
  • Comparison to Other Antioxidants: A 2025 review on synthetic antioxidants notes that despite extensive research, very few, like edaravone, are used clinically. It concludes that no new antioxidant drugs are expected to receive regulatory approval in the near future [3].

Conclusion

References

Framework for Comparative Toxicity Profiling

Author: Smolecule Technical Support Team. Date: February 2026

For a comprehensive comparison, the following pillars of evidence should be synthesized for Raxofelast and each comparator. Much of this data is typically found in dedicated toxicology studies, clinical trial reports, and regulatory documents.

Table 1: Key Data Points for Toxicity Profile Comparison

Data Category Specific Parameters to Compare
In Vitro Toxicity Cytotoxicity (IC50/EC50 in various cell lines), genotoxicity (Ames test, micronucleus assay), hepatotoxicity (in liver cell models), cardiotoxicity (hERG channel binding).
Preclinical In Vivo Toxicity Maximum Tolerated Dose (MTD), No Observed Adverse Effect Level (NOAEL), target organs of toxicity, histopathological findings, reversibility of adverse effects.
Clinical Safety & Tolerability Nature and frequency of Adverse Events (AEs), Serious Adverse Events (SAEs), dose-limiting toxicities, laboratory abnormalities (e.g., liver enzymes, renal function).
Pharmacokinetics & Metabolism Drug-drug interaction potential (CYP enzyme inhibition/induction), half-life, clearance, volume of distribution, potential for accumulation.
Therapeutic Index Ratio of the toxic dose (e.g., TD50) to the efficacious dose (ED50). A higher ratio indicates a wider safety margin.

Experimental Protocols for Key Assays

Below are standard methodologies for critical toxicity experiments. These protocols would form the basis for a fair, head-to-head comparison of compounds.

1. In Vitro Cytotoxicity Assay (e.g., MTT Assay)

  • Objective: To determine the compound's cytotoxicity and calculate the half-maximal inhibitory concentration (IC50).
  • Workflow:
    • Cell Seeding: Plate appropriate cell lines (e.g., HepG2 for liver, HEK293 for renal) in a 96-well plate.
    • Compound Treatment: Treat cells with a serial dilution of this compound and comparator compounds for 24-72 hours.
    • MTT Incubation: Add MTT reagent, which is reduced to purple formazan by metabolically active cells.
    • Solubilization & Measurement: Dissolve the formazan crystals and measure the absorbance at 570 nm.
    • Data Analysis: Plot dose-response curves and calculate IC50 values using statistical software.

The following diagram illustrates the logical workflow of this assay.

MTT_Assay Start Start MTT Assay Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with Compound Serial Dilutions Seed->Treat Incubate Incubate (24-72 hours) Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT Solubilize Solubilize Formazan Crystals AddMTT->Solubilize Measure Measure Absorbance at 570nm Solubilize->Measure Analyze Analyze Data & Calculate IC50 Measure->Analyze

2. In Vivo Repeated-Dose Toxicity Study

  • Objective: To identify target organ toxicity and establish the No Observed Adverse Effect Level (NOAEL).
  • Workflow:
    • Animal Grouping: Randomly assign animals (e.g., rodents) to control, vehicle, and several dose groups of the test compound.
    • Dosing & Monitoring: Administer the compound daily for a defined period (e.g., 28 days). Monitor for clinical signs, body weight, and food/water consumption.
    • Sample Collection: At term, collect blood for hematology and clinical chemistry analysis.
    • Necropsy & Histopathology: Perform a gross necropsy and preserve key organs for microscopic examination to identify lesions.

How to Locate the Required Data

To build a complete guide, I suggest you conduct a targeted search for this compound and potential comparator drugs. Here are the most effective strategies:

  • Search Public Scientific Databases: Use PubMed and Google Scholar with specific queries like:
    • "this compound" AND ("toxicology" OR "toxicity")
    • "this compound" AND "clinical trial" AND "safety"
    • "Edaravone" AND "toxicity profile" (for a potential comparator)
  • Consult Regulatory Agencies: Check the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) websites for European Public Assessment Reports (EPARs) and approval packages, which contain detailed non-clinical and clinical safety data for approved drugs.
  • Identify Key Comparators: Based on the search results, other synthetic antioxidants like Edaravone, MitoQ, Ebselen, and N-acetylcysteine are relevant for comparison [1]. Natural products with antioxidant properties used in liver disease could also be considered [2] [3].

References

Quantitative Data Comparison of Raxofelast vs. Control

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative findings from animal studies, highlighting the effects of Raxofelast on lipid peroxidation and related parameters compared to control conditions.

Experimental Model Measured Parameter This compound Group Control Group Dosage & Administration Citation
Genetically Diabetic Mouse (Skin Wound) Wound Conjugated Dienes (CD, index of lipid peroxidation) Significantly reduced Increased 15 mg/kg/day, i.p. [1] [2]
Genetically Diabetic Mouse (Skin Wound) Wound Breaking Strength (g) ~25 g ~15 g 15 mg/kg/day, i.p. [2]
Genetically Diabetic Mouse (Skin Wound) Wound Hydroxyproline (μg/mg tissue, index of collagen) ~4.5 μg/mg ~2.5 μg/mg 15 mg/kg/day, i.p. [2]
Carrageenan-induced Pleurisy (Rat) Lung Malondialdehyde (MDA, nmol/100 mg) ~50 nmol/100 mg ~110 nmol/100 mg 20 mg/kg, i.p. [3]
Carrageenan-induced Pleurisy (Rat) Pleural Exudate (ml) ~0.2 ml ~0.8 ml 20 mg/kg, i.p. [3]

Detailed Experimental Protocols

The efficacy of this compound was evaluated using standardized animal models. Here is a detailed description of the key methodologies cited.

  • Animal Models and Treatment

    • Diabetic Wound Healing: Studies used genetically diabetic female C57BL/KsJ db+/db+ mice and their non-diabetic littermates (db+/+m). A full-thickness incisional skin wound was created on the back. Diabetic mice were randomized to receive either this compound (15 mg per kg per day, intraperitoneally) or its vehicle (DMSO/NaCl) as control [1] [2].
    • Acute Inflammation: Studies used a rat model of carrageenan-induced pleurisy. λ-Carrageenan (1%) was injected into the pleural cavity to induce inflammation. This compound (5, 10, or 20 mg per kg) or its vehicle (saline) was administered intraperitoneally 5 minutes before carrageenan [3].
  • Key Outcome Measurements and Techniques

    • Lipid Peroxidation Markers: In the diabetic wound model, conjugated dienes (CD), a primary product of lipid peroxidation, were measured in wounded skin tissue as a key indicator [1]. In the pleurisy model, malondialdehyde (MDA) levels, a common end-product of lipid peroxidation, were measured in lung tissue [3].
    • Wound Healing Assessment:
      • Biomechanical Strength: Measured as the wound breaking strength in grams, indicating the maturity and quality of the healed tissue [2].
      • Collagen Deposition: Quantified as hydroxyproline content in wound tissue, as hydroxyproline is a major component of collagen [2].
      • Histological Evaluation: Tissues were scored based on microscopic analysis of re-epithelialization, granulation tissue formation, and collagen fiber maturation [1] [2].
    • Vascular Endothelial Growth Factor (VEGF) Expression: Analyzed in wound tissue using reverse transcriptase-polymerase chain reaction (RT-PCR) for mRNA and specific assays for the mature protein [1].
    • Pleurisy Inflammation Markers: The volume of pleural exudate and the number of polymorphonuclear cells (PMNs) migrating into the pleural cavity were measured [3].
    • Oxidant Formation: In ex vivo macrophages from the pleural cavity, peroxynitrite formation was indirectly measured by the oxidation of the fluorescent probe dihydrorhodamine 123 to rhodamine 123 [3].

This compound Mechanism and Workflow

This compound is a synthetic, hydrophilic vitamin E-like antioxidant. The proposed mechanism by which its inhibition of lipid peroxidation improves wound healing in diabetes is summarized in the diagram below.

Start Diabetes (High Blood Glucose) LipidPerox Increased Lipid Peroxidation Start->LipidPerox VEGF_Defect Impaired VEGF Expression LipidPerox->VEGF_Defect VEGF_Restore Restored VEGF Expression & Signaling LipidPerox->VEGF_Restore  Reduction  Allows Healing_Defect Delayed Wound Healing: Poor Angiogenesis, Low Collagen, Weak Strength VEGF_Defect->Healing_Defect This compound This compound Treatment (Inhibits Lipid Peroxidation) This compound->LipidPerox  Inhibits Healing_Improve Improved Wound Healing: Enhanced Angiogenesis, Collagen Deposition, Strength VEGF_Restore->Healing_Improve

The experimental workflow for evaluating this compound in the carrageenan-induced pleurisy model is illustrated as follows.

Step1 1. Pre-Treatment This compound or Vehicle (i.p.) Step2 2. Induce Inflammation Carrageenan (i.pl.) Step1->Step2 Step3 3. Sacrifice & Sample (4 hours post-injection) Step2->Step3 Step4 4. Ex Vivo Analysis (Macrophages from Pleural Cavity) Step3->Step4 Metric1 Pleural Exudate Volume Inflammatory Cell Count Step3->Metric1 Metric2 Lung Tissue MDA & MPO Levels Step3->Metric2 Metric3 Mitochondrial Respiration (MTT) Peroxynitrite (DHR123 Oxidation) DNA Damage (Alkaline Unwinding) Step4->Metric3

Interpretation of Findings and Context

  • Mechanism of Action: The therapeutic effects of this compound are attributed to its potent antioxidant activity, which protects biomolecules from oxidative damage. It significantly reduces markers of lipid peroxidation and other oxidants like peroxynitrite, thereby preserving cellular energy production (mitochondrial respiration) and preventing DNA damage [3].
  • Broader Context of Synthetic Antioxidants: While this compound has shown promise in preclinical studies, it is important to note that very few synthetic antioxidants have achieved clinical success. A major challenge in the field is determining whether a drug's therapeutic benefits are directly due to its antioxidant activity or to other, non-antioxidant mechanisms [4]. Edaravone is one of the rare examples of a synthetic antioxidant approved for clinical use [4].

References

Evidence for Raxofelast in Reducing Histological Damage

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates quantitative and qualitative findings from various animal models, demonstrating the protective effects of raxofelast against tissue injury.

Disease/Injury Model Subject Dosing Regimen Key Histological & Biochemical Outcomes

| Testicular Ischemia-Reperfusion [1] | Adult male Wistar rats | 20 mg/kg, i.p., 15 min before and after detorsion | Significantly reduced histological damage (severe hemorrhage & edema). Lowered conjugated dienes (left testis: 2.8 ± 0.2 vs. 3.6 ± 0.3 ΔABS/g protein). | | Carrageenan-Induced Pleurisy [2] | Rats | 5, 10, 20 mg/kg, i.p., 5 min before carrageenan | Significantly reduced lung histological organ injury in a dose-dependent manner. Prevented pleural exudation & polymorphonuclear migration. Reduced lung MPO activity & MDA levels. Prevented DNA damage in ex vivo macrophages. | | Impaired Wound Healing (Diabetes) [3] [4] | Genetically diabetic (db/db) mice | 15 mg/kg/day, i.p. | Stimulated healing: improved angiogenesis, re-epithelialization, extracellular matrix synthesis. Improved histologic score (2.1 ± 0.25 vs. 1.09 ± 0.1 in controls at day 12). Increased wound breaking strength and collagen content. Reduced wound MDA levels and MPO activity. |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these studies, here is a detailed breakdown of the key methodologies used in the evidence base.

Carrageenan-Induced Pleurisy Model in Rats [2]

This model is used to study acute inflammation and the anti-inflammatory effects of compounds.

  • Animal Model: Rats were lightly anesthetized, and an incision was made at the sixth intercostal space.
  • Induction of Inflammation: 0.2 ml of saline containing 1% λ-carrageenan was injected into the pleural cavity.
  • Intervention: this compound (5, 10, or 20 mg/kg) or its vehicle (saline) was administered intraperitoneally 5 minutes before the carrageenan injection.
  • Outcome Measurements:
    • Pleural Exudate: Volume of fluid recovered from the pleural cavity was measured 4 hours post-injection.
    • Leukocyte Migration: Cells in the exudate were counted with an optical microscope.
    • Lung Injury: Myeloperoxidase (MPO) activity, malondialdehyde (MDA) levels, and general histology were assessed in lung tissue.
    • Immunohistochemistry: Nitrotyrosine staining, a marker for peroxynitrite formation, was analyzed.
    • Cellular Assays: Macrophages harvested from the pleural cavity were used to measure peroxynitrite formation (via dihydrorhodamine 123 oxidation), mitochondrial respiration (MTT assay), and DNA strand breaks (alkaline unwinding method).
Testicular Ischemia-Reperfusion Injury Model [1]

This model simulates the damage caused by testicular torsion and subsequent surgical detorsion.

  • Animal Model: Adult male Wistar rats.
  • Induction of Injury: The left testis was subjected to 3 hours of total occlusion (ischemia), followed by 4 hours of reperfusion (detorsion).
  • Intervention: this compound (20 mg/kg) or its vehicle was administered intraperitoneally 15 minutes before detorsion and again 15 minutes after detorsion.
  • Outcome Measurements:
    • Lipid Peroxidation: Conjugated dienes (CD), a marker for lipid peroxidation, were measured in testicular tissue.
    • Histological Assessment: Testis sections were examined for damage to the interstitium, including hemorrhage and edema.
Genetically Diabetic Mouse Wound Healing Model [3] [4]

This model investigates the healing deficit associated with diabetes and potential treatments.

  • Animal Model: Genetically diabetic female C57BL/KsJ db+/db+ mice and their non-diabetic (db+/+m) littermates.
  • Wound Creation: An incisional skin-wound model was produced on the back of the mice.
  • Intervention: this compound (15 mg/kg/day) or its vehicle (DMSO/saline) was administered intraperitoneally.
  • Outcome Measurements:
    • Histologic Evaluation: Wound tissues were scored based on repair progression, culminating in a score for complete closure.
    • Breaking Strength: The mechanical strength of the healed wound was measured.
    • Collagen Content: The total collagen content in the wound was quantified.
    • Oxidative Stress Markers: Levels of MDA (a lipid peroxidation product) and activity of MPO (a marker for neutrophil infiltration) were analyzed in wound tissue.

Proposed Mechanism of Action

The experimental evidence suggests that this compound, a hydrophilic vitamin E-like antioxidant, primarily exerts its protective effects by scavenging reactive oxygen species (ROS). The following diagram illustrates the proposed signaling pathway through which this compound reduces oxidative stress and subsequent histological damage, based on the studies analyzed.

G Ischemia Inflammatory Stimulus/Ischemia ROS Excessive ROS Generation Ischemia->ROS Reperfusion Reperfusion Reperfusion->ROS Exacerbates Peroxynitrite Peroxynitrite (ONOO⁻) Formation ROS->Peroxynitrite Reacts with NO LipidPerox Membrane Lipid Peroxidation ROS->LipidPerox DNADamage DNA Damage ROS->DNADamage CellDeath Cellular Dysfunction & Death LipidPerox->CellDeath DNADamage->CellDeath ReduceDamage Reduces Histological Damage CellDeath->ReduceDamage Leads to This compound This compound Intervention Scavenge Scavenges ROS & Inhibits ONOO⁻ This compound->Scavenge ReduceOxStress Reduces Oxidative Stress Scavenge->ReduceOxStress Protect Protects Cellular Structures ReduceOxStress->Protect Protect->ReduceDamage

The diagram above shows how this compound intervenes in the key pathological process of oxidative stress. The evidence indicates it reduces markers like MDA and conjugated dienes (products of lipid peroxidation) and prevents the formation of nitrotyrosine, a footprint of peroxynitrite [2] [1] [4].

Interpretation and Context for Professionals

For research and development professionals, the data presents a clear but dated profile:

  • Promising Preclinical Efficacy: The consistent results across diverse injury models—inflammatory, ischemic, and diabetic—strongly suggest that this compound has a robust protective effect against oxidative stress-mediated tissue damage.
  • Mechanism Clarity: Its action as a hydrophilic, vitamin E-like antioxidant provides a well-understood mechanism, differentiating it from more complex receptor-targeted therapies.
  • Critical Consideration - Clinical Stage: A major point to note is that the most current human trials found in the search are for other compounds (e.g., Pemvidutide [5]), while the compelling evidence for this compound is from animal studies published primarily between 1999 and 2004. Its transition to later-stage clinical development and current status are not detailed in the available information.

References

Raxofelast Efficacy: Model & Mechanism Overview

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental findings for Raxofelast across different animal models and conditions.

Disease/Injury Model Species Key Efficacy Findings Proposed Primary Mechanisms Citation
Impaired Wound Healing (Genetically diabetic mice) Mouse Improved histologic score (2.1 ± 0.25 vs 1.09 ± 0.1 in controls); Increased hydroxyproline content (28.5 ± 4.2 μg/mg vs 11.2 ± 2.1 μg/mg) [1] Scavenges free oxygen radicals; Reduces capillary permeability and collagen metabolism damage [1] [1]
Acute Inflammation (Carrageenan-induced pleurisy) Rat Reduced pleural exudate & neutrophil migration; Lowered lung MDA levels & MPO activity; Prevented peroxynitrite formation & DNA damage [2] Scavenges peroxynitrite and other free radicals; Preserves mitochondrial respiration; Prevents NAD+ depletion [2] [2]

Detailed Experimental Protocols

For researchers interested in experimental details, here is a summary of the methodologies from the key studies.

  • Animal Model: Genetically diabetic female mice (C57BL/KsJ db+/db+) and their healthy littermates [1].

  • Wound Creation: A full-thickness square wound (1 cm²) was created on the back of each mouse [1].

  • Drug Administration: this compound was administered intraperitoneally at a dose of 100 mg/kg/day for 12 days. The control group received a saline solution [1].

  • Primary Outcome Measures:

    • Histologic Score: Wound tissues were scored blindly for the presence of fibroblasts, capillaries, collagen fibers, and monocytes.
    • Hydroxyproline Content: Measured spectrophotometrically from wound tissue samples as a marker for collagen content [1].
  • Animal Model: Rats [2].

  • Inflammation Induction: Pleurisy was induced by intrapleural injection of 1% λ-carrageenan [2].

  • Drug Administration: this compound was given intraperitoneally (5, 10, or 20 mg/kg) 5 minutes before carrageenan injection [2].

  • Primary Outcome Measures:

    • Pleurisy Metrics: Volume of pleural exudate and number of migrated neutrophils were measured.
    • Lung Injury: Myeloperoxidase (MPO) activity and malondialdehyde (MDA) levels in lung tissue were assessed.
    • Oxidative Stress: Peroxynitrite formation was measured by oxidation of dihydrorhodamine 123 and immunohistochemical staining for nitrotyrosine. DNA strand breaks were also evaluated [2].

This compound Mechanism of Action Workflow

The diagram below illustrates the interconnected pathways of oxidative damage in inflammation and impaired healing, and the points where this compound is shown to exert its effects based on the studied models.

G IschemiaInflammation Ischemia / Inflammation ROS Excessive ROS Production (O₂•⁻, OH•, H₂O₂) IschemiaInflammation->ROS Peroxynitrite Peroxynitrite (ONOO⁻) Formation ROS->Peroxynitrite BiomarkerMDA Biomarker: Malondialdehyde (MDA) ROS->BiomarkerMDA CellularDamage Cellular Damage ROS->CellularDamage BiomarkerNitrotyrosine Biomarker: Nitrotyrosine Peroxynitrite->BiomarkerNitrotyrosine DNADamage DNA Strand Breaks Peroxynitrite->DNADamage MitochondrialDysfunction Mitochondrial Dysfunction CellularDamage->MitochondrialDysfunction ImpairedHealing Impaired Wound Healing CellularDamage->ImpairedHealing NADDepletion Cellular NAD+ Depletion MitochondrialDysfunction->NADDepletion CollagenReduction Reduced Collagen Deposition ImpairedHealing->CollagenReduction This compound This compound Intervention This compound->ROS Scavenges This compound->Peroxynitrite Scavenges This compound->DNADamage Prevents This compound->MitochondrialDysfunction Reduces This compound->CollagenReduction Improves

Interpretation of Findings and Research Context

The experimental data consistently show that this compound is effective in reducing oxidative stress and improving outcomes in rodent models of disease.

  • Cross-Species and Model Validation: Efficacy has been demonstrated in both mice and rats, addressing different pathological conditions (diabetic wound healing and acute inflammation). This indicates a robust effect against oxidative stress, a common driver in many diseases [1] [2].
  • Mechanistic Strength: The evidence supports that this compound works primarily as a potent, hydrophilic vitamin E-like antioxidant. Its ability to scavenge a range of free radicals, including peroxynitrite, and to subsequently protect against mitochondrial dysfunction and DNA damage, is a key strength [1] [2].
  • Research Status Note: It is important to be aware that much of the key research on this compound is from the late 1990s and early 2000s. The current clinical development status of this compound is unclear from the available data. Furthermore, the scientific community continues to debate the therapeutic efficacy of synthetic antioxidants in human diseases, as their benefits may sometimes arise from non-antioxidant mechanisms [3] [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

278.11542367 Da

Monoisotopic Mass

278.11542367 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TC0T0O9VYO

Wikipedia

Raxofelast

Dates

Last modified: 02-18-2024
1: Altavilla D, Galeano M, Bitto A, Minutoli L, Squadrito G, Seminara P, Venuti FS, Torre V, Calò M, Colonna M, Lo Cascio P, Giugliano G, Scuderi N, Mioni C, Leone S, Squadrito F. Lipid peroxidation inhibition by raxofelast improves angiogenesis and wound healing in experimental burn wounds. Shock. 2005 Jul;24(1):85-91. PubMed PMID: 15988325.
2: Lee KH, Lim S, Kang SM, Kim DH, Cho HK, Chung JH, Kwon HM, Chung kH, Lee H, Jang Y, Hwang KC. Antiproliferative mechanisms of raxofelast (IRFI-016) in H2O2-stimulated rat aortic smooth muscle cells. Eur J Pharmacol. 2004 Jan 26;484(2-3):119-25. PubMed PMID: 14744595.
3: Altavilla D, Marini H, Seminara P, Squadrito G, Minutoli L, Passaniti M, Bitto A, Calapai G, Calò M, Caputi AP, Squadrito F. Protective effects of antioxidant raxofelast in alcohol-induced liver disease in mice. Pharmacology. 2005 Apr;74(1):6-14. PubMed PMID: 15627848.
4: Galeano M, Torre V, Deodato B, Campo GM, Colonna M, Sturiale A, Squadrito F, Cavallari V, Cucinotta D, Buemi M, Altavilla D. Raxofelast, a hydrophilic vitamin E-like antioxidant, stimulates wound healing in genetically diabetic mice. Surgery. 2001 Apr;129(4):467-77. PubMed PMID: 11283539.
5: Romeo C, Antonuccio P, Esposito M, Marini H, Impellizzeri P, Turiaco N, Altavilla D, Bitto A, Zuccarello B, Squadrito F. Raxofelast, a hydrophilic vitamin E-like antioxidant, reduces testicular ischemia-reperfusion injury. Urol Res. 2004 Oct;32(5):367-71. PubMed PMID: 15316698.
6: Bitto A, Minutoli L, Squadrito F, Polito F, Altavilla D. Raxofelast, (+/-)5-(acetyloxy)-2,3-dihydro-4,6,7-trimethyl-2-benzofuranacetic acid: a new antioxidant to modulate the inflammatory response during ischemia-reperfusion injury and impaired wound healing. Mini Rev Med Chem. 2007 Mar;7(3):339-43. Review. PubMed PMID: 17346222.
7: Chowienczyk PJ, Brett SE, Gopaul NK, Meeking D, Marchetti M, Russell-Jones DL, Anggård EE, Ritter JM. Oral treatment with an antioxidant (raxofelast) reduces oxidative stress and improves endothelial function in men with type II diabetes. Diabetologia. 2000 Aug;43(8):974-7. PubMed PMID: 10990073.
8: Cuzzocrea S, Costantino G, Mazzon E, Caputi AP. Beneficial effects of raxofelast (IRFI 016), a new hydrophilic vitamin E-like antioxidant, in carrageenan-induced pleurisy. Br J Pharmacol. 1999 Jan;126(2):407-14. PubMed PMID: 10077232; PubMed Central PMCID: PMC1565814.
9: Campo GM, Squadrito F, Campo S, Altavilla D, Quartarone C, Ceccarelli S, Ferlito M, Avenoso A, Squadrito G, Saitta A, Caputi AP. Beneficial effect of raxofelast, an hydrophilic vitamin E analogue, in the rat heart after ischemia and reperfusion injury. J Mol Cell Cardiol. 1998 Aug;30(8):1493-503. PubMed PMID: 9737936.
10: Altavilla D, Famulari C, Passaniti M, Campo GM, Macrì A, Seminara P, Marini H, Calò M, Santamaria LB, Bono D, Venuti FS, Mioni C, Leone S, Guarini S, Squadrito F. Lipid peroxidation inhibition reduces NF-kappaB activation and attenuates cerulein-induced pancreatitis. Free Radic Res. 2003 Apr;37(4):425-35. PubMed PMID: 12747737.
11: Antonuccio P, Minutoli L, Romeo C, Nicòtina PA, Bitto A, Arena S, Altavilla D, Zuccarello B, Polito F, Squadrito F. Lipid peroxidation activates mitogen-activated protein kinases in testicular ischemia-reperfusion injury. J Urol. 2006 Oct;176(4 Pt 1):1666-72. PubMed PMID: 16952711.
12: Altavilla D, Saitta A, Cucinotta D, Galeano M, Deodato B, Colonna M, Torre V, Russo G, Sardella A, Urna G, Campo GM, Cavallari V, Squadrito G, Squadrito F. Inhibition of lipid peroxidation restores impaired vascular endothelial growth factor expression and stimulates wound healing and angiogenesis in the genetically diabetic mouse. Diabetes. 2001 Mar;50(3):667-74. PubMed PMID: 11246889.
13: Ferlazzo N, Condello S, Currò M, Parisi G, Ientile R, Caccamo D. NF-kappaB activation is associated with homocysteine-induced injury in Neuro2a cells. BMC Neurosci. 2008 Jul 7;9:62. doi: 10.1186/1471-2202-9-62. PubMed PMID: 18606001; PubMed Central PMCID: PMC2474632.
14: Caccamo D, Campisi A, Marini H, Adamo EB, Li Volti G, Squadrito F, Ientile R. Glutamate promotes NF-kappaB pathway in primary astrocytes: protective effects of IRFI 016, a synthetic vitamin E analogue. Exp Neurol. 2005 Jun;193(2):377-83. PubMed PMID: 15869940.
15: Iuliano L, Pedersen JZ, Camastra C, Bello V, Ceccarelli S, Violi F. Protection of low density lipoprotein oxidation by the antioxidant agent IRFI005, a new synthetic hydrophilic vitamin E analogue. Free Radic Biol Med. 1999 Apr;26(7-8):858-68. PubMed PMID: 10232829.
16: Campo GM, Squadrito F, Ioculano M, Altavilla D, Zingarelli B, Pollicino AM, Rizzo A, Calapai G, Calandra S, Scuri R, et al. Protective effects of IRFI-016, a new antioxidant agent, in myocardial damage, following coronary artery occlusion and reperfusion in the rat. Pharmacology. 1994 Mar;48(3):157-66. PubMed PMID: 8153143.
17: Calapai G, Squadrito F, Rizzo A, Crisafulli C, Campo GM, Marciano MC, Mazzaglia G, Scuri R. A new antioxidant drug limits brain damage induced by transient cerebral ischaemia. Drugs Exp Clin Res. 1993;19(4):159-64. PubMed PMID: 8131711.
18: Scuri R, Giannetti P, Paesano A. 2-(2,3-Dihydro-5-acetoxy-4,6,7-tribenzofuranyl)acetic acid (IRFI 016): a new antioxidant mucoactive drug. Drugs Exp Clin Res. 1990;16(12):649-56. PubMed PMID: 2130008.
19: Campo GM, Squadrito F, Ioculano M, Avenoso A, Zingarelli B, Calandra S, Scuri R, Saitta A, Caputi AP. IRFI-016, a new radical scavenger, limits ischemic damage following coronary artery occlusion in rats. Res Commun Chem Pathol Pharmacol. 1992 Jun;76(3):287-303. PubMed PMID: 1636053.
20: Bianco T, Centore R, Giannetti P, Scuri R. Compared kinetics of 2-(2,3-dihydro-5-acetoxy-4,6,7-trimethylbenzofuranyl) acetic acid (IRFI 016) and its active metabolite 2-(2,3-dihydro-5-hydroxy-4,6,7-trimethylbenzofuranyl) acetic acid (IRFI 005) in plasma and bronchial alveolar liquid in mice. Drugs Exp Clin Res. 1992;18(3):93-7. PubMed PMID: 1425209.

Explore Compound Types